Cupric tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
27004-40-6 |
|---|---|
Molecular Formula |
C4H6CuO6 |
Molecular Weight |
213.63 g/mol |
IUPAC Name |
copper;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
InChI Key |
XIPWCAOMSIUHSL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Cu] |
Origin of Product |
United States |
Foundational & Exploratory
cupric tartrate synthesis from copper sulfate
An In-depth Technical Guide on the Synthesis of Cupric Tartrate from Copper Sulfate (B86663)
Introduction
This compound, a coordination complex of copper(II) and tartrate ions, is a significant compound in various chemical applications, most notably as the active component in Fehling's solution for the detection of reducing sugars.[1][2] This guide provides a comprehensive overview of the synthesis of this compound from copper(II) sulfate, intended for researchers, scientists, and professionals in drug development. It covers the fundamental principles, detailed experimental protocols, and structural aspects of the complex.
The synthesis is primarily achieved through the reaction of an aqueous solution of copper(II) sulfate with a solution of a tartrate salt, typically in an alkaline medium to facilitate the formation of the stable bis(tartrate)cuprate(II) complex.[1][3] The tartrate ligand, possessing multiple coordination sites (two carboxylate and two hydroxyl groups), acts as a chelating agent, forming a stable, deep blue complex with the Cu(II) ions.[4][5]
Synthesis Principles and Stoichiometry
The formation of the this compound complex involves the displacement of water ligands from the hydrated copper(II) ion by tartrate ions. In an alkaline environment, provided by sodium hydroxide (B78521) or potassium hydroxide, the hydroxyl groups of the tartrate are deprotonated, enhancing their ability to coordinate with the copper ion.[1] The tartrate tetraanions serve as bidentate ligands, chelating the Cu²⁺ ion.[1]
The most common application of this synthesis is the preparation of Fehling's solution, which consists of two separate solutions, Fehling's A (aqueous copper(II) sulfate) and Fehling's B (aqueous solution of potassium sodium tartrate and sodium hydroxide), that are mixed just before use.[3][6] The complex formed is unstable and will slowly decompose into copper(II) hydroxide if left standing.[3]
The overall reaction can be represented as: CuSO₄ + KNaC₄H₄O₆ + 2NaOH → [Cu(C₄H₂O₆)]²⁻Na₂ + KNaSO₄ + 2H₂O
While various formulations exist, the stoichiometry often involves an excess of the tartrate salt to ensure complete complexation of the copper ions and to keep them in solution under alkaline conditions.[7]
Experimental Protocols
Two primary methods for the synthesis of this compound from copper sulfate are presented below: the preparation of an alkaline this compound solution (Fehling's Reagent) and the synthesis of a solid this compound complex.
Protocol 1: Preparation of Alkaline this compound Solution (Fehling's Solution)
This protocol describes the preparation of Fehling's solution, which is a deep blue solution containing the bis(tartrate) complex of Cu²⁺.[1][6] The reagent is prepared by combining two separate stock solutions.[5]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle salt)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks and beakers
-
Glass stirring rod
Procedure:
Preparation of Fehling's Solution A:
-
Weigh accurately 34.65 g of copper(II) sulfate pentahydrate.
-
Dissolve the copper sulfate in a beaker with approximately 400 mL of distilled water. A few drops of dilute sulfuric acid can be added to prevent hydrolysis.[5]
-
Transfer the solution quantitatively to a 500 mL volumetric flask.
-
Make up the volume to the 500 mL mark with distilled water and mix thoroughly.
-
Store in a rubber-stoppered bottle.[6]
Preparation of Fehling's Solution B:
-
Weigh accurately 173 g of potassium sodium tartrate tetrahydrate and 50 g of sodium hydroxide. A patent also describes a formulation using 17.3g of sodium potassium tartrate and 5g of sodium hydroxide per liter.[8]
-
Dissolve both solids in a beaker with approximately 400 mL of distilled water. Note that this dissolution is exothermic.
-
Once cooled to room temperature, transfer the solution quantitatively to a 500 mL volumetric flask.
-
Make up the volume to the 500 mL mark with distilled water and mix thoroughly.
-
Store in a rubber-stoppered bottle.
Formation of this compound Complex:
-
To prepare the final Fehling's solution (alkaline this compound), mix equal volumes of Fehling's Solution A and Fehling's Solution B immediately before use.[5][6] The resulting solution will be a deep blue color, indicating the formation of the this compound complex.[6]
Protocol 2: Synthesis of Solid Copper(II) Tartrate
This protocol outlines a method for precipitating a solid copper(II) tartrate complex from an aqueous solution.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ammonium (B1175870) tartrate ((NH₄)₂C₄H₄O₆) or Tartaric Acid (C₄H₆O₆) and a base (e.g., NaOH).
-
Distilled or deionized water
-
Beakers and conical flasks
-
Heating plate/stirrer
-
Suction filtration apparatus (Büchner funnel and flask)
-
Filter paper
Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve 20 g of copper(II) sulfate pentahydrate in 110 mL of distilled water in a beaker. Heat gently to aid dissolution.[7]
-
Solution B: Dissolve 16 g of ammonium tartrate in 50 mL of distilled water in a separate beaker, heating if necessary to obtain a clear solution.[7] This creates a slight excess of the tartrate.
-
-
Reaction:
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Set up the suction filtration apparatus.
-
Filter the precipitate under suction and wash the solid with a small amount of cold distilled water to remove any soluble impurities.
-
Wash the precipitate again with a small amount of ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Drying:
-
Carefully remove the filter paper with the precipitate and place it on a watch glass.
-
Dry the solid in a desiccator or in a low-temperature oven (e.g., 50-60 °C) until a constant weight is achieved.
-
Data Presentation
Quantitative data for the synthesis protocols are summarized below for easy reference and calculation of yields.
Table 1: Reactant Quantities for Fehling's Solution Preparation (per 500 mL)
| Solution | Compound | Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Concentration (mol/L) |
| Fehling's A | Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 34.65 | 0.1388 | 0.2776 |
| Fehling's B | Potassium Sodium Tartrate Tetrahydrate | KNaC₄H₄O₆·4H₂O | 282.22 | 173.0 | 0.6130 | 1.226 |
| Sodium Hydroxide | NaOH | 40.00 | 50.0 | 1.250 | 2.500 |
Table 2: Reactant Quantities for Solid Copper(II) Tartrate Synthesis
| Reactant | Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 20.0 | 0.0801 |
| Ammonium Tartrate | (NH₄)₂C₄H₄O₆ | 184.15 | 16.0 | 0.0869 |
Assuming the product is [Cu(C₄H₄O₆)], the theoretical yield would be based on the limiting reactant, which is copper(II) sulfate.
Theoretical Yield Calculation:
-
Moles of CuSO₄·5H₂O = 0.0801 mol
-
Molar Mass of Cu(C₄H₄O₆) = 211.62 g/mol
-
Theoretical Yield = 0.0801 mol * 211.62 g/mol = 16.95 g
Visualization of Workflow and Reaction Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of solid this compound.
Caption: Workflow for the synthesis of solid this compound.
Reaction Pathway: Formation of the Bis(tartrate)cuprate(II) Complex
This diagram illustrates the chelation of a copper(II) ion by two tartrate ligands in an alkaline solution to form the stable complex found in Fehling's solution.
Caption: Chelation of Cu(II) by tartrate ions in alkaline medium.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Fehling's solution - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Formation of Fehling’s Solution [unacademy.com]
- 6. byjus.com [byjus.com]
- 7. Sciencemadness Discussion Board - Copper Tartrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN106124715A - A kind of basic copper tartrate solution and compound method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Cupric Tartrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cupric tartrate, with a focus on its behavior in organic solvents. Due to a scarcity of publicly available quantitative data on the solubility of this compound in specific organic solvents, this document emphasizes qualitative descriptions and provides a detailed experimental protocol for researchers to determine solubility in solvents relevant to their work.
Introduction to this compound
This compound, also known as copper(II) tartrate, is a coordination complex of copper and tartaric acid. It typically presents as a blue-green crystalline solid.[1] While it has applications in organic synthesis, as a catalyst, and in pigment production, its solubility characteristics are crucial for its use in various chemical processes, including drug development where it might act as a reagent or catalyst.
Qualitative Solubility Profile
This compound is generally described as being insoluble or only slightly soluble in water.[2][3][4][5] Its solubility in aqueous solutions is known to be influenced by pH, with increased solubility in acidic and alkaline solutions.[5][6]
Information regarding the solubility of this compound in organic solvents is limited. General principles of solubility suggest that as a salt of an organic acid, its solubility in organic solvents will vary depending on the polarity of the solvent and its ability to form complexes.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO). The following table reflects this lack of specific data. Researchers are encouraged to use the experimental protocol provided in this guide to determine these values for their specific applications.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Citation |
| Methanol | CH₃OH | Not Available | Data Not Available | |
| Ethanol | C₂H₅OH | Not Available | Data Not Available | |
| Acetone | C₃H₆O | Not Available | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Available | Data Not Available | |
| Water | H₂O | Ambient | Slightly Soluble | [5] |
Experimental Protocol for Determining this compound Solubility
This section outlines a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is adapted from established methods for determining the solubility of inorganic salts.
Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or stirring plate
-
Centrifuge
-
Syringe filters (0.45 µm or smaller)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis or Atomic Absorption)
-
Drying oven
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a temperature-controlled shaker or on a stirring plate at the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a filter.
-
For gravimetric analysis, transfer the filtered aliquot to a pre-weighed, dry container.
-
For spectroscopic analysis, dilute the filtered aliquot with the same organic solvent to a concentration within the linear range of the analytical method.
-
-
Analysis of Dissolved this compound:
-
Gravimetric Method:
-
Evaporate the solvent from the pre-weighed container in a drying oven at a temperature that will not decompose the this compound.
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
The difference in weight corresponds to the mass of dissolved this compound.
-
-
Spectroscopic Method (UV-Vis):
-
The blue color of the copper(II) ion allows for colorimetric analysis.
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Measure the absorbance of the standard solutions and the prepared sample solution at the wavelength of maximum absorbance for the copper(II) ion in that solvent.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve.
-
-
Spectroscopic Method (Atomic Absorption Spectroscopy - AAS):
-
AAS is a highly sensitive method for determining the concentration of copper.
-
Prepare standard solutions of copper in the same organic solvent.
-
Analyze the standard solutions and the prepared sample solution according to the instrument's operating procedure for copper analysis.
-
Determine the copper concentration in the sample from the calibration curve.
-
-
-
Calculation of Solubility:
-
From the mass or concentration of the dissolved this compound and the volume of the solvent, calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
Conclusion
References
An In-depth Technical Guide to the Thermal Decomposition of Cupric Tartrate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of cupric tartrate trihydrate (CuC₄H₄O₆·3H₂O). The document details the multi-stage decomposition process, collates available quantitative data from thermal analysis techniques, and outlines detailed experimental protocols for its characterization. This guide is intended to be a valuable resource for researchers and professionals working with copper-containing compounds, particularly in the fields of materials science, catalysis, and pharmaceutical development, where thermal stability and decomposition pathways are of critical importance.
Introduction
This compound, the copper(II) salt of tartaric acid, is a metal organic framework with applications in various fields, including as a precursor for the synthesis of copper-based nanoparticles and catalysts. The trihydrate form is a common crystalline structure. Understanding its thermal behavior is crucial for controlling the synthesis of materials with desired properties and for assessing its stability in various applications. The thermal decomposition of this compound trihydrate is a multi-step process involving dehydration and subsequent decomposition of the anhydrous salt.
The Thermal Decomposition Pathway
The thermal decomposition of this compound trihydrate proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process is characterized by an initial dehydration phase, followed by the decomposition of the anhydrous this compound.
Stage 1: Dehydration
The initial stage of decomposition involves the loss of water of crystallization. This compound trihydrate releases its three water molecules in an endothermic process. This typically occurs in the temperature range of approximately 90°C to 111°C.
Stage 2: Decomposition of Anhydrous this compound
Following dehydration, the anhydrous this compound undergoes a more complex decomposition. This stage is characterized by a sharp decomposition, which has been observed to begin around 232°C. This decomposition is primarily an exothermic process, as indicated by DSC data showing an exothermic peak around 258°C, which is attributed to the formation of gaseous products. A further exothermic event has been noted around 294.6°C, which may be associated with the isomerization of the tartrate anion and the oxidation of the copper species.
Final Product
The ultimate solid residue of the thermal decomposition of this compound trihydrate in an air or oxygen atmosphere is copper(II) oxide (CuO). The total weight loss observed in the thermal decomposition up to 551°C has been reported to be approximately 64.22%.
While specific evolved gas analysis (EGA) data for this compound trihydrate is not extensively detailed in the available literature, the decomposition of the tartrate ligand is expected to produce a mixture of gaseous products. Based on the structure of the tartrate anion (⁻OOC-CH(OH)-CH(OH)-COO⁻), the likely gaseous byproducts include carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O). The formation of other volatile organic fragments is also possible.
Quantitative Data
The following tables summarize the quantitative data gathered from various studies on the thermal decomposition of this compound.
Table 1: Thermal Decomposition Stages of this compound Trihydrate
| Stage | Process | Temperature Range (°C) | Mass Loss (%) | Thermal Event |
| 1 | Dehydration | ~90 - 111 | Not explicitly stated | Endothermic |
| 2 | Decomposition | ~232 - 275 | Not explicitly stated | Exothermic |
| Overall | Decomposition to CuO | Up to 551 | ~64.22 | Overall Endothermic |
Table 2: Key Thermal Events from DSC Analysis
| Event | Temperature (°C) | Description |
| Endothermic Peak | 90.1 | Dehydration of water molecules. |
| Exothermic Peak | ~258 | Decomposition and formation of gaseous products. |
| Exothermic Peak | 294.6 | Isomerization of the tartrate and oxidation of copper. |
| Melting Point | 314.5 | Melting of an intermediate or final product. |
Note: The quantitative data presented is a synthesis of findings from multiple sources and may vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound trihydrate and its subsequent thermal analysis.
Synthesis of this compound Trihydrate Crystals (Gel Growth Method)
This protocol describes a common method for growing high-quality single crystals of this compound trihydrate.
Materials:
-
Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Copper(II) chloride (CuCl₂·2H₂O)
-
Distilled or deionized water
-
Test tubes (borosilicate glass)
-
pH meter
Procedure:
-
Gel Preparation: Prepare a solution of sodium metasilicate in distilled water. Separately, prepare a solution of tartaric acid.
-
Gel Setting: Slowly add the tartaric acid solution to the sodium metasilicate solution with constant stirring until a desired pH (e.g., 4.0) is reached. Pour the mixture into test tubes and allow it to set into a firm gel. This may take several hours to a day.
-
Reactant Addition: Once the gel has set, carefully pour a solution of copper(II) chloride onto the surface of the gel.
-
Crystal Growth: Seal the test tubes and leave them undisturbed at room temperature. This compound trihydrate crystals will grow within the gel matrix over a period of several days to weeks.
-
Harvesting: Carefully remove the grown crystals from the gel and wash them with distilled water to remove any residual reactants or gel. Dry the crystals at room temperature.
Thermal Analysis (TGA/DSC)
This protocol outlines the general procedure for analyzing the thermal decomposition of the synthesized this compound trihydrate crystals.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Alumina or platinum crucibles.
-
Inert gas (e.g., nitrogen, argon) and/or an oxidative gas (e.g., air, oxygen) supply with a mass flow controller.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the finely ground this compound trihydrate sample (typically 5-10 mg) into a crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting TGA, DTG, and DSC curves to determine the temperatures of decomposition, the percentage mass loss at each stage, and the nature of the thermal events (endothermic or exothermic).
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and thermal analysis of this compound trihydrate.
Proposed Thermal Decomposition Pathway
Caption: Proposed pathway for the thermal decomposition of this compound trihydrate.
Conclusion
The thermal decomposition of this compound trihydrate is a well-defined, multi-stage process that can be effectively characterized by thermal analysis techniques. The initial dehydration is followed by a complex decomposition of the anhydrous salt, ultimately yielding copper(II) oxide. While the general pathway is understood, further research employing evolved gas analysis coupled with mass spectrometry (TGA-MS) would provide a more detailed understanding of the gaseous byproducts and the precise reaction mechanism. Additionally, detailed kinetic studies would be beneficial for modeling the decomposition process and for applications requiring precise control over the formation of copper-based materials. This guide provides a solid foundation for researchers and professionals to build upon in their work with this and similar compounds.
Introduction to Cupric Tartrate Coordination Polymers
An In-depth Technical Guide to the Synthesis of Cupric Tartrate Coordination Polymers for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound coordination polymers. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and insights into the relevance of these materials in therapeutic applications.
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating extended one-, two-, or three-dimensional networks. This compound coordination polymers, specifically, utilize copper(II) ions and tartrate ligands. The tartrate ligand, derived from tartaric acid, is a versatile building block due to its multiple coordination sites (carboxyl and hydroxyl groups), which can lead to diverse structural architectures.[1]
These polymers have garnered interest for their potential applications in various fields, including catalysis, magnetism, and notably, in biomedical applications.[1] The inherent biological activity of copper and the ability to form stable, porous frameworks make these coordination polymers promising candidates for drug delivery systems.[2][3]
Synthesis Methodologies
Two primary methods for the synthesis of the chiral 2D coordination polymer with the general formula {[Cu₂(tart)₂(H₂O)₂]·4H₂O}n are prevalent in the literature: hydrothermal synthesis and slow evaporation.
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method is known for producing high-quality crystals.
Experimental Protocol:
A detailed experimental protocol for the hydrothermal synthesis of {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O} is as follows:
-
Reactant Preparation: Freshly prepared Copper(II) hydroxide (B78521) (Cu(OH)₂, 0.049 g, 0.5 mmol) and tartaric acid (C₄H₆O₆, 0.15 g, 1.0 mmol) are mixed in ethanol.
-
Reaction Setup: The mixture is sealed in a 30-mL stainless steel reactor lined with Teflon.
-
Reaction Conditions: The reactor is heated to 150°C for 12 hours.
-
Product Formation: During this period, light blue crystals of the title complex are formed.
-
Isolation and Yield: The crystals are collected, washed, and dried. The reported yield for this method is 37%.
Slow Evaporation Method
The slow evaporation technique is a straightforward method for growing single crystals from a solution at room temperature. The solvent is allowed to evaporate slowly over time, leading to the gradual formation of crystals.
Experimental Protocol:
A detailed experimental protocol for the synthesis of {[Cu₂(tart)₂(H₂O)₂]·4H₂O}n by slow evaporation is as follows:
-
Solution Preparation: An aqueous solution of Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O, 120 mg, 0.5 mmol) in 5 mL of water is prepared.
-
Ligand and Modulator Solution: A separate solution of tartaric acid (150 mg, 1 mmol) in 20 mL of water and acridine (B1665455) (358 mg, 2 mmol) in 5 mL of methanol (B129727) is prepared.
-
Mixing: The copper nitrate solution is added to the tartaric acid and acridine solution with stirring.
-
Reaction Conditions: The resulting solution is gently heated to 80°C for 1 hour.
-
Crystallization: The solution is then allowed to stand at room temperature for 2 weeks, during which time the solvent slowly evaporates, leading to the formation of prism-blue crystals.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from the described synthesis methods for easy comparison.
Table 1: Synthesis Parameters
| Parameter | Hydrothermal Synthesis | Slow Evaporation Method |
| Copper Source | Cu(OH)₂ | Cu(NO₃)₂·3H₂O |
| Ligand | Tartaric Acid | Tartaric Acid |
| Solvent | Ethanol/Water | Water/Methanol |
| Temperature | 150°C | 80°C (initial), then Room Temp. |
| Reaction Time | 12 hours | 1 hour (initial), then 2 weeks |
| Yield | 37% | Not explicitly reported |
Table 2: Elemental Analysis Data for {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}n
| Element | Theoretical % | Experimental % (Hydrothermal) | Experimental % (Slow Evaporation) |
| Carbon (C) | 18.21 | 18.08 | 18.04 |
| Hydrogen (H) | 3.51 | 3.79 | 3.78 |
Visualization of Experimental Workflow and Structural Aspects
The following diagrams, created using the DOT language, illustrate the experimental workflows and the coordination environment of the copper ions.
References
- 1. A 2D metal-organic coordination polymer of Cu(II) based on tartrate ligands; synthesis, characterization, spectroscopic, crystal structure, solution studies and electrochemical behavior - Arabian Journal of Chemistry [arabjchem.org]
- 2. sagespress.com [sagespress.com]
- 3. Multifunctional Copper-Based Coordination Polymers for Biotechnological Applications: Integration and Performance Evaluation | Journal of Science, Innovation & Social Impact [sagespress.com]
physical and chemical properties of cupric tartrate
An In-depth Technical Guide to the Physical and Chemical Properties of Cupric Tartrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core , a coordination compound of significant interest in various scientific and industrial fields. It includes quantitative data, detailed experimental protocols for its synthesis, and a discussion of its primary applications.
Core Properties of this compound
This compound, also known as copper(II) tartrate, is a metal-organic compound formed between copper in its +2 oxidation state and tartaric acid.[1] Its properties are dictated by the coordination of the copper ion with the tartrate ligands.
Physical Properties
This compound typically presents as a crystalline solid or powder.[1] Its appearance can range from a light blue to a bluish-green or green powder.[2][3][4] The compound is generally odorless.[2] It exists in both anhydrous and hydrated forms, such as this compound trihydrate and a more general hydrate (B1144303) form.[2][5]
The solubility of this compound is a key characteristic. It is generally described as insoluble or only slightly soluble in water.[2][3][4][6] However, its solubility is sensitive to pH; it is soluble in acidic and alkaline solutions.[7][8] The solubility may also increase with a rise in temperature.[9]
Chemical Properties
The chemical identity and reactivity of this compound are foundational to its applications.
-
Molecular Formula : C₄H₄CuO₆[2]
-
Molecular Weight : Approximately 211.62 g/mol (anhydrous basis).[2][10] Hydrated forms will have a higher molecular weight.[11]
-
Reactivity : As an acidic salt, this compound solutions can have a pH of less than 7.0 and will react with bases in a neutralization reaction that generates heat.[2][12] It can act as a catalyst in various organic reactions.[2][13]
-
Stability : The compound is stable under standard conditions. When heated, it decomposes at approximately 275 °C.[3][6][14] As a tartrate salt, its stability in solution can be influenced by factors such as temperature, pH, and the presence of other compounds like colloids, which can inhibit crystallization.[15][16]
Data Summary
The following tables summarize the key quantitative properties of this compound for easy reference and comparison.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Citations |
| IUPAC Name | copper (2R,3R)-2,3-dihydroxybutanedioate | [2] |
| CAS Number | 815-82-7 (anhydrous) | [2][13] |
| Molecular Formula | C₄H₄CuO₆ | [2][6] |
| Molecular Weight | 211.62 g/mol | [2][3] |
| Exact Mass | 210.930385 Da | [2][10] |
Table 2: Physicochemical Properties
| Property | Value | Citations |
| Appearance | Green to blue odorless powder or crystal | [2][3][4] |
| Melting Point | ~275 °C (decomposes) | [3][6][14] |
| Boiling Point | 399.3 °C at 760 mmHg | [3][17] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Water Solubility | Insoluble to slightly soluble | [2][3][4] |
| Other Solubilities | Soluble in acid and alkaline solutions | [7][8] |
Experimental Protocols
This section details a common methodology for the synthesis and characterization of this compound crystals, relevant for laboratory-scale production and analysis.
Synthesis via Gel Growth Method
A prevalent method for producing high-quality this compound crystals is the single diffusion gel growth technique.[18][19] This method allows for slow, controlled crystallization at ambient temperatures.
Materials:
-
Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Copper(II) chloride (CuCl₂·2H₂O)
-
Deionized water
-
Glass test tubes
Protocol:
-
Gel Preparation : A solution of sodium metasilicate (e.g., 1 M) is prepared in deionized water. The pH of the silica (B1680970) gel is adjusted by neutralizing the sodium metasilicate solution with tartaric acid.[18] The specific gravity and pH are critical parameters that must be optimized for ideal crystal growth.[19]
-
Gel Setting : The mixture is poured into test tubes and allowed to set for a period (aging) until the gel is firm.[18]
-
Reactant Diffusion : Once the gel has set, a solution of copper(II) chloride (the supernatant or outer reactant) is carefully layered on top of the gel.[18]
-
Crystal Growth : The test tubes are sealed and left undisturbed at ambient temperature. The copper chloride diffuses into the gel matrix, where it reacts with the tartaric acid (the inner reactant) already present.[18] This slow diffusion and reaction lead to the formation of this compound (CuC₄H₄O₆) crystals within the gel over several days or weeks.[18]
-
Harvesting : Once the crystals have reached the desired size, they are carefully harvested from the gel, washed with deionized water, and dried.
Characterization Techniques
-
X-Ray Diffraction (XRD) : Powder XRD is used to determine the crystal structure and unit cell parameters. Studies have shown that this compound can have an orthorhombic unit cell.[18][19]
-
Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR analysis is employed to identify the functional groups present in the synthesized compound and confirm the coordination of the carboxyl groups with the copper ion.[18][19]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used to study the coordination structure of this compound complexes in solution.[20]
-
Liquid Chromatography/Mass Spectrometry (LC-MS) : This technique helps confirm the presence and identity of various this compound complexes in a solution.[20]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound as described in the protocol above.
Caption: Workflow for this compound synthesis via the gel growth method and subsequent characterization.
Applications in Research and Industry
This compound's unique properties make it a valuable compound in several applications relevant to scientific and industrial professionals.
-
Electroplating : It is used in electroplating baths to deposit a uniform layer of copper onto a conductive surface.[2][21] The tartrate ligand acts as a complexing agent, stabilizing the copper ions in the solution.[8][21]
-
Catalysis : The compound serves as a catalyst in certain chemical reactions, particularly in organic synthesis and oxidation reactions.[1][13][21]
-
Analytical Chemistry : this compound is a key component of solutions used for chemical analysis, such as determining the presence of reducing agents.[21] The most well-known application is in Fehling's solution, where a complex of copper(II) and tartrate is used to test for reducing sugars.
-
Material Science : It can be used as a precursor in the formation of copper nanoparticles, which themselves act as catalysts for producing carbon nanofibers.[13]
-
Other Uses : Historically, it has been used in photography as a sensitizer (B1316253) for emulsions.[21] It also has applications in agriculture as a fungicide and as a regulated food additive.[1]
Conclusion
This compound is a versatile coordination compound with well-defined physical and chemical properties. Its insolubility in water but solubility in acidic and alkaline media, coupled with its catalytic activity and role as a complexing agent, underpins its use in electroplating, chemical synthesis, and analytical testing. The gel growth method provides a reliable protocol for producing high-quality crystals for research purposes, which can be thoroughly analyzed using standard characterization techniques. This guide provides the foundational technical information necessary for researchers, scientists, and drug development professionals to understand and utilize this compound in their work.
References
- 1. CAS 815-82-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 酒石酸銅(II) 水和物 - 酒石酸銅塩, 銅酒石酸塩 水和物 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 815-82-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Copper tartrate | C4H4CuO6 | CID 2734041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound | 815-82-7 [chemicalbook.com]
- 14. Copper(II) tartrate = 95.0 RT calc. on dry substance 946843-80-7 [sigmaaldrich.com]
- 15. perennia.ca [perennia.ca]
- 16. laffort.com [laffort.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
- 18. wjarr.com [wjarr.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cobalt-nickel.net [cobalt-nickel.net]
A Technical Guide to Theoretical Studies on Cupric Tartrate Complexes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric tartrate, a coordination complex formed between copper(II) ions and tartrate anions, is of significant interest across various scientific disciplines, from its role in wastewater treatment to its application in organic synthesis and its presence in biological systems.[1][2] The interaction between the d-electron metal ion Cu(II) and the α-hydroxy acid ligand, tartaric acid, leads to the formation of diverse and structurally complex species.[2] Understanding the coordination configurations, stability, and electronic properties of these complexes is crucial for optimizing their applications and mitigating their environmental impact.
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable atomic-level insights that complement experimental findings.[1][3] These methods allow for the systematic investigation of various coordination modes, the calculation of thermodynamic properties, and the prediction of spectroscopic signatures, thereby elucidating the complex equilibria of this compound in solution. This guide provides an in-depth overview of the theoretical approaches used to study these complexes, presenting key quantitative data, methodologies, and conceptual frameworks.
Theoretical and Experimental Methodologies
The study of this compound complexes involves a synergistic approach, combining computational modeling with experimental validation.
Computational Approach: Density Functional Theory (DFT)
DFT has emerged as a powerful tool for systematically revealing the effective coordination configurations and electronic properties of this compound in aqueous solution.[1] A typical computational workflow involves creating cluster models of the complexes and optimizing their geometries to determine the most stable structures.
Key Computational Protocol:
-
Software: Quantum chemistry packages like Gaussian, ORCA, or VASP are commonly used.
-
Method: The B3LYP functional is a popular choice for density functional theory calculations involving transition metal complexes.[3]
-
Basis Set: A combination of basis sets is often employed, such as 6-311+G(d,p) for lighter atoms (C, H, O) and a LanL2DZ effective core potential for the copper atom.
-
Solvent Model: To simulate the aqueous environment, a continuum solvent model like the Conductor-like Screening Model (COSMO) is frequently applied.[3] Explicitly including first and second hydration shells (a cluster of 18 water molecules) has been shown to be critical for accurately predicting the structural and thermodynamic properties of Cu(II) species.[3]
-
Calculations: The primary calculations include geometry optimization to find the lowest energy structures and frequency calculations to confirm them as true minima and to derive thermodynamic properties like Gibbs free energy.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study of copper(II) complexation and hydrolysis in aqueous solutions using mixed cluster/continuum models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cupric Tartrate: History, Discovery, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cupric tartrate, a coordination complex with a rich history and diverse applications. From its pivotal role in the development of qualitative analytical chemistry to its modern uses in electroplating and catalysis, this document delves into the synthesis, properties, and key functionalities of this versatile compound. Detailed experimental protocols, quantitative data, and visual representations of core concepts are presented to serve as a valuable resource for researchers and professionals in the chemical and biomedical fields.
History and Discovery
The story of this compound is inextricably linked with the advancement of organic and analytical chemistry in the 19th century. The period was marked by a concerted effort to develop systematic methods for the qualitative and quantitative analysis of organic compounds.
The Genesis of Fehling's Solution
In 1849, German chemist Hermann von Fehling developed a novel reagent for the estimation of sugar in urine, a critical diagnostic for diabetes. His formulation, which became famously known as Fehling's solution , was a stabilized alkaline solution of cupric ions. The key innovation was the use of tartrate ions to chelate the copper(II) ions, preventing their precipitation as copper(II) hydroxide (B78521) in the alkaline medium. This allowed for a controlled redox reaction with reducing sugars, resulting in a visible color change from deep blue to a brick-red precipitate of copper(I) oxide.
Fehling's work was a significant improvement over previous methods and became a cornerstone of carbohydrate chemistry for over a century. His original publication in Annalen der Chemie und Pharmacie laid the groundwork for a simple and effective test for identifying reducing sugars.
Contemporaneous Developments
It is noteworthy that other chemists were also exploring similar copper-based reagents for sugar analysis around the same time. These include:
-
Charles Cléophile Viollette (1823-1897): A French chemist who also worked on methods for sugar determination.
-
Franz Ritter von Soxhlet (1848-1926): A German agricultural chemist who developed the "Soxhlet solution," another copper/tartrate reagent for testing reducing sugars. He is also renowned for inventing the Soxhlet extractor in 1879.
-
Arturo Soldaïni: An Italian chemist who proposed a reagent using copper carbonate.
These parallel efforts underscore the scientific importance of developing reliable analytical techniques during this era of rapid chemical discovery.
Chemical Properties and Synthesis
This compound, with the chemical formula C₄H₄CuO₆, is a copper(II) salt of tartaric acid. It typically appears as a green to blue odorless powder and is insoluble in water. However, its solubility increases in acidic and alkaline solutions.
Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 211.62 g/mol | |
| Appearance | Green to blue odorless powder | |
| Solubility in Water | Insoluble | |
| Solubility in Acid | Soluble | |
| Solubility in Alkali | Soluble | |
| Crystal System | Orthorhombic | |
| Space Group | P 21 21 2 | |
| Unit Cell Dimensions | a = 8.6716637 Å, b = 11.76998 Å, c = 9.20782 Å, α = β = γ = 90° | |
| Ksp | Varies with conditions, determinable by spectrophotometry | |
| Stability Constant (log β) | Varies depending on the specific complex formed with other ligands |
Synthesis of this compound
While most famously prepared in situ within Fehling's solution, pure this compound can be synthesized through several methods.
A straightforward synthesis involves the reaction of a soluble copper(II) salt with a soluble tartrate salt.
Experimental Protocol:
-
Prepare a 0.1 M solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.
-
Prepare a 0.1 M solution of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in deionized water.
-
Slowly add the copper(II) sulfate solution to the sodium potassium tartrate solution with constant stirring.
-
A blue precipitate of this compound will form immediately.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Dry the precipitate in a desiccator or at a low temperature in an oven.
For the preparation of crystalline this compound, the single diffusion gel growth technique is employed.
Experimental Protocol:
-
Prepare a silica (B1680970) gel by mixing a solution of sodium metasilicate (B1246114) (Na₂SiO₃) with tartaric acid (C₄H₆O₆). The tartaric acid acts as the inner reactant.
-
Allow the gel to set in a test tube.
-
Once the gel has set, carefully pour a solution of copper(II) chloride (CuCl₂) on top of the gel. The copper(II) chloride solution is the outer reactant.
-
Seal the test tube and allow it to stand undisturbed.
-
Over time, the copper(II) ions will diffuse into the gel and react with the tartrate ions to form crystals of this compound.
-
The crystals can be harvested by carefully dissolving the gel.
Caption: Comparative workflow of this compound synthesis methods.
The Chelation of Copper by Tartrate
The functionality of this compound in many of its applications, especially in Fehling's solution, is due to the formation of a stable chelate complex between the copper(II) ion and the tartrate dianion. Tartrate, with its two carboxylic acid groups and two hydroxyl groups, acts as a bidentate or tetradentate ligand, effectively sequestering the Cu²⁺ ion.
This chelation is crucial as it prevents the precipitation of copper(II) hydroxide in alkaline conditions, which would otherwise occur. The resulting deep blue solution contains the [Cu(C₄H₄O₆)₂]⁴⁻ complex, where the copper ion is readily available to act as an oxidizing agent.
Caption: Chelation of a copper(II) ion by two tartrate ligands.
Applications of this compound
Beyond its historical significance in Fehling's test, this compound finds applications in various modern industrial and research settings.
Fehling's Test for Reducing Sugars
The primary application of this compound remains the detection of reducing sugars. This qualitative test is widely used in educational and laboratory settings.
Experimental Protocol for Fehling's Test:
-
Preparation of Fehling's Solution:
-
Fehling's A: Dissolve 34.65 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in distilled water and make up to 500 mL.
-
Fehling's B: Dissolve 173 g of sodium potassium tartrate (Rochelle salt) and 50 g of sodium hydroxide (NaOH) in distilled water and make up to 500 mL.
-
-
Procedure:
-
In a test tube, mix equal volumes of Fehling's A and Fehling's B solutions. The resulting solution should be a deep blue color.
-
Add a few drops of the sample to be tested to the Fehling's solution.
-
Gently heat the mixture in a water bath.
-
-
Observation:
-
Positive Test: The formation of a brick-red precipitate of copper(I) oxide (Cu₂O) indicates the presence of a reducing sugar.
-
Negative Test: The solution remains blue.
-
Caption: Experimental workflow for Fehling's test.
Electroplating
This compound is utilized in copper electroplating baths. The tartrate ligand acts as a chelating agent, which helps to stabilize the copper ions in the solution and ensures a uniform and high-quality deposition of copper onto the substrate. This is particularly important in the manufacturing of printed circuit boards (PCBs), where a consistent and adherent copper layer is essential for the functionality of the electronic components.
Catalysis
Copper complexes, including this compound, have been investigated for their catalytic activity in various organic reactions. The copper center can facilitate redox reactions, making it a useful catalyst for oxidations. For example, copper salts can catalyze the oxidation of fatty acids by hydrogen peroxide. While cobalt is a more common catalyst for the oxidation of tartrate itself, copper complexes can participate in similar electron transfer processes.
Role in Biological Systems and Drug Development
Copper is an essential trace element in biological systems, playing a crucial role as a cofactor in numerous enzymes. While this compound itself is not a primary biological molecule, the study of copper chelation by organic molecules like tartaric acid provides insights into how copper is managed and utilized in biological contexts.
Recent research has highlighted the importance of copper in cell signaling pathways. Copper ions can modulate the activity of kinases and other signaling proteins, and dysregulation of copper homeostasis has been implicated in various diseases, including cancer and neurodegenerative disorders.
In the realm of drug development, understanding the coordination chemistry of copper with organic ligands is vital. Copper chelators are being investigated as potential therapeutic agents. For instance, in the context of glioblastoma, the interaction of copper with chelating agents has been shown to inhibit cancer cell proliferation and epithelial-mesenchymal transition (EMT) through the TGF-β/Smad signaling pathway. While these studies may not directly involve this compound, the principles of copper chelation and its impact on biological pathways are highly relevant.
Caption: Role of copper and chelation in biological signaling.
Conclusion
From its humble beginnings as a key component in a qualitative test for sugars, this compound has proven to be a compound of enduring importance. Its chemistry, centered around the stable chelation of copper by tartrate, has found applications in fields as diverse as analytical chemistry, materials science, and catalysis. For researchers and professionals, a thorough understanding of the history, synthesis, and properties of this compound provides a solid foundation for its application in both established and emerging technologies. The ongoing exploration of copper's role in biological systems suggests that the principles of copper chelation, exemplified by this compound, will continue to be a fruitful area of investigation in the development of new therapeutic strategies.
cupric tartrate CAS number and safety data
An In-depth Technical Guide to Cupric Tartrate: CAS Numbers and Safety Data
This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) numbers and detailed safety data for this compound. The content is intended for researchers, scientists, and drug development professionals, offering a thorough overview of its hazardous properties and safe handling procedures.
Chemical Identification: CAS Numbers
This compound can exist in anhydrous or hydrated forms, each identified by a unique CAS number. It is crucial to use the correct CAS number corresponding to the specific form of the compound being used.
| Compound Name | CAS Number | Notes |
| This compound | 815-82-7 | Refers to the anhydrous form.[1][2][3] |
| Copper(II) Tartrate Hydrate | 17263-56-8 | A hydrated form of this compound.[4] |
| Copper(II) Tartrate Hydrate | 946843-80-7 | Another designation for a hydrated form.[5] |
| Copper(II) Tartrate Trihydrate | 5893-71-0 | Specifically refers to the trihydrate form.[4] |
Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It typically appears as a green to blue odorless powder.[6][7]
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]
-
Eye Irritation: Causes severe eye irritation and can lead to permanent damage.[4][9]
-
Skin Irritation: Causes skin irritation, which may manifest as a rash or burning sensation.[4][9]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the nose and throat, causing coughing and wheezing.[4][9]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to the liver and kidneys through prolonged or repeated exposure.[4][7][9][10]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[11]
Quantitative Safety Data
The following table summarizes the occupational exposure limits for this compound, generally measured as the concentration of copper in the air.
| Parameter | Value | Organization |
| Threshold Limit Value (TLV) | 1 mg/m³ (as Cu) | ACGIH[10] |
| Permissible Exposure Limit (PEL) | 1 mg/m³ (as Cu) | OSHA[10] |
| Immediately Dangerous to Life or Health (IDLH) | 100 mg/m³ (as Cu) | NIOSH[10] |
| Recommended Exposure Limit (REL) | 1 mg/m³ (10-hr TWA for dusts/mists) | NIOSH[8] |
| Maximale Arbeitsplatz-Konzentration (MAK) | 0.1 mg/m³ (inhalable fraction) | DFG[10] |
Note: The toxicological properties of this compound have not been fully investigated[4]. An LD50 value of 20,000 mg/kg (oral, rat) has been reported for "Alkaline this compound TS (II)," but this is a mixture and may not be representative of the pure compound[12].
Experimental and Safety Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse effects.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] A face shield should be used when working with corrosive or highly irritating substances.[9]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][13]
-
Respiratory Protection: If engineering controls like local exhaust ventilation are insufficient, use a NIOSH/MSHA-approved respirator.[4]
Handling and Storage Protocol
-
Handling: Wash thoroughly after handling.[4] Use with adequate ventilation and minimize dust generation.[4] Avoid contact with eyes, skin, and clothing.[4] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep containers tightly closed.[14]
Accidental Release Protocol
-
Evacuation: Evacuate personnel not wearing protective equipment from the spill area until cleanup is complete.[14]
-
Containment: Take immediate steps to limit the spread of the material to the environment.[6][7]
-
Cleanup: Vacuum or sweep up the material and place it into a suitable, sealed disposal container.[4][14] Avoid generating dusty conditions.[4]
-
Decontamination: Ventilate and wash the area after cleanup is complete.[14]
-
Disposal: It may be necessary to dispose of this compound as hazardous waste. Contact the appropriate state or federal environmental agency for specific recommendations.[14]
First Aid Experimental Protocol
Immediate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.[14]
-
Skin Contact: Quickly remove contaminated clothing.[14] Immediately wash or shower to remove the chemical, flushing the skin with plenty of water for at least 15 minutes.[4] Get medical aid if irritation develops and persists.[4]
-
Inhalation: Remove the person from exposure and move to fresh air immediately.[4] If breathing has stopped, begin rescue breathing. If heart action has stopped, begin CPR.[14] Transfer promptly to a medical facility.[14]
-
Ingestion: Do not induce vomiting unless directed by medical personnel.[4] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[4] Get medical aid.[4]
Visualized Workflows and Pathways
The following diagrams illustrate key safety-related workflows for handling this compound.
Caption: First aid response workflow for this compound exposure.
Caption: Accidental spill cleanup workflow for this compound.
References
- 1. CAS 815-82-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 815-82-7 [chemicalbook.com]
- 3. Manufacturers of this compound, CAS 815-82-7, C 2710, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. cpachem.com [cpachem.com]
- 12. cpachem.com [cpachem.com]
- 13. echemi.com [echemi.com]
- 14. nj.gov [nj.gov]
Spectroscopic Analysis of Cupric Tartrate: An In-depth Technical Guide
Introduction
Cupric tartrate, a coordination complex of copper(II) and tartrate ions, is a compound of interest in various fields, including chemistry, materials science, and potentially in drug development due to the biological roles of both copper and tartaric acid. Understanding its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for elucidating these characteristics. This guide provides a detailed overview of the spectroscopic analysis of this compound, aimed at researchers, scientists, and professionals in drug development.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy probes the vibrational modes of molecules. For this compound, it is instrumental in identifying the functional groups and the coordination of the tartrate ligand to the copper ion.
1.1. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A common method for analyzing solid samples like this compound is the KBr pellet technique.[1][2]
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The grinding is crucial to reduce particle size and minimize scattering of the infrared radiation.[1]
-
The mixture should be homogenous and have a fine, powder-like consistency.
-
Place the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
-
Instrumentation and Data Acquisition:
-
An FTIR spectrometer is used to record the spectrum.
-
A background spectrum of the ambient atmosphere (and the KBr matrix if desired) is recorded first and automatically subtracted from the sample spectrum.[1][3]
-
The spectrum is typically recorded in the mid-IR range, from 4000 to 400 cm⁻¹.[4][5][6][7]
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
1.2. Data Presentation: Characteristic IR Absorption Bands for this compound
The IR spectrum of this compound reveals key vibrational frequencies corresponding to its functional groups. The coordination of the tartrate ligand to the copper(II) ion can cause shifts in the positions of these bands compared to free tartaric acid.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3450.9, 3409.8 | -OH stretching vibrations | [4] |
| 3233.2 - 3551.3 | Carboxyl group oscillations | [5] |
| 1626.7 | C-H stretching vibration | [5] |
| 1612.1 | >C=O (carbonyl) stretching | [4] |
| 823.7 | C-O stretching | [4] |
| 745.5 | Metal-Oxygen (Cu-O) bond | [4] |
1.3. Visualization: IR Spectroscopy Experimental Workflow
Caption: A flowchart illustrating the key steps in performing FTIR analysis of this compound using the KBr pellet method.
UV-Visible (UV-Vis) Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, this technique is useful for studying the d-d electronic transitions of the Cu(II) ion and for determining the optical band gap of the material.
2.1. Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation (Solution Phase):
-
Prepare a stock solution of this compound by dissolving a known mass of the compound in a suitable solvent, such as deionized water. The solubility of this compound in water is low, so the use of a slightly acidic or basic medium may be necessary to achieve a sufficient concentration, depending on the specific complex being studied.[8]
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
A "blank" solution, containing only the solvent, should also be prepared.
-
-
Instrumentation and Data Acquisition:
-
A double-beam UV-Vis spectrophotometer is typically used.[9]
-
The instrument is first calibrated using the blank solution to zero the absorbance across the entire wavelength range.
-
The absorbance of each standard solution is then measured over a specific wavelength range, for instance, from 190 to 1100 nm.[4]
-
The data is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is identified.[10]
-
2.2. Data Presentation: UV-Visible Spectroscopic Data for this compound
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions.
| Parameter | Value | Notes | Reference(s) |
| λmax | ~330 nm, ~550 nm | The peak around 550 nm is characteristic of the pink chelate formed between Cu(II) and a complexing agent, while other sources show a peak around 330 nm.[11][12] | [11][12] |
| Optical Band Gap | 2.15 eV, 5.24 eV | The reported band gap values for copper tartrate crystals can vary, potentially due to differences in crystal structure, preparation method, and doping.[4] | [4] |
2.3. Visualization: UV-Vis Spectroscopy Experimental Workflow
Caption: A schematic representation of the workflow for conducting UV-Vis spectroscopic analysis of this compound solutions.
Conclusion
The spectroscopic analysis of this compound using IR and UV-Vis techniques provides valuable insights into its molecular structure and electronic properties. IR spectroscopy is effective in identifying the characteristic functional groups and confirming the coordination of the tartrate ligand to the copper center. UV-Vis spectroscopy allows for the study of electronic transitions and the determination of the optical band gap. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this compound. The provided workflows offer a clear visual representation of the experimental procedures, facilitating their implementation in a laboratory setting.
References
- 1. mmrc.caltech.edu [mmrc.caltech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bjp-bg.com [bjp-bg.com]
- 7. wjarr.com [wjarr.com]
- 8. This compound | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researcherslinks.com [researcherslinks.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Magnetic Properties of Cupric Tartrate Crystals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cupric tartrate, a metal-organic framework, has garnered interest for its potential applications stemming from its unique structural and physicochemical properties. This technical guide provides a comprehensive overview of the magnetic characteristics of this compound crystals. It details the synthesis of these crystals via the gel growth method, outlines the experimental protocols for their magnetic characterization, and presents a summary of their magnetic behavior. The primary magnetic property of this compound is paramagnetism, originating from the unpaired electron in the d-orbital of the Cu²⁺ ion. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound and similar coordination polymers.
Synthesis of this compound Crystals
The most prevalent method for synthesizing high-quality single crystals of this compound is the gel growth technique . This method is particularly suitable for compounds that are sparingly soluble in water and decompose at high temperatures. The slow diffusion of reactants through the gel matrix facilitates controlled crystal growth.
Experimental Protocol: Gel Growth Synthesis
This protocol outlines the single diffusion method for growing this compound crystals in a silica (B1680970) gel medium.[1][2]
Materials:
-
Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)
-
Tartaric Acid (C₄H₆O₆)
-
Copper Chloride (CuCl₂·2H₂O) or Copper Sulfate (CuSO₄·5H₂O)
-
Deionized Water
-
Test tubes (borosilicate glass)
-
Beakers
-
pH meter
-
Stirring apparatus
Procedure:
-
Gel Preparation:
-
Prepare a 1 M solution of sodium metasilicate in deionized water.
-
Prepare a 1 M solution of tartaric acid in deionized water.
-
In a beaker, slowly add the sodium metasilicate solution to the tartaric acid solution while stirring continuously to achieve a desired pH (typically around 4.0).[1] The specific gravity of the gel can be varied, with optimal growth often observed around 1.04.[3]
-
Pour the resulting solution into test tubes and allow it to set into a firm gel. This may take up to a few days. The test tubes should be sealed to prevent drying.
-
-
Reactant Diffusion:
-
Once the gel has set, carefully pour a 1 M aqueous solution of copper chloride (or copper sulfate) onto the surface of the gel in the test tubes.[1] It is crucial to add the solution gently to avoid disturbing the gel surface.
-
Seal the test tubes again to create a closed system.
-
-
Crystal Growth and Harvesting:
-
Allow the test tubes to stand undisturbed at room temperature.
-
Bluish, transparent, and prismatic crystals of this compound will begin to grow within the gel and at the gel-solution interface over a period of several days to weeks.[1][3]
-
Once the crystal growth is complete, carefully remove the crystals from the gel, wash them with deionized water, and dry them at room temperature.
-
Diagram of the Gel Growth Synthesis Workflow
Caption: Workflow for the synthesis of this compound crystals via the gel growth method.
Magnetic Properties of this compound Crystals
The magnetic properties of this compound are primarily dictated by the presence of Cu²⁺ ions, which have a d⁹ electron configuration with one unpaired electron. This results in paramagnetic behavior.
Paramagnetism and Weak Ferromagnetism
Numerous studies have confirmed the paramagnetic nature of this compound crystals.[1][4][5] This is further substantiated by X-ray Photoelectron Spectroscopy (XPS) which verifies the +2 oxidation state of copper.[4]
Interestingly, one study has reported the observation of a weak ferromagnetic signal in this compound at a very low temperature of 20 K.[6][7] This suggests a possible magnetic ordering at cryogenic temperatures.
Quantitative Magnetic Data
The magnetic susceptibility and magnetic moment of this compound crystals have been investigated, with variations observed between the levo- and dextro-tartrate enantiomers.
Table 1: Magnetic Moment and Bulk Susceptibility of Copper Levo- and Dextro-Tartrate at Room Temperature [2]
| Applied Magnetic Field (Oe) | Copper Levo-Tartrate | Copper Dextro-Tartrate | ||
| Magnetic Moment (B.M.) | Bulk Susceptibility (emu/g) | Magnetic Moment (B.M.) | Bulk Susceptibility (emu/g) | |
| 2000 | 1.83 | 6.30 x 10⁻⁶ | 1.79 | 5.99 x 10⁻⁶ |
| 4000 | 1.81 | 6.18 x 10⁻⁶ | 1.77 | 5.86 x 10⁻⁶ |
| 6000 | 1.79 | 6.02 x 10⁻⁶ | 1.75 | 5.73 x 10⁻⁶ |
| 8000 | 1.77 | 5.86 x 10⁻⁶ | 1.73 | 5.60 x 10⁻⁶ |
| 10000 | 1.75 | 5.73 x 10⁻⁶ | 1.71 | 5.47 x 10⁻⁶ |
Note: The original source mentions that the variation of magnetic moment and bulk susceptibility with the applied magnetic field is not systematic.[2]
Experimental Protocols for Magnetic Characterization
Vibrating Sample Magnetometry (VSM)
VSM is a sensitive technique used to measure the magnetic properties of materials as a function of magnetic field and temperature.
General Protocol:
-
Sample Preparation: A known mass of the powdered this compound crystal sample is packed into a sample holder.
-
Measurement: The sample is placed in the VSM, where it is vibrated at a constant frequency in a uniform magnetic field.
-
Data Acquisition: The oscillating magnetic moment of the sample induces a signal in a set of pick-up coils. This signal is proportional to the magnetization of the sample.
-
Hysteresis Loop: The applied magnetic field is swept through a range (e.g., -2 T to 2 T) and the corresponding magnetization is measured to generate a magnetic hysteresis (M-H) loop.
-
Temperature Dependence: Measurements can be performed at various temperatures to study the temperature dependence of the magnetic susceptibility.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a magnetic field. It provides information about the electronic structure of paramagnetic species.
EPR Parameters for this compound: EPR studies on this compound have been conducted to determine the g-factor, which is a characteristic property of the paramagnetic center.
Table 2: EPR g⊥ Values for Copper Tartrate Crystals [3]
| Crystal Form | Temperature | Spectrometer Band | g⊥ Value |
| Copper Levo-Tartrate | Room Temperature | X-band | - |
| Room Temperature | Q-band | Higher than Dextro | |
| Copper Dextro-Tartrate | Room Temperature | X-band | 2.3038 |
| Liquid Nitrogen | X-band | 2.4018 | |
| Room Temperature | Q-band | 2.1607 |
Note: The original source indicates that the EPR spectra were anisotropic in the Q-band regions and hyperfine splitting was not observed in the powdered samples.[3]
Diagram of Magnetic Characterization Workflow
Caption: Workflow for the magnetic characterization of this compound crystals.
Signaling Pathways and Logical Relationships
The magnetic behavior of this compound is a direct consequence of its electronic and crystal structure. The logical relationship can be visualized as follows:
References
Methodological & Application
Application Notes and Protocols for Cupric Tartrate in Fehling's Test for Reducing Sugars
Introduction
Fehling's test is a well-established chemical assay used to differentiate between reducing and non-reducing sugars. This method is also effective for distinguishing water-soluble carbohydrates from ketone functional groups.[1] The test relies on the reducing properties of sugars possessing a free aldehyde or ketone functional group. The active reagent, Fehling's solution, is a deep blue alkaline solution of a cupric tartrate complex. In the presence of reducing sugars and upon heating, the copper(II) ions in the complex are reduced to copper(I) ions, resulting in the formation of a characteristic brick-red precipitate of copper(I) oxide.[2][3] This color change serves as a positive indicator for the presence of reducing sugars.
Principle of the Test
The fundamental principle of Fehling's test lies in a redox reaction. Reducing sugars, which contain a hemiacetal group, can exist in equilibrium with an open-chain form containing an aldehyde group. This aldehyde group is susceptible to oxidation. In the alkaline environment provided by Fehling's solution, the aldehyde group of the reducing sugar is oxidized to a carboxylate anion.[2][3][4] Concurrently, the copper(II) ions, chelated by tartrate ions to prevent their precipitation as copper(II) hydroxide (B78521), are reduced to copper(I) ions. These copper(I) ions then precipitate as insoluble red copper(I) oxide (Cu₂O), providing a visual confirmation of a positive test.[1][2][5] The tartrate ions play a crucial role by forming a stable, soluble complex with the Cu²⁺ ions, ensuring they remain in the solution to react with the reducing sugars.[1][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of Fehling's solution and the execution of the test.
| Parameter | Component/Condition | Concentration/Value | Notes |
| Fehling's Solution A | Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | 7 g in 100 mL distilled water[1][8] | A deep blue solution. A few drops of dilute sulfuric acid can be added for stability.[8] |
| Fehling's Solution B | Potassium Sodium Tartrate (Rochelle Salt) | 35 g in 100 mL distilled water[8] | A colorless solution. |
| Sodium Hydroxide (NaOH) | 12 g in 100 mL distilled water[8] | Provides the necessary alkaline medium. | |
| Working Fehling's Solution | Fehling's A and Fehling's B | Mix equal volumes immediately before use.[1] | The combined solution is unstable and should be freshly prepared.[3][9] |
| Sample Concentration | Test Sample | Recommended at 5% (w/v) for qualitative tests.[1][9] | For quantitative analysis, a standard solution (e.g., ~2.5 g glucose in 500 mL water) is used for titration.[10] |
| Reaction Temperature | Water Bath | 60°C or heating in a boiling water bath.[8][11] | Consistent heating is crucial for the reaction to proceed. |
| Reaction Time | Qualitative Test | 1-2 minutes in a water bath.[1] | Prolonged heating in the absence of reducing sugars may lead to the formation of a black precipitate of cupric oxide.[1] |
| Titration | Titrate while maintaining the temperature above 70°C.[10] | The endpoint is the disappearance of the blue color. |
Experimental Protocols
Preparation of Fehling's Solution
Fehling's Solution A (Cupric Sulfate Solution):
-
Weigh 7 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Dissolve the CuSO₄·5H₂O in 100 mL of distilled water in a volumetric flask.
-
Add 2 drops of dilute sulfuric acid to stabilize the solution.
-
Stopper the flask and store it at room temperature.
Fehling's Solution B (Alkaline Tartrate Solution):
-
Weigh 35 g of potassium sodium tartrate (Rochelle salt) and 12 g of sodium hydroxide (NaOH).
-
Dissolve both components in 100 mL of distilled water in a volumetric flask.
-
Ensure the solution is completely dissolved and homogenous.
-
Stopper the flask and store it at room temperature.
Working Fehling's Solution:
-
Immediately before performing the test, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.
Qualitative Test for Reducing Sugars
-
Pipette 1 mL of the test sample (e.g., 5% w/v solution of the carbohydrate to be tested) into a clean, dry test tube.
-
In a separate test tube, add 1 mL of distilled water to serve as a negative control.
-
Add approximately 2 mL of the freshly prepared working Fehling's solution to both test tubes.
-
Place the test tubes in a boiling water bath for 2 minutes.[8]
-
Remove the test tubes and observe any color change.
-
Result Interpretation:
Quantitative Titration for Reducing Sugars
This protocol is adapted for the quantitative determination of glucose.
-
Standardization of Fehling's Solution:
-
Prepare a standard glucose solution by accurately weighing approximately 2.5 g of dried dextrose and dissolving it in a 500.0 mL volumetric flask with distilled water.[10]
-
Fill a burette with the standard dextrose solution.
-
In a conical flask, pipette 10 mL of Fehling's Solution A and 10 mL of Fehling's Solution B.
-
Heat the flask on a hot plate to a temperature of at least 70°C, avoiding boiling.[10]
-
Titrate with the dextrose standard until the blue color almost disappears.
-
Add 1-2 drops of methylene (B1212753) blue indicator and continue the titration dropwise until the blue color completely disappears.[10]
-
Record the volume of the dextrose solution used and repeat the titration at least three times for accuracy.
-
Calculate the mass of dextrose that reacts per mL of Fehling's reagent.
-
-
Titration of Unknown Sample:
-
Prepare a solution of the unknown sample.
-
Fill the burette with the unknown sample solution.
-
Repeat the titration procedure as described for the standardization, using the unknown sample as the titrant.
-
Using the standardization factor, calculate the concentration of the reducing sugar in the unknown sample.
-
Visual Representation of Experimental Workflow
Caption: Workflow diagram illustrating the key steps of Fehling's test.
Chemical Reaction Pathway
Caption: The redox reaction central to Fehling's test for reducing sugars.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Fehling Test – Principle, Procedure, Result & Applications [vedantu.com]
- 3. Fehling's solution - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Reactions of Fehling’s Test [unacademy.com]
- 6. In Fehling's test, \mathrm { Cu } ^ { 2 + } undergo complex formation wit.. [askfilo.com]
- 7. scribd.com [scribd.com]
- 8. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 9. Fehling's Test Procedure [unacademy.com]
- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 11. mlsu.ac.in [mlsu.ac.in]
Application Notes and Protocols: Cupric Tartrate as a Catalyst in the Oxidation of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupric tartrate as a catalyst in the organic synthesis, with a specific focus on the oxidation of aldehydes to carboxylic acids. This classical transformation, widely recognized through its application in Fehling's test, can be adapted for preparative-scale synthesis, offering a mild and selective method for this important functional group conversion.
Introduction
This compound, a coordination complex of copper(II) and tartrate ions, is a well-established oxidizing agent for aldehydes.[1][2] The catalyst is typically prepared in situ by mixing an aqueous solution of copper(II) sulfate (B86663) with an alkaline solution of sodium potassium tartrate (Rochelle salt).[3][4] The tartrate ligands form a deep blue, soluble complex with the cupric ions, preventing the precipitation of copper(II) hydroxide (B78521) in the alkaline medium.[3][5] This complex is the active catalytic species responsible for the oxidation of aldehydes.[6] While historically used for qualitative analysis of reducing sugars, the underlying chemistry provides a valuable tool for the synthetic chemist.[6][7]
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates in the pharmaceutical and fine chemical industries.[8] The use of a this compound-based system offers a method that operates under aqueous and alkaline conditions.
Catalytic Application: Oxidation of Aldehydes
The primary application of this compound in organic synthesis is the oxidation of aliphatic and α-hydroxy aldehydes to their corresponding carboxylates.[1][2] The reaction is driven by the reduction of Cu(II) to Cu(I), which precipitates from the reaction mixture as red copper(I) oxide.[2][9] Aromatic aldehydes are generally not reactive under these conditions.[7]
Reaction Principle:
The overall reaction involves the oxidation of an aldehyde to a carboxylate anion by the bistartratocuprate(II) complex.[1][6] The copper(II) ions are concomitantly reduced to copper(I) ions, which precipitate as copper(I) oxide.[2]
R-CHO + 2 Cu²⁺(tartrate)₂ + 5 OH⁻ → R-COO⁻ + Cu₂O↓ + 3 H₂O + 4 (tartrate)²⁻
// Nodes Aldehyde [label="Aldehyde\n(R-CHO)"]; CupricTartrate [label="this compound Complex\n[Cu(II)(tartrate)₂]⁴⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxide [label="Hydroxide Ions\n(OH⁻)"]; Intermediate [label="Reaction Intermediate"]; Carboxylate [label="Carboxylate Anion\n(R-COO⁻)"]; Cu2O [label="Copper(I) Oxide\n(Cu₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water\n(H₂O)"];
// Edges Aldehyde -> Intermediate [label="Oxidation"]; CupricTartrate -> Intermediate [label="Reduction"]; Hydroxide -> Intermediate; Intermediate -> Carboxylate; Intermediate -> Cu2O; Intermediate -> Water; }
Caption: General mechanism of aldehyde oxidation catalyzed by this compound.
Experimental Protocols
Protocol 1: Preparation of the this compound Catalyst Solution (Fehling's Solution)
This protocol describes the preparation of the catalyst solution, which should be freshly prepared by mixing two separate solutions, Fehling's A and Fehling's B, immediately before use.[3][4]
Materials:
| Reagent | Formula | Molarity/Concentration | Amount |
| Copper(II) sulfate pentahydrate | CuSO₄·5H₂O | - | 34.65 g |
| Sodium potassium tartrate tetrahydrate | KNaC₄H₄O₆·4H₂O | - | 173 g |
| Sodium hydroxide | NaOH | - | 50 g |
| Distilled water | H₂O | - | to 500 mL for each solution |
Procedure:
Fehling's Solution A:
-
Dissolve 34.65 g of copper(II) sulfate pentahydrate in distilled water.
-
Add a few drops of dilute sulfuric acid to prevent hydrolysis.
-
Make up the final volume to 500 mL with distilled water.
Fehling's Solution B:
-
Dissolve 173 g of sodium potassium tartrate tetahydrate and 50 g of sodium hydroxide in distilled water.
-
Carefully make up the final volume to 500 mL with distilled water.
Catalyst Solution Preparation: Mix equal volumes of Fehling's Solution A and Fehling's Solution B immediately prior to use to form the deep blue this compound catalyst solution.[3]
Protocol 2: Preparative Oxidation of Furfural (B47365) to 2-Furoic Acid
This protocol is adapted from a known procedure for the oxidation of furfural and serves as a representative example for the preparative use of a copper-based catalytic system for aldehyde oxidation.[10]
Materials and Reaction Conditions:
| Reagent/Parameter | Value/Description |
| Substrate | Furfural (freshly distilled) |
| Catalyst | Cuprous oxide (can be substituted with in-situ generated this compound) |
| Co-catalyst | Silver oxide |
| Oxidant | Oxygen gas |
| Base | Sodium hydroxide |
| Solvent | Water |
| Temperature | 50-55 °C |
| Reaction Time | ~1 hour |
| Typical Yield | 86-90% |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, place the copper-based catalyst.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to 50-55 °C while stirring vigorously.
-
Bubble a steady stream of oxygen through the reaction mixture.
-
Simultaneously, add the furfural and a more concentrated solution of sodium hydroxide dropwise over a period of 20-30 minutes, maintaining the temperature at 50-55 °C.
-
After the addition is complete, continue stirring and passing oxygen through the mixture until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
-
Acidify the aqueous layer with a mineral acid (e.g., dilute sulfuric acid) to precipitate the 2-furoic acid.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the product by filtration, wash with cold water, and dry to obtain the pure 2-furoic acid.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Set up reaction vessel with catalyst and NaOH solution"]; Heat [label="Heat to 50-55 °C with stirring"]; Oxygen [label="Introduce Oxygen Gas"]; Addition [label="Simultaneously add Furfural and NaOH solution"]; React [label="Maintain at 50-55 °C until completion"]; Cool [label="Cool and filter to remove catalyst"]; Extract [label="Wash with organic solvent"]; Acidify [label="Acidify aqueous layer to precipitate product"]; Isolate [label="Filter, wash, and dry the product"]; End [label="Obtain pure 2-Furoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Heat; Heat -> Oxygen; Oxygen -> Addition; Addition -> React; React -> Cool; Cool -> Extract; Extract -> Acidify; Acidify -> Isolate; Isolate -> End; }
Caption: Experimental workflow for the oxidation of furfural.
Data Presentation
The following table summarizes the typical quantitative data for the oxidation of furfural to 2-furoic acid.
| Substrate | Product | Catalyst System | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Furfural | 2-Furoic Acid | Cu₂O / Ag₂O / O₂ / NaOH | ~1 | 50-55 | 86-90 | [10] |
Safety Precautions
-
Handle sodium hydroxide with care as it is corrosive.
-
Perform the reaction in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Oxygen is a strong oxidizer; ensure that no flammable organic solvents are in close proximity to the oxygen stream.
Conclusion
The use of this compound as a catalyst for the oxidation of aldehydes to carboxylic acids is a well-established and reliable method. While often associated with the qualitative Fehling's test, the underlying principles can be effectively applied to preparative organic synthesis. The protocol for the oxidation of furfural to 2-furoic acid demonstrates the utility of copper-based catalysts in achieving high yields for this transformation under relatively mild, aqueous conditions. This approach offers a valuable alternative to other oxidation methods, particularly for water-soluble aldehydes.
References
- 1. Fehling's solution - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fehling's Solution - GeeksforGeeks [geeksforgeeks.org]
- 4. What is Fehling’s Solution [unacademy.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Copper Nanoparticles from Cupric Tartrate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of copper nanoparticles (CuNPs) using cupric tartrate as a precursor. Detailed protocols, characterization data, and potential applications in drug development, particularly in cancer therapy, are presented.
Introduction
Copper nanoparticles (CuNPs) have garnered significant interest in the biomedical field due to their unique physicochemical properties, including a high surface-area-to-volume ratio and catalytic activity. Their potential applications as antimicrobial and anticancer agents are particularly promising.[1][2] The synthesis of CuNPs from this compound offers a reliable method to produce nanoparticles with controlled characteristics. This document outlines the synthesis protocols, key characterization parameters, and the mechanistic basis for their application in oncology.
Data Presentation
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Synthesis Method | Precursor | Reducing Agent | Stabilizing Agent/Capping Agent | Temperature (°C) | Particle Size (nm) | Morphology | Reference |
| Thermal Decomposition | This compound | - (Decomposition) | - | 271 | ~34 | Spherical | [3] |
| Chemical Reduction | Copper Sulfate | Ascorbic Acid | Starch | 80 | 14-55 | Spherical | [4] |
| Chemical Reduction | Copper Sulfate | Sodium Borohydride | Trisodium Citrate | 25 | ~37 | Spherical/Quasi-spherical | [5] |
| Green Synthesis | Copper Sulfate | Ocimum sanctum extract | Plant biomolecules | 80 | - | - | [6] |
Data for methods other than this compound decomposition are provided for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of Copper Nanocrystals by Thermal Decomposition of this compound
This protocol is adapted from a method for producing high-purity copper nanocrystals.
Materials:
-
Copper (II) chloride (CuCl₂)
-
Sodium potassium tartrate tetrahydrate
-
Distilled water
-
Ethanol
-
Argon (Ar) or Nitrogen (N₂) gas
-
Soxhlet extraction apparatus
-
Tube furnace
Procedure:
-
Preparation of this compound Precursor:
-
Prepare a 0.01 M solution of copper chloride in 100 ml of distilled water.
-
Prepare a 0.01 M solution of sodium potassium tartrate tetrahydrate in 100 ml of distilled water.
-
Slowly add the copper chloride solution to the sodium potassium tartrate solution while stirring continuously. A light blue precipitate of this compound will form.
-
Continue stirring for 30 minutes.
-
Filter the blue precipitate and wash it three times with distilled water and then with ethanol.
-
Purify the this compound using a Soxhlet extraction apparatus for 1.5 hours.
-
Dry the purified this compound at 110°C for 4 hours.
-
-
Thermal Decomposition:
-
Place the dried this compound powder in a quartz boat and position it in the center of a tube furnace.
-
Purge the furnace with Argon or Nitrogen gas to create an inert atmosphere.
-
Heat the furnace to 271°C and maintain this temperature for 8 hours to allow for the complete decomposition of this compound into copper nanocrystals.
-
After 8 hours, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
The resulting black powder consists of high-purity copper nanoparticles.
-
Characterization:
The synthesized copper nanoparticles can be characterized using the following techniques:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the copper nanoparticles.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size distribution of the nanoparticles.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle size, shape, and lattice structure.
Applications in Drug Development
Copper nanoparticles, including those synthesized from this compound, exhibit significant potential in drug development, particularly in cancer therapy.[1] Their anticancer activity is attributed to several mechanisms.
Anticancer Mechanisms of Copper Nanoparticles
Copper nanoparticles can induce cytotoxicity in cancer cells through various mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Copper nanoparticles can catalyze the production of highly reactive oxygen species (ROS) within cancer cells.[1][7] This leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[5][8]
-
Mitochondrial Dysfunction: The accumulation of copper nanoparticles can disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction and triggering apoptosis.[9][10]
-
DNA Damage: The generated ROS and direct interaction of copper ions with DNA can cause DNA strand breaks and damage, ultimately leading to cell cycle arrest and apoptosis.[1][8]
-
Induction of Apoptosis: Copper nanoparticles can activate various signaling pathways that lead to programmed cell death or apoptosis in cancer cells.[7][10]
Drug Delivery Systems
The high surface area of copper nanoparticles makes them suitable as carriers for anticancer drugs. They can be functionalized with targeting ligands to specifically deliver chemotherapeutic agents to tumor sites, thereby enhancing their efficacy and reducing systemic toxicity.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Copper Nanoparticle-Induced Apoptosis in Cancer Cells
Copper nanoparticles can trigger apoptosis through the activation of intrinsic and extrinsic pathways. A key mechanism involves the generation of ROS, which leads to mitochondrial-mediated apoptosis.
References
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. A simple method for the synthesis of copper nanoparticles from metastable intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper Nanoparticles Synthesized by Chemical Reduction with Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Recent Advances in Cancer Therapeutic Copper-Based Nanomaterials for Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of a Cupric Tartrate Electroplating Bath
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and operation of a cupric tartrate electroplating bath. The information is intended for use in research and development settings where precise and reproducible copper electrodeposition is required.
Introduction
Copper electroplating is a critical process in various fields, including electronics, materials science, and medical device manufacturing. This compound electroplating baths offer a stable and effective alternative to traditional cyanide- and acid-based copper plating systems. The tartrate ions in the bath act as a chelating agent, complexing with copper (II) ions.[1][2] This complexation prevents the precipitation of copper hydroxide (B78521) in alkaline solutions and helps to ensure a consistent supply of copper ions at the cathode, leading to a uniform and high-quality copper deposit.[1] These baths are particularly valuable for applications requiring good adhesion and a bright, defect-free finish.[1]
Chemical Interactions and Signaling Pathway
The this compound electroplating bath relies on the formation of a stable copper-tartrate complex in an alkaline medium. The tartrate ligand coordinates with the Cu(II) ions, preventing their precipitation as copper hydroxide. During electroplating, the copper-tartrate complex diffuses to the cathode, where the copper ions are reduced to metallic copper. The tartrate ions are released back into the solution.
References
Application Notes and Protocols for Cupric Tartrate Crystal Synthesis via the Gel Growth Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cupric tartrate (CuC₄H₄O₆) crystals using the gel growth method. This technique is particularly advantageous for compounds like this compound that are sparingly soluble in water and decompose at high temperatures, precluding conventional solution or melt growth methods.[1][2] The gel method is a cost-effective and straightforward approach to obtaining high-quality single crystals at ambient temperatures.[1][2]
The most common approach for this compound crystal growth in a gel medium is the single diffusion technique.[1][3][4][5] In this method, a gel, typically silica-based, is impregnated with one of the reactants (tartaric acid), and a solution of the other reactant (a copper salt) is carefully layered on top. The copper salt then diffuses into the gel, reacting with the tartaric acid to form this compound crystals.[3][4][5] The gel matrix controls the diffusion and reaction rates, which helps to limit the number of nucleation sites and allows for the growth of larger, more perfect crystals.[6]
Factors Influencing Crystal Growth
The quality, size, and morphology of the resulting this compound crystals are highly dependent on several experimental parameters:
-
Gel pH: The pH of the silica (B1680970) gel significantly affects the gelation time and the quality of the grown crystals. A lower pH generally leads to better quality crystals.[3][5]
-
Gel Density (Specific Gravity): The density of the gel influences the diffusion rate of the reactants. An optimal gel density is crucial for controlling nucleation and promoting the growth of well-isolated crystals.[1]
-
Gel Aging: Allowing the gel to age before adding the supernatant solution can impact the pore size of the gel network, thereby affecting nucleation density. Increased aging time tends to decrease the number of crystals formed.[1][3][5]
-
Reactant Concentrations: The concentrations of both the inner reactant (tartaric acid) and the outer reactant (copper chloride) play a critical role in the size and number of crystals obtained.
Data Presentation: Optimized Growth Conditions
The following tables summarize the optimal conditions for the synthesis of this compound crystals as determined in various studies.
Table 1: Optimal Growth Parameters for this compound Crystals
| Parameter | Optimal Value | Reference |
| Gel Medium | Silica Gel | [3][5] |
| Growth Technique | Single Diffusion | [1][3][5] |
| pH of Gel | 4.0 | [3][5] |
| Specific Gravity of Sodium Metasilicate (B1246114) Solution | 1.04 g/cm³ | [1] |
| Gel Aging Period | 4 days | [3][5] |
| Concentration of Tartaric Acid (Inner Reactant) | 1 M | [3][5] |
| Concentration of Copper Chloride (Outer Reactant) | 1 M | [3][5] |
| Temperature | Room Temperature | [1][2] |
Table 2: Effect of Gel Density on Nucleation of this compound Crystals
| Gel Density (g/cm³) | Number of Nuclei | Observations | Reference |
| 1.02 | 50 | Large number of microcrystals near the gel interface. | [1] |
| 1.03 | 42 | Thick layer of attached microcrystals at the interface. | [1] |
| 1.04 | 30 | Some well-isolated crystals observed. | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound crystals using the single diffusion gel growth method.
Materials:
-
Sodium Metasilicate (Na₂SiO₃·9H₂O)
-
Tartaric Acid (C₄H₆O₆)
-
Copper (II) Chloride (CuCl₂·2H₂O)
-
Deionized Water
-
Borosilicate Glass Test Tubes (e.g., 15 cm x 1.8 cm)
-
Beakers
-
Stirring Rod
-
pH Meter or pH paper
-
Parafilm or stoppers
Protocol:
-
Preparation of Reactant Solutions:
-
Prepare a 1 M solution of sodium metasilicate by dissolving the appropriate amount in deionized water.
-
Prepare a 1 M solution of tartaric acid in deionized water.
-
Prepare a 1 M solution of copper (II) chloride in deionized water.
-
-
Gel Preparation and pH Adjustment:
-
Gel Setting:
-
Pour the resulting solution into clean borosilicate glass test tubes.
-
Seal the test tubes with parafilm or a stopper to prevent evaporation and contamination.
-
Allow the gel to set at room temperature. This may take up to a few days.
-
-
Gel Aging:
-
Addition of Supernatant:
-
After the aging period, carefully pour the 1 M copper (II) chloride solution on top of the set gel. It is important to add the solution gently along the walls of the test tube to avoid disturbing the gel surface.
-
-
Crystal Growth:
-
Seal the test tubes again and keep them in a vibration-free environment at room temperature.
-
Bluish this compound crystals are expected to be visible within a day, with crystal growth continuing for 30-45 days.[3][5] Nucleation typically begins at the interface between the gel and the supernatant solution.[1]
-
-
Crystal Harvesting and Washing:
-
Once the crystal growth is complete, carefully remove the crystals from the gel.
-
Wash the harvested crystals with deionized water to remove any residual gel or reactants.
-
Dry the crystals at room temperature.
-
Visualizations
Experimental Workflow for this compound Crystal Synthesis
Caption: Workflow for this compound crystal synthesis.
Logical Relationship of Growth Parameters
Caption: Influence of parameters on crystal properties.
References
Application Notes: Cupric Tartrate as a Precursor for Copper-Based Metal-Organic Frameworks in Drug Delivery
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and modifiable functionality make them promising candidates for various biomedical applications, including drug delivery.[1][2] Copper-based MOFs (Cu-MOFs) are of particular interest due to the biological relevance of copper and the versatile coordination chemistry it offers.[3] Cupric tartrate, a coordination complex of copper(II) and tartaric acid, serves as a promising precursor for the synthesis of biocompatible and biodegradable MOFs. Tartaric acid, a naturally occurring organic acid, can act as the organic linker in the MOF structure. The use of a biocompatible ligand like tartrate is advantageous for drug delivery applications.[4]
Advantages of this compound-Based MOFs in Drug Delivery
-
Biocompatibility: Both copper and tartaric acid are found in biological systems, which can lead to MOFs with low toxicity.[3]
-
Biodegradability: The coordination bonds in MOFs can be designed to be labile under specific physiological conditions (e.g., pH changes in tumor microenvironments), allowing for the breakdown of the framework and controlled release of the drug cargo.[1]
-
High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of a significant amount of therapeutic agents within their pores.[5]
-
Controlled Release: Drug release can be triggered by various stimuli, such as pH, temperature, or the presence of specific biomolecules, enabling targeted drug delivery to diseased tissues.[1][6]
Applications in Drug Development
The unique properties of Cu-MOFs make them suitable for a range of drug delivery applications:
-
Targeted Cancer Therapy: MOFs can be designed to release anticancer drugs in the acidic tumor microenvironment, minimizing side effects on healthy tissues.[6][7]
-
Antibacterial Agents: The intrinsic antimicrobial properties of copper can be combined with the delivery of antibiotics for enhanced therapeutic effects.
-
Delivery of Biologics: The tunable pore size of MOFs can be tailored to encapsulate and protect large biomolecules like proteins and nucleic acids.
Experimental Protocols
Protocol 1: Synthesis of Copper Tartrate-Based MOF via Hydrothermal Method
This protocol describes a general procedure for the synthesis of a copper tartrate-based MOF. The conditions can be optimized to control the crystallinity, particle size, and porosity of the final product.
Materials:
-
Copper(II) salt (e.g., Copper(II) nitrate (B79036) trihydrate, Copper(II) chloride dihydrate)
-
L-(+)-Tartaric acid
-
Solvent (e.g., deionized water, ethanol (B145695), or a mixture)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the copper(II) salt and L-(+)-tartaric acid in the chosen solvent in a molar ratio (e.g., 1:1). The concentration of the reactants can be varied to influence the resulting MOF structure.
-
-
Hydrothermal Synthesis:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 110-150 °C) for a defined period (e.g., 24-72 hours).[8]
-
-
Isolation and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product multiple times with the solvent used for the synthesis to remove any unreacted precursors.
-
Further wash with a solvent like ethanol or dimethylformamide (DMF).
-
-
Activation:
-
To create a porous framework, the solvent molecules within the pores of the as-synthesized MOF need to be removed. This can be achieved by solvent exchange with a low-boiling-point solvent (e.g., ethanol or acetone) followed by heating under vacuum.
-
Protocol 2: Drug Loading into Copper Tartrate-Based MOF
This protocol outlines a general method for loading a drug into the synthesized MOF via encapsulation.
Materials:
-
Activated Copper Tartrate-Based MOF
-
Therapeutic drug
-
Appropriate solvent in which the drug is soluble
Procedure:
-
Drug Solution Preparation:
-
Dissolve the drug in a suitable solvent to create a solution of known concentration.
-
-
Incubation:
-
Disperse the activated MOF powder in the drug solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
-
Isolation of Drug-Loaded MOF:
-
Separate the solid drug-loaded MOF from the solution by centrifugation.
-
Wash the collected solid briefly with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
-
Quantification of Loaded Drug:
-
Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The difference between the initial and final drug concentration in the solution corresponds to the amount of drug loaded.[9]
-
Quantitative Data
The following tables summarize key properties of copper-based MOFs. It is important to note that specific data for a MOF derived directly from this compound is not extensively reported in the literature. Therefore, data for the well-characterized Cu-MOF, HKUST-1 (also known as Cu-BTC), and other relevant copper-based MOFs are provided as a benchmark.[10][11]
Table 1: Physicochemical Properties of Representative Copper-Based MOFs
| MOF Type | Precursors | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| HKUST-1 (Cu-BTC) | Copper Nitrate, 1,3,5-Benzenetricarboxylic acid | ~1389[11] | ~0.7 | ~0.9 |
| Cu-MOF-1 | Copper Nitrate, 1,4-Benzenedicarboxylic acid | 31.71 | 0.11 | - |
| Cu-MOF-2 | Copper Nitrate, 1,4-Benzenedicarboxylic acid, 4,4'-Dipyridyl | 45.23 | 0.20 | - |
Table 2: Drug Loading and Release in Copper-Based MOFs
| MOF System | Drug | Drug Loading Capacity (wt%) | Release Conditions | Reference |
| DOX-Cu-MOFs@Keratin | Doxorubicin (DOX) | ~15% | pH 5.0, high GSH | [6] |
| Cu-MOF/IONP | Doxorubicin (DOX) | 40.5% | pH 5.0 | [12] |
| Cu-MOF/GO/TCPP | Doxorubicin (DOX) | 45.7% | pH 5.0 | [12] |
Data presented are representative values from the literature and can vary based on the specific synthesis and activation conditions.
Logical Relationships
The synthesis and application of this compound-based MOFs for drug delivery involves a series of logical steps and dependencies, from the choice of precursors to the final therapeutic outcome.
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release | MDPI [mdpi.com]
- 3. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Multi-stimuli responsive Cu-MOFs@Keratin drug delivery system for chemodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-rad.com [sci-rad.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Based Metal–Organic Framework as a Potential Therapeutic Gas Carrier: Optimization, Synthesis, Characterization, and Computational Studies | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
Application Notes: Analytical Applications of Cupric Tartrate in Titration
Introduction
Cupric tartrate plays a crucial role in analytical chemistry, primarily as the key component of Fehling's solution. This reagent is widely used for the qualitative and quantitative determination of reducing substances, particularly reducing sugars and aldehydes. The tartrate ligand forms a stable, deep blue complex with cupric ions (Cu²⁺) in an alkaline medium, preventing the precipitation of copper(II) hydroxide (B78521).[1][2][3] This complex acts as a mild oxidizing agent, and in the presence of reducing agents, the Cu²⁺ ions are reduced to cuprous ions (Cu⁺), which form a characteristic brick-red precipitate of copper(I) oxide (Cu₂O).[1][4][5] This distinct color change forms the basis of its use in titration.
Principle of this compound in Redox Titrations
The primary application of this compound in titration is through Fehling's test, which is a redox reaction.[6] In an alkaline environment, aldehydes and α-hydroxy ketones, including reducing sugars like glucose and fructose, are oxidized.[7][8] The bistartratocuprate(II) complex acts as the oxidizing agent. The aldehyde group (-CHO) is oxidized to a carboxylate anion (-COO⁻), while the copper(II) ions in the complex are reduced to copper(I) ions.[1] The resulting copper(I) oxide is insoluble in the reaction mixture and precipitates out, providing a clear visual endpoint for the titration.[4][5] Ketones, with the exception of α-hydroxy ketones, do not typically give a positive result.[9]
Key Applications
-
Determination of Reducing Sugars: The most prominent application is the quantification of reducing monosaccharides (e.g., glucose, fructose, galactose) and some disaccharides (e.g., maltose, lactose) in various samples, including food products and clinical specimens like urine for glucose screening.[1][4][9]
-
Distinguishing Aldehydes from Ketones: Fehling's solution can be used to differentiate aldehydes from most ketones. Aldehydes will give a positive test (red precipitate), while ketones generally will not.[7][8][10]
-
Food Industry: In the food industry, this titration method is used to determine the sugar content in products like syrups, honey, and fruit juices, which is crucial for quality control.[7][11]
-
Clinical Diagnostics: Historically, it was used for the semi-quantitative estimation of glucose in urine as a screening test for diabetes mellitus.[1][9][12]
Quantitative Data Summary
The following tables summarize key quantitative information for the preparation and use of Fehling's solution in titrations.
Table 1: Composition of Fehling's Solution
| Solution | Component | Concentration/Amount |
| Fehling's A | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | 69.28 g - 70 g per 1 L of distilled water[8][11] |
| Fehling's B | Potassium sodium tartrate tetrahydrate (Rochelle salt) | ~346 g - 350 g per 1 L of distilled water[8][13] |
| Sodium hydroxide (NaOH) | ~100 g - 120 g per 1 L of distilled water[5][8] |
Table 2: Typical Titration Parameters (Lane-Eynon Method)
| Parameter | Value/Description |
| Volume of Fehling's Solution | Typically 10 mL (5 mL of Fehling's A + 5 mL of Fehling's B)[11][14] |
| Indicator | Methylene (B1212753) blue (1% aqueous solution)[13] |
| Endpoint | Disappearance of the blue color and formation of a brick-red precipitate[14][15] |
| Temperature | The reaction mixture should be kept boiling[13][16] |
Experimental Protocols
Protocol 1: Preparation of Fehling's Solution
Objective: To prepare Fehling's solution for use in the titration of reducing sugars.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle salt)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Volumetric flasks (1 L)
-
Analytical balance
Procedure:
Fehling's Solution A:
-
Accurately weigh 69.28 g of CuSO₄·5H₂O.[11]
-
Dissolve the weighed copper sulfate in distilled water.
-
Transfer the solution to a 1 L volumetric flask and make up to the mark with distilled water.
-
Stopper the flask and mix thoroughly. Store in a rubber-stoppered bottle.[8]
Fehling's Solution B:
-
Accurately weigh approximately 346 g of potassium sodium tartrate tetrahydrate and 100 g of sodium hydroxide.[8][13]
-
Dissolve both reagents in distilled water. This process is exothermic, so care should be taken.
-
Once cooled, transfer the solution to a 1 L volumetric flask and make up to the mark with distilled water.
-
Stopper the flask and mix thoroughly. Store in a rubber-stoppered bottle.[8]
Working Fehling's Solution:
-
Mix equal volumes of Fehling's Solution A and Fehling's Solution B immediately before use.[7][14] The resulting solution should be a clear, deep blue.
Figure 1: Workflow for the preparation of working Fehling's solution.
Protocol 2: Standardization of Fehling's Solution (Lane-Eynon Method)
Objective: To determine the Fehling's factor, which is the amount of a standard reducing sugar solution required to completely reduce a known volume of Fehling's solution.
Materials:
-
Working Fehling's solution
-
Standard glucose solution (e.g., 2 mg/mL)[17]
-
Methylene blue indicator (1% aqueous solution)
-
Burette (50 mL)
-
Pipettes (5 mL, 10 mL)
-
Erlenmeyer flask (250-500 mL)
-
Hot plate
Procedure:
-
Rinse and fill a 50 mL burette with the standard glucose solution.[17]
-
Pipette exactly 10 mL of the working Fehling's solution (5 mL of A and 5 mL of B) into a 250 mL Erlenmeyer flask.[14]
-
Add approximately 15-20 mL of the standard glucose solution from the burette to the flask.
-
Heat the mixture to boiling on a hot plate and continue to boil for about 2 minutes.[13]
-
Add 3-4 drops of methylene blue indicator. The solution should remain blue.[13][15]
-
Continue the titration by adding the glucose solution dropwise from the burette while keeping the solution boiling, until the blue color disappears completely, leaving a brick-red precipitate.[13][15]
-
Record the total volume of the standard glucose solution used.
-
Repeat the titration at least two more times to obtain consistent results.
-
Calculate the Fehling's factor (F) in mg of glucose per mL of Fehling's solution.
References
- 1. Fehling's solution - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Functional difference of Benedict's solution and Fehling's solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. testbook.com [testbook.com]
- 8. byjus.com [byjus.com]
- 9. microbenotes.com [microbenotes.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. egyankosh.ac.in [egyankosh.ac.in]
- 12. microbenotes.com [microbenotes.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scribd.com [scribd.com]
- 15. kfs.edu.eg [kfs.edu.eg]
- 16. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Use of Cupric Tartrate in Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for the qualitative, semi-quantitative, and quantitative analysis of carbohydrates utilizing cupric tartrate-based reagents. The protocols detailed herein are foundational for various applications, including raw material characterization, in-process control testing, and final product quality assessment in research, development, and manufacturing settings.
Introduction to this compound-Based Carbohydrate Analysis
This compound serves as the key reactive species in several well-established analytical methods for the detection and quantification of reducing sugars. Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group, enabling them to act as reducing agents. In an alkaline environment, these sugars reduce the cupric ions (Cu²⁺) in the this compound complex to cuprous ions (Cu⁺), which then precipitate as copper(I) oxide (Cu₂O), a reddish-brown solid.[1] This observable color change forms the basis of both qualitative and quantitative assessments.
The two most common methods employing this principle are the Fehling's test and the Benedict's test. While both rely on the same fundamental redox reaction, they differ in the composition of their reagents, leading to variations in stability and sensitivity.
Qualitative and Semi-Quantitative Analysis of Reducing Sugars
Fehling's Test
Principle: Fehling's solution, a deep blue solution of a this compound complex, is reduced by reducing sugars upon heating. The formation of a red precipitate of copper(I) oxide indicates a positive result.[2] This test can distinguish between reducing and non-reducing sugars.[1] It is important to note that ketoses, such as fructose, also give a positive test as they can isomerize to aldoses under the alkaline conditions of the test.[2]
Reagent Preparation: Fehling's solution is prepared by mixing equal volumes of two separate solutions immediately before use, as the combined reagent is not stable.[3]
-
Fehling's Solution A: Dissolve 6.93 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water containing a few drops of dilute sulfuric acid and make up to 100 mL.[2]
-
Fehling's Solution B: Dissolve 34.6 g of potassium sodium tartrate (Rochelle salt) and 10 g of sodium hydroxide (B78521) (NaOH) in 100 mL of distilled water.[4]
Experimental Protocol:
-
In a test tube, add 1 mL of the test sample.
-
Add 1 mL of freshly prepared Fehling's solution (a mixture of equal parts of Fehling's A and Fehling's B).
-
Place the test tube in a boiling water bath for 2-5 minutes.
-
Observe for the formation of a reddish-brown precipitate.
Interpretation of Results:
-
Positive Test: Formation of a yellow, orange, or brick-red precipitate indicates the presence of reducing sugars.
-
Negative Test: The solution remains blue, indicating the absence of reducing sugars.
Benedict's Test
Principle: Benedict's test is a modification of Fehling's test and is more stable due to the use of sodium citrate (B86180) as the complexing agent instead of potassium sodium tartrate.[5] Similar to Fehling's test, the cupric ions in Benedict's reagent are reduced by reducing sugars in an alkaline medium upon heating, resulting in the formation of a colored precipitate.[5] This test can be used for both qualitative and semi-quantitative analysis.[6]
Reagent Preparation:
-
Benedict's Qualitative Reagent: Dissolve 173 g of sodium citrate and 100 g of anhydrous sodium carbonate in about 800 mL of warm distilled water. In a separate beaker, dissolve 17.3 g of copper(II) sulfate pentahydrate in 100 mL of distilled water. Slowly add the copper sulfate solution to the citrate-carbonate solution with constant stirring, and then make up the final volume to 1 liter with distilled water.[7]
Experimental Protocol:
-
Add 1 mL of the sample solution to a test tube.
-
Add 2 mL of Benedict's reagent.[6]
-
Heat the mixture in a boiling water bath for 3-5 minutes.[6]
-
Remove the test tube and allow it to cool.
-
Observe any color change.
Data Presentation: Semi-Quantitative Analysis with Benedict's Test
The color of the precipitate in the Benedict's test can provide an estimation of the concentration of the reducing sugar present.
| Observed Color | Approximate Concentration of Reducing Sugar (%) |
| Blue | 0 (None) |
| Green | 0.1 - 0.5 |
| Yellow | 0.5 - 1.0 |
| Orange | 1.0 - 1.5 |
| Red | 1.5 - 2.0 |
| Brick-Red | > 2.0 |
Table based on data from the Benedict's Test Result Interpretation.[5]
Quantitative Data: Limits of Quantification for Benedict's Test
A study has demonstrated the spectrophotometric quantification of reducing sugars using a modified Benedict's method, providing the following limits of quantification:
| Reducing Sugar | Limit of Quantification (mg/mL) |
| Fructose | 0.08 |
| Maltose | 0.12 |
| Glucose | 0.17 |
| Lactose | Not specified, but showed similar values to others |
Table adapted from "Quantification of Reducing Sugars Based on the Qualitative Technique of Benedict".[8]
Quantitative Analysis of Reducing Sugars
For more precise and accurate measurements of reducing sugar concentrations, quantitative methods based on this compound reduction are employed.
Lane-Eynon Titration Method
Principle: This method involves the titration of a carbohydrate solution against a known volume of standardized Fehling's solution. The reducing sugar solution is added to a boiling Fehling's solution until the blue color of the cupric ions disappears, indicating complete reduction. Methylene (B1212753) blue is used as an internal indicator to sharpen the endpoint.[9]
Reagent Preparation:
-
Standardized Fehling's Solution: Prepared as described in section 2.1.
-
Methylene Blue Indicator: 1% aqueous solution.
-
Standard Invert Sugar Solution: Accurately weigh 4.75 g of sucrose. Dissolve in 90 mL of water in a 500 mL volumetric flask, add 5 mL of concentrated hydrochloric acid, and let stand for three days at room temperature. Neutralize with 1 mol/L sodium hydroxide solution using phenolphthalein (B1677637) as an indicator and dilute to the mark with water.[10]
Experimental Protocol:
-
Pipette a known volume (e.g., 10 mL or 25 mL) of the standardized Fehling's solution into an Erlenmeyer flask.
-
Fill a burette with the carbohydrate solution to be analyzed.
-
Heat the Fehling's solution to boiling.
-
Perform a preliminary titration by adding the sugar solution from the burette until the blue color begins to fade.
-
For the accurate titration, repeat the process, but add almost the full volume of the sugar solution determined in the preliminary titration before boiling.
-
Boil the solution for 1-2 minutes.
-
Add 3-4 drops of methylene blue indicator and continue the titration dropwise until the blue color disappears, leaving a reddish-brown solution.
-
Record the volume of the sugar solution used.
-
Calculate the concentration of the reducing sugar using the Lane-Eynon tables, which provide factors for different sugars.[11][12]
Data Presentation: Lane-Eynon Method - Sugar Equivalents
The concentration of the unknown reducing sugar is determined by comparing the titration volume with that of a standard sugar solution. The Lane-Eynon tables provide the mass of different reducing sugars (in mg) that will completely reduce a given volume of Fehling's solution.
| Titre (mL) | Invert Sugar (mg) | Dextrose (mg) | Lactose (anhydrous) (mg) | Maltose (anhydrous) (mg) |
| 15 | 48.8 | 47.4 | 65.6 | 77.8 |
| 20 | 49.2 | 47.8 | 66.2 | 78.6 |
| 25 | 49.6 | 48.2 | 66.8 | 79.4 |
| 30 | 50.0 | 48.6 | 67.4 | 80.2 |
| 35 | 50.4 | 49.0 | 68.0 | 81.0 |
| 40 | 50.8 | 49.4 | 68.6 | 81.8 |
| 45 | 51.2 | 49.8 | 69.2 | 82.6 |
| 50 | 51.6 | 50.2 | 69.8 | 83.4 |
This is an illustrative table. Comprehensive Lane-Eynon tables should be consulted for precise calculations.[10][12]
Somogyi-Nelson Method
Principle: This is a colorimetric method for the quantitative determination of reducing sugars. The reducing sugar is heated with an alkaline copper tartrate reagent, leading to the formation of cuprous oxide. The cuprous oxide then reduces an arsenomolybdate reagent to produce a stable blue-colored complex. The intensity of the blue color, which is proportional to the concentration of the reducing sugar, is measured spectrophotometrically.
Reagent Preparation:
-
Alkaline Copper Tartrate Reagent:
-
Solution A: Dissolve 2.5 g of anhydrous sodium carbonate, 2.0 g of sodium bicarbonate, 2.5 g of potassium sodium tartrate, and 20.0 g of anhydrous sodium sulfate in 80 mL of water and make up to 100 mL.
-
Solution B: Dissolve 15 g of copper sulfate in a small volume of distilled water, add one drop of sulfuric acid, and make up to 100 mL.
-
Working Reagent: Mix 4 mL of Solution B with 96 mL of Solution A before use.
-
-
Arsenomolybdate Reagent: Dissolve 2.5 g of ammonium (B1175870) molybdate (B1676688) in 45 mL of water. Add 2.5 mL of sulfuric acid and mix. Then, add 0.3 g of disodium (B8443419) hydrogen arsenate dissolved in 25 mL of water. Mix and incubate at 37°C for 24-48 hours.
-
Standard Glucose Solution: Prepare a stock solution of 1 mg/mL glucose and create a series of dilutions for a standard curve.
Experimental Protocol:
-
Pipette 1 mL of the sample or standard solution into a test tube.
-
Add 1 mL of the alkaline copper tartrate reagent to each tube and mix.
-
Heat the tubes in a boiling water bath for 10-20 minutes.
-
Cool the tubes to room temperature.
-
Add 1 mL of the arsenomolybdate reagent to each tube and mix well.
-
Add 7 mL of distilled water, mix, and allow the color to develop for 10-15 minutes.
-
Measure the absorbance at 520 nm using a spectrophotometer.
-
Construct a standard curve of absorbance versus glucose concentration and determine the concentration of the unknown sample from the curve.
Mandatory Visualizations
Caption: Chemical reaction pathway of Fehling's and Benedict's tests.
Caption: Experimental workflow for the semi-quantitative Benedict's test.
Conclusion
The use of this compound in carbohydrate analysis remains a robust and valuable tool for researchers, scientists, and drug development professionals. The methods described, ranging from the rapid qualitative Fehling's and Benedict's tests to the more rigorous quantitative Lane-Eynon and Somogyi-Nelson assays, offer a suite of options to suit various analytical needs. Proper understanding of the principles, adherence to the detailed protocols, and correct interpretation of the data are crucial for obtaining reliable and meaningful results in the characterization of carbohydrate-containing materials.
References
- 1. microbenotes.com [microbenotes.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Fehling's solution - Wikipedia [en.wikipedia.org]
- 4. REDOX REACTION MECHANISMS OF REDUCING SUGARS CONSIDERED FROM THE VIEWPOINT OF DIFFERENCES IN MOLECULAR STRUCTURES | GEOMATE Journal [geomatejournal.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Benedict's Test: Principle, Procedure, Result Chart & Uses [vedantu.com]
- 8. Quantification of Reducing Sugars Based on the Qualitative Technique of Benedict - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. customs.go.jp [customs.go.jp]
- 11. scribd.com [scribd.com]
- 12. customs.go.jp [customs.go.jp]
Application Notes and Protocols: Cupric Tartrate as a Reagent in Qualitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric tartrate plays a crucial role as a key component in several classical biochemical reagents used for qualitative analysis. Its ability to form a stable, soluble complex with cupric ions (Cu²⁺) in an alkaline medium prevents the precipitation of copper(II) hydroxide (B78521), thereby enabling specific redox and complexometric reactions. This document provides detailed application notes and experimental protocols for two major qualitative tests that utilize cuprทธิc tartrate: Fehling's test for the detection of reducing sugars and the Biuret (B89757) test for the identification of proteins and peptides.
Fehling's Test for Reducing Sugars
Application Notes
Fehling's test is a widely used method to differentiate between reducing and non-reducing sugars.[1] Reducing sugars possess a free aldehyde or ketone functional group and can act as reducing agents. The test is also valuable in medical diagnostics for the detection of glucose in urine, which can be an indicator of diabetes mellitus.[2] Aromatic aldehydes do not typically give a positive result with Fehling's test.[3]
The active reagent, Fehling's solution, is prepared by mixing two separate solutions immediately before use: Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of potassium sodium tartrate, also known as Rochelle salt).[4][5] The tartrate ions from Rochelle salt chelate the cupric ions (Cu²⁺), forming a deep blue bis(tartrate) complex.[3] This complex prevents the formation of copper(II) hydroxide precipitate in the alkaline conditions provided by sodium hydroxide.[1]
Upon heating in the presence of a reducing sugar, the aldehyde group is oxidized to a carboxylate anion.[3] Concurrently, the Cu²⁺ ions in the tartrate complex are reduced to cuprous ions (Cu⁺), which then precipitate out of the solution as insoluble red copper(I) oxide (Cu₂O).[6][7] The appearance of this brick-red precipitate is a positive indicator for the presence of reducing sugars.[7]
Experimental Protocol
a) Preparation of Fehling's Solution
Fehling's solution is prepared by combining equal volumes of Fehling's Solution A and Fehling's Solution B immediately before the experiment.[3] The individual solutions are stable and can be stored separately.
| Solution | Reagent | Concentration/Amount | Solvent | Final Volume |
| Fehling's A | Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | 7 g | Distilled Water | 100 mL |
| Dilute Sulfuric Acid | A few drops | |||
| Fehling's B | Potassium Sodium Tartrate (Rochelle Salt) | 35 g | Distilled Water | 100 mL |
| Sodium Hydroxide (NaOH) | 12 g |
b) Test Procedure
-
In a clean test tube, add 1 mL of the sample solution to be tested.
-
Prepare a negative control by adding 1 mL of distilled water to a separate test tube.
-
To each test tube, add 1 mL of freshly prepared Fehling's solution (a mixture of 0.5 mL of Fehling's A and 0.5 mL of Fehling's B).
-
Place the test tubes in a boiling water bath for 2-5 minutes.[5]
-
Remove the test tubes from the water bath and observe for any color change.
Interpretation of Results
| Observation | Interpretation |
| Formation of a reddish-brown (brick-red) precipitate. | Positive Result: Reducing sugars are present.[1] |
| The solution remains blue. | Negative Result: Reducing sugars are absent. |
Experimental Workflow: Fehling's Test
Caption: Workflow for the detection of reducing sugars using Fehling's test.
Biuret Test for Proteins and Peptides
Application Notes
The Biuret test is a chemical assay used to detect the presence of peptide bonds in a sample.[10] Since proteins and peptides are composed of amino acids linked by peptide bonds, this test gives a positive result for these macromolecules.[11] Individual amino acids, which lack peptide bonds, do not yield a positive test.[12] The test is named after the compound biuret (H₂N-CO-NH-CO-NH₂), which is formed from the condensation of two urea (B33335) molecules and gives a positive result due to the similarity of its bonds to peptide bonds.[11]
The Biuret reagent is an alkaline solution of copper(II) sulfate, where sodium potassium tartrate is added to chelate and stabilize the cupric ions, preventing their precipitation as copper(II) hydroxide.[13] In an alkaline environment, the nitrogen atoms in the peptide bonds of proteins form a coordination complex with the Cu²⁺ ions.[11] This complex formation results in a characteristic color change of the solution from blue to violet or purple.[14]
The intensity of the purple color is directly proportional to the concentration of peptide bonds, and therefore, the protein concentration in the sample.[11] This principle allows for the quantitative determination of total protein content using spectrophotometry by measuring the absorbance at 540 nm.[13][14]
Experimental Protocol
a) Preparation of Biuret Reagent
| Reagent | Amount | Solvent | Final Volume |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 1.5 g | Distilled Water | 1 L |
| Sodium Potassium Tartrate (C₄H₄O₆KNa·4H₂O) | 6.0 g | ||
| Sodium Hydroxide (NaOH) | 300 mL of 10% solution |
Procedure for preparation: Dissolve 1.5 g of copper(II) sulfate pentahydrate and 6.0 g of sodium potassium tartrate in 500 mL of distilled water. While stirring, add 300 mL of a 10% sodium hydroxide solution. Finally, dilute the mixture to a final volume of 1 L with distilled water.[15]
b) Test Procedure
-
Take three clean test tubes and label them "Test," "Positive Control," and "Negative Control."
-
In the "Test" tube, add 1-2 mL of the sample solution.
-
In the "Positive Control" tube, add 1-2 mL of a known protein solution (e.g., albumin solution).
-
In the "Negative Control" tube, add 1-2 mL of distilled water.
-
To each test tube, add 1-2 mL of the Biuret reagent.
-
Shake the tubes well and allow them to stand at room temperature for 5 minutes.[11]
-
Observe any color change in the solutions.
Interpretation of Results
| Observation | Interpretation |
| The solution turns from blue to violet/purple. | Positive Result: Peptide bonds are present, indicating the presence of protein.[11] |
| The solution remains blue. | Negative Result: Peptide bonds are absent.[11] |
Experimental Workflow: Biuret Test
Caption: Workflow for the detection of proteins and peptides using the Biuret test.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 3. byjus.com [byjus.com]
- 4. Fehling's solution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Fehling Test – Principle, Procedure, Result & Applications [vedantu.com]
- 8. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 9. Fehling's Solution - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]
- 13. mlsu.ac.in [mlsu.ac.in]
- 14. biologyonline.com [biologyonline.com]
- 15. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
Application of Cupric Tartrate in Wastewater Treatment: A Focus on Metal Complexation
For Researchers, Scientists, and Drug Development Professionals
Introduction
While cupric tartrate is not conventionally utilized as a primary treatment agent in wastewater management, its presence and the interactions of its constituent ions—copper (Cu²⁺) and tartrate (C₄H₄O₆²⁻)—are of significant relevance, particularly in the context of industrial effluents from sectors such as electronics manufacturing and electroplating. In these waste streams, tartrate and its derivatives are often employed as complexing or chelating agents. The formation of stable this compound complexes in wastewater presents unique challenges for conventional heavy metal removal processes. Advanced analytical and treatment strategies are therefore necessary to effectively manage copper-laden wastewater containing such complexes.
This document provides an overview of the role of this compound complexes in wastewater, methods for their characterization, and protocols for the treatment of copper-containing industrial wastewater.
The Role of Tartrate as a Complexing Agent
Tartrate ions are known to form stable complexes with a variety of metal ions, including copper (II).[1] In industrial processes like electroplating, tartrate may be used to control the availability of metal ions in solution.[2] When discharged, these stable metal-tartrate complexes can hinder the efficiency of standard precipitation methods for copper removal, such as hydroxide (B78521) precipitation, because the complexation prevents the formation of insoluble copper hydroxide.
A study on the coordination of this compound in wastewater from the electronics industry highlights that understanding the structure of these complexes is crucial for developing effective treatment strategies.[3] Advanced Oxidation Processes (AOPs) are often employed to break down the organic ligand (tartrate), thereby releasing the copper ion for subsequent removal.[3]
Quantitative Data on Copper in Wastewater and Removal Efficiencies
The concentration of copper in industrial wastewater can vary significantly. The following tables summarize typical copper concentrations and the efficiencies of various removal methods.
Table 1: Typical Copper Concentrations in Industrial Wastewater
| Industry Sector | Typical Copper Concentration (mg/L) |
| Electroplating | 50 - 2000 |
| Electronics Manufacturing | 10 - 15000 |
| Mining and Smelting | 500 - 15000 |
| Municipal Wastewater (with industrial input) | 2.5 - 10 |
Data compiled from various sources.[4][5]
Table 2: Comparison of Copper Removal Technologies
| Treatment Method | Typical Removal Efficiency (%) | Notes |
| Chemical Precipitation (Hydroxide) | 80 - 95% | Efficiency is lower for complexed copper. |
| Coagulation/Flocculation | 70 - 90% | Often used in conjunction with precipitation. |
| Adsorption (e.g., on activated carbon) | 90 - 99% | Dependent on adsorbent type and water matrix. |
| Ion Exchange | 95 - 99% | Can be sensitive to suspended solids. |
| Electrocoagulation | 87 - 100% | Effective for a range of heavy metals.[6] |
| Advanced Oxidation Processes (AOPs) + Precipitation | > 99% | AOPs break down organic complexes, releasing metal ions. |
Efficiencies are dependent on initial concentration, pH, and presence of interfering substances.
Experimental Protocols
Protocol 1: Characterization of this compound Complexes in Wastewater
This protocol outlines a general approach for identifying and characterizing this compound complexes in an industrial wastewater sample, inspired by methodologies mentioned in the literature.[3]
Objective: To determine the presence and coordination structure of this compound complexes.
Materials:
-
Wastewater sample
-
UV-Vis Spectrophotometer
-
Liquid Chromatography/Mass Spectrometer (LC-MS)
-
pH meter
-
Reagents for adjusting pH (e.g., NaOH, HCl)
Methodology:
-
Sample Preparation:
-
Collect a representative wastewater sample.
-
Filter the sample to remove suspended solids.
-
Adjust the pH of the sample to different values (e.g., acidic, neutral, alkaline) to investigate pH-dependent complex formation.
-
-
UV-Vis Spectroscopy (Job's Plot Method for Stoichiometry):
-
Prepare a series of solutions with a constant total concentration of copper and tartrate, but with varying molar fractions of each.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance.
-
Plot the change in absorbance against the mole fraction of the ligand (tartrate). The maximum of the plot indicates the stoichiometry of the complex (e.g., 1:1, 1:2 Cu:Tartrate). The literature suggests possible existence of [Cu(TA)] and [Cu(TA)₂]²⁻.[3]
-
-
Liquid Chromatography/Mass Spectrometry (LC-MS) Analysis:
-
Inject the prepared wastewater sample into the LC-MS system.
-
Use a suitable chromatographic method to separate different species in the sample.
-
Analyze the mass spectra to identify the mass-to-charge ratio of potential this compound complexes. The literature confirms the existence of complexes such as [Cu₂(TA)₂]⁺ and [Cu(TA)₂]⁺.[3]
-
Protocol 2: Treatment of Wastewater Containing Copper Complexes via AOP and Precipitation
This protocol describes a two-step process for treating wastewater containing stable copper-organic complexes.
Objective: To break down the organic complexing agent and subsequently remove copper through precipitation.
Materials:
-
Wastewater containing copper complexes
-
Advanced Oxidation Process (AOP) setup (e.g., Fenton's reagent: FeSO₄ and H₂O₂; or a UV/H₂O₂ system)
-
Sodium hydroxide (NaOH) solution for pH adjustment
-
Jar testing apparatus
-
Filtration unit
Methodology:
-
Step 1: Advanced Oxidation Process (AOP)
-
Place the wastewater sample in a suitable reactor.
-
Adjust the pH to the optimal range for the chosen AOP (e.g., pH 3-4 for the Fenton process).
-
Introduce the AOP reagents (e.g., add FeSO₄ followed by the slow addition of H₂O₂ for the Fenton process).
-
Allow the reaction to proceed for a predetermined time to ensure the degradation of the tartrate ligand. Monitor the degradation of organic content (e.g., via COD or TOC analysis).
-
-
Step 2: Copper Precipitation
-
Following the AOP step, transfer the treated wastewater to a beaker for jar testing.
-
Adjust the pH to an alkaline range (typically pH 9-10) using NaOH solution to precipitate the now-released copper as copper hydroxide (Cu(OH)₂).
-
Slowly mix the solution to promote the formation of flocs.
-
Allow the flocs to settle.
-
Separate the supernatant from the precipitated sludge by decantation and/or filtration.
-
-
Analysis:
-
Measure the residual copper concentration in the treated supernatant using a suitable analytical method (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - ICP) to determine the removal efficiency.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Copper Contaminated Municipal Wastewater by Using UASB Reactor and Sand-Chemically Carbonized Rubber Wood Sawdust Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecsdev.org [ecsdev.org]
- 6. researchgate.net [researchgate.net]
Application Note: Cupric Tartrate as a High-Capacity Anode Material for Lithium-Ion Batteries
Introduction
The advancement of lithium-ion battery technology is intrinsically linked to the development of novel electrode materials that offer higher energy densities, improved safety, and lower costs. In this context, metal-organic frameworks (MOFs) and coordination polymers have emerged as a promising class of materials for next-generation anodes due to their tunable structures and high theoretical capacities. Cupric tartrate, a readily available and inexpensive metal-carboxylate, has been identified as a high-capacity anode material for lithium-ion batteries.[1] It presents a viable alternative to conventional graphite (B72142) anodes, offering the potential for significantly higher specific capacities.
This application note provides an overview of the electrochemical performance of this compound as a lithium-ion battery anode and details the experimental protocols for its synthesis, electrode fabrication, and electrochemical characterization.
Electrochemical Performance
This compound has demonstrated a high specific capacity as an anode material. When cycled at a current density of 50 mA g⁻¹, it can deliver a specific capacity of 744 mA h g⁻¹.[1] An interesting characteristic of this material is an observed capacity gain during cycling, which has been investigated using advanced analytical techniques such as X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD).[1]
Furthermore, a novel in situ generation method has been explored where tartaric acid reacts directly with the copper current collector during electrode formulation. This approach not only simplifies the preparation process but also enhances and stabilizes the electrode's performance.[1] By utilizing the current collector as a reactant, it reduces the "dead mass" in the cell and uses a more economical feedstock.[1]
Advantages and Challenges
The primary advantages of using this compound as an anode material include its high specific capacity, low cost, and the potential for simplified in situ fabrication. The use of tartaric acid, a common and inexpensive organic acid, further enhances its economic viability.
However, like many conversion/alloying anode materials, this compound may face challenges related to volumetric expansion during lithiation/delithiation, which can lead to pulverization of the electrode and capacity fading over extended cycling. The formation of a stable solid-electrolyte interphase (SEI) is also crucial for long-term performance. Further research is needed to optimize the electrode formulation and cycling conditions to improve cycle life and rate capability.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, anode preparation, coin cell assembly, and electrochemical testing.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound through the reaction of a copper salt with tartaric acid or a tartrate salt.[2]
Materials:
-
Copper(II) sulfate (B86663) (CuSO₄) or other soluble copper(II) salt
-
Tartaric acid (C₄H₆O₆) or a soluble tartrate salt (e.g., sodium tartrate)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of copper(II) sulfate.
-
Prepare a separate aqueous solution of tartaric acid or a tartrate salt.
-
Slowly add the tartaric acid/tartrate solution to the copper(II) sulfate solution while stirring continuously.
-
A precipitate of this compound will form. Continue stirring for a set period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
Finally, wash the precipitate with ethanol to aid in drying.
-
Dry the resulting this compound powder in a vacuum oven at a suitable temperature (e.g., 60-80 °C) overnight.
Protocol 2: Anode Slurry Preparation
This protocol outlines the preparation of an anode slurry using the synthesized this compound.
Materials:
-
This compound (active material)
-
Carbon black (e.g., Super P) (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) or Carboxymethyl cellulose (B213188) (CMC) (binder)
-
N-Methyl-2-pyrrolidone (NMP) or deionized water (solvent, depending on the binder)
Procedure:
-
Determine the desired weight ratio of the components. A common ratio for anode materials is 80:10:10 (active material:conductive agent:binder).
-
In a separate container, dissolve the PVDF binder in NMP to form a binder solution. If using CMC, dissolve it in deionized water.
-
In a mortar or a planetary mixer, dry mix the this compound powder and carbon black until a homogeneous mixture is obtained.
-
Gradually add the binder solution to the powder mixture while continuously mixing.
-
Continue mixing until a homogeneous and viscous slurry is formed. The viscosity can be adjusted by adding a small amount of additional solvent if necessary.
Protocol 3: Anode Coating and Electrode Preparation
This protocol describes the process of coating the slurry onto a current collector to create the anode.
Materials:
-
This compound anode slurry
-
Copper foil (current collector)
-
Doctor blade or tape casting setup
-
Vacuum oven
Procedure:
-
Clean the copper foil with a solvent (e.g., ethanol or acetone) to remove any surface contaminants.
-
Fix the copper foil onto a flat surface.
-
Apply the prepared slurry onto one end of the copper foil.
-
Use a doctor blade set to a specific thickness to spread the slurry evenly across the copper foil.
-
Transfer the coated foil to a vacuum oven and dry at a suitable temperature (e.g., 80-120 °C) for several hours to remove the solvent completely.
-
After drying, use a punch to cut out circular electrodes of the desired diameter (e.g., 12-15 mm).
-
Calender (press) the electrodes to ensure good contact between the active material and the current collector and to control the electrode porosity.
Protocol 4: Coin Cell Assembly (CR2032)
This protocol details the assembly of a CR2032 coin cell in an argon-filled glovebox.
Materials:
-
This compound anode
-
Lithium metal foil (counter and reference electrode)
-
Celgard separator (or similar microporous membrane)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (casing, spacer, spring)
-
Coin cell crimper
Procedure:
-
Transfer all materials and components into an argon-filled glovebox.
-
Place the this compound anode in the center of the bottom casing of the coin cell.
-
Add a few drops of electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place a piece of lithium metal foil on top of the separator.
-
Place a spacer disc and then a spring on top of the lithium foil.
-
Carefully place the top casing onto the assembly.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
Protocol 5: Electrochemical Testing
This protocol outlines the electrochemical characterization of the assembled coin cells.
Equipment:
-
Battery cycler
Procedure:
-
Galvanostatic Cycling:
-
Cycle the cell at a constant current density (e.g., 50 mA g⁻¹) within a specific voltage window (e.g., 0.01 V to 3.0 V vs. Li/Li⁺).
-
Record the charge and discharge capacities for each cycle to evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
-
Rate Capability Test:
-
Cycle the cell at various current densities (e.g., 50, 100, 200, 500, 1000 mA g⁻¹) for a set number of cycles at each rate.
-
Return to a lower current density to check for capacity recovery. This test evaluates the battery's performance under different power demands.
-
-
Cyclic Voltammetry (CV):
-
Scan the potential at a slow rate (e.g., 0.1 mV s⁻¹) within the voltage window to identify the redox peaks associated with the electrochemical reactions of this compound with lithium.
-
Data Presentation
Table 1: Electrochemical Performance of this compound Anode
| Parameter | Value | Conditions | Reference |
| Specific Capacity | 744 mA h g⁻¹ | Cycled at 50 mA g⁻¹ | [1] |
| Coulombic Efficiency | >98% (after initial cycles) | - | General expectation for anode materials |
| Cycling Stability | - | - | Data not available in provided search results |
| Rate Capability | - | - | Data not available in provided search results |
Note: The table summarizes the available quantitative data. Further research is required to populate the fields for cycling stability and rate capability.
Visualizations
Caption: Experimental workflow for this compound anode preparation and testing.
Caption: Logical diagram of CR2032 coin cell assembly.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cupric Tartrate Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of cupric tartrate crystals, with a focus on pH optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for growing high-quality this compound crystals?
A1: The optimal pH for the growth of well-formed this compound crystals is approximately 4.4.[1] A pH value of 4.0 has also been identified as suitable for crystal growth.[2][3][4] At higher pH values, the quality of the crystals tends to be poor, and the gel can become too rigid.[3][4] Conversely, at low pH, the gel may be too weak to support the crystals.[3]
Q2: What experimental method is commonly used to grow this compound crystals?
A2: Due to its limited solubility in water and decomposition at high temperatures, the gel growth method using a single diffusion technique is a cost-effective and straightforward approach for obtaining high-quality this compound crystals at ambient conditions.[1][5] This method involves the slow diffusion of a copper salt solution into a silica (B1680970) gel containing tartaric acid.[2][4]
Q3: How long does it typically take for this compound crystals to form?
A3: Nucleation, the initial formation of crystal nuclei, is typically observed 7 to 8 days after the reactants are introduced.[1] The complete growth of the crystals can take between 30 to 45 days.[2][4]
Q4: What are the key parameters that influence the quality of this compound crystals?
A4: Several factors significantly impact the formation and quality of this compound crystals, including:
-
pH of the gel: As discussed, a pH of around 4.0-4.4 is optimal.[1][2][3][4]
-
Gel density (specific gravity): A specific gravity range of 1.03 to 1.06 g/cm³ is considered ideal for growing high-quality crystals.[1]
-
Gel aging: Increasing the aging time of the gel before adding the supernatant can reduce the number of crystals formed.[1] An aging period of 4 days after the gel has set is often found to be suitable.[2][3][4]
-
Concentration of reactants: The molarity of the copper chloride and tartaric acid solutions will affect the nucleation density and crystal size.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystal growth or very few small crystals | Incorrect pH: The pH of the gel may be too high or too low, inhibiting nucleation. | Adjust the pH of the sodium metasilicate (B1246114) and acetic acid/tartaric acid mixture to be within the optimal range of 4.0-4.4.[1][2][3][4] |
| Inappropriate gel density: A gel that is too dense can hinder diffusion, while a gel that is not dense enough may not provide adequate support. | Prepare the gel with a specific gravity between 1.03 and 1.06 g/cm³.[1] A 4:1 ratio of sodium metasilicate solution (specific gravity 1.04 g/cm³) to 2N acetic acid has been found to be suitable.[1] | |
| Excessive gel aging: Prolonged aging of the gel can lead to a reduction in pore size and diffusion rate.[1] | Allow the gel to age for a moderate period, such as 4 days, after it has firmly set.[2][3][4] | |
| Formation of a large number of microcrystals at the gel interface | High reactant concentration: A high concentration of the copper chloride solution can lead to rapid nucleation, resulting in many small crystals instead of fewer, larger ones. | Optimize the concentration of the copper chloride and tartaric acid solutions. A 1M concentration for both has been used successfully.[2][4] |
| Low gel density: A less dense gel may allow for faster diffusion and increased nucleation at the interface.[1] | Ensure the gel density is within the optimal range of 1.03-1.06 g/cm³.[1] | |
| Poor quality or ill-formed crystals | Unstable temperature: Fluctuations in ambient temperature can affect the solubility of the reactants and impact the crystallization process.[1] | Maintain a stable, room-temperature environment for the duration of the experiment. |
| High gel density: Denser gels can result in poorer quality crystals. | Use the lowest gel concentration that can be conveniently handled and provides sufficient mechanical strength.[2] | |
| Gel does not set properly | Incorrect ratio of reagents: The proportions of sodium metasilicate and acid are crucial for proper gelation. | A common composition is a 4:1 ratio of sodium metasilicate solution to 2N acetic acid.[1] |
| Low pH: A pH that is too low can result in a weaker gel.[3] | Ensure the final pH of the gel mixture is around 4.0 or slightly higher.[3] |
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the growth of this compound crystals.
Table 1: Effect of Gel pH on Crystal Quality
| pH | Gel Setting Time | Crystal Quality | Reference |
| 4.4 | Not specified | Optimal for stable, transparent gel and high-quality crystals | [1] |
| 4.0 | Not specified | Better crystal growth | [2][4] |
| 3.5, 4.2 | Not specified | Suitable for growth | [3] |
| High pH | Not specified | Poor crystal quality, rigid gel | [3][4] |
| Low pH | Not specified | Weaker gel | [3] |
Table 2: Effect of Gel Density on Nucleation
| Specific Gravity (g/cm³) | Number of Nuclei | Observation | Reference |
| 1.02 | 50 | Large number of microcrystals near the gel interface | [1] |
| 1.03 | 42 | Thick layer of attached microcrystals at the interface | [1] |
| 1.04 | 30 | Some well-isolated crystals observed | [1] |
Detailed Experimental Protocol: Gel Growth of this compound Crystals
This protocol outlines the single diffusion method for growing this compound crystals in a silica gel medium.
Materials:
-
Sodium Metasilicate (Na₂SiO₃)
-
Tartaric Acid (C₄H₆O₆)
-
Copper(II) Chloride (CuCl₂)
-
Distilled or Deionized Water
-
Acetic Acid (2N) or other acid for pH adjustment
-
Borosilicate glass test tubes (e.g., 25 cm height, 2.5 cm diameter)
-
pH meter or pH indicator strips
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 1M solution of sodium metasilicate in deionized water.
-
Prepare a 1M solution of tartaric acid in deionized water.
-
Prepare a 1M aqueous solution of copper(II) chloride.
-
-
Gel Preparation and pH Adjustment:
-
In a beaker, mix the 1M sodium metasilicate solution and the 1M tartaric acid solution. A common ratio is 4 parts sodium metasilicate to 1 part acid.[1]
-
Continuously stir the mixture while slowly adding the acid to the sodium metasilicate solution.
-
Monitor the pH of the mixture and adjust it to the desired value (e.g., 4.0-4.4) by adding the acid.[1][2][3][4]
-
Pour the final mixture into the borosilicate glass test tubes to a specific height (e.g., 10 cm).
-
Seal the test tubes and allow the gel to set. This may take a couple of days.
-
-
Gel Aging:
-
Addition of Supernatant Solution:
-
After the aging period, carefully pour the 1M copper(II) chloride solution over the surface of the set gel in the test tubes. Add the solution slowly along the walls of the tube to avoid disturbing the gel surface.
-
Seal the test tubes again to prevent evaporation and contamination.
-
-
Crystal Growth and Observation:
-
Place the test tubes in a location with a stable room temperature, free from vibrations and direct sunlight.
-
Observe the test tubes periodically for the formation of crystal nuclei, which typically appear at the gel-supernatant interface after 7-8 days.[1]
-
Allow the crystals to grow undisturbed for 30-45 days.[2][4]
-
-
Harvesting Crystals:
-
Once the crystal growth is complete, carefully remove the crystals from the gel. This can be done by gently breaking the test tube or by carefully digging out the crystals.
-
Wash the harvested crystals with distilled water to remove any adhering gel and unreacted chemicals.
-
Dry the crystals at room temperature.
-
Visualizations
Caption: Workflow for this compound Crystal Growth.
Caption: Key Factors Influencing Crystal Quality.
References
preventing cupric hydroxide precipitation in Fehling's solution
Welcome to the Technical Support Center for Fehling's Solution. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the preparation, use, and troubleshooting of Fehling's solution, with a core focus on preventing the unwanted precipitation of cupric hydroxide (B78521).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind Fehling's solution and the role of its components?
A1: Fehling's solution is a chemical reagent used to differentiate between reducing and non-reducing sugars, and between aldehydes and ketones. It consists of two separately prepared solutions, Fehling's A and Fehling's B, which are mixed in equal volumes immediately before use.
-
Fehling's A is an aqueous solution of copper(II) sulfate (B86663), providing the Cu²⁺ ions that act as the oxidizing agent.[1][2][3]
-
Fehling's B is an alkaline solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide.[1][3] The sodium hydroxide provides the alkaline medium necessary for the redox reaction, while the Rochelle salt is a crucial chelating agent.[1][4] The tartrate ions form a stable, deep blue bis(tartrato)cuprate(II) complex with the Cu²⁺ ions.[1][5] This chelation prevents the precipitation of insoluble copper(II) hydroxide (Cu(OH)₂) in the highly alkaline environment.[4]
During a positive test, the aldehyde or α-hydroxy ketone in the sample reduces the complexed copper(II) ions to copper(I) ions, which then precipitate as red copper(I) oxide (Cu₂O).[6][7]
Q2: Why is it critical to prepare Fehling's solution fresh by mixing solutions A and B just before an experiment?
A2: The bis(tartrato)cuprate(II) complex, which is the active component in the final Fehling's solution, is not stable over time.[6] In the strongly alkaline conditions provided by Fehling's B, the complex will slowly decompose, leading to the precipitation of copper(II) hydroxide.[6] To ensure the reagent's efficacy and prevent false-negative results or ambiguous observations, it is imperative to mix Fehling's A and B solutions in equal volumes immediately before performing the test.[1][2]
Q3: What is the recommended storage and shelf life for the individual Fehling's solutions?
A3: Fehling's A and Fehling's B solutions are stable when stored separately.[8] They should be kept in tightly stoppered bottles to prevent contamination and evaporation.[1][8] While the shelf life can vary based on storage conditions, a fair shelf life is generally expected.[9] One source suggests a shelf life of 2 years from the date of manufacture for Fehling's Solution B when stored at 15-25°C.[10] It is recommended to store the solutions in a cool, dry, and well-ventilated area.[11]
Troubleshooting Guide: Preventing Cupric Hydroxide Precipitation
Unwanted precipitation of cupric hydroxide (a pale blue solid) can interfere with the interpretation of Fehling's test. This guide provides a systematic approach to diagnosing and resolving this issue.
Visual Aid: Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of cupric hydroxide precipitation.
Common Causes and Solutions
| Issue | Potential Cause | Recommended Action |
| Immediate Precipitation Upon Mixing | Incorrect concentration of Rochelle salt in Fehling's B (insufficient to chelate all Cu²⁺ ions). | Prepare fresh Fehling's B solution, ensuring the correct amount of potassium sodium tartrate is used. |
| Excessively high concentration of NaOH in Fehling's B, leading to a pH that overwhelms the chelating capacity of the tartrate. | Remake Fehling's B with the correct concentration of NaOH. Verify the pH is within the recommended range (typically 12.5-13.5).[10] | |
| Precipitation After a Short Time | The mixed Fehling's solution was prepared in advance and has started to decompose. | Always mix equal volumes of Fehling's A and B immediately before use.[1] |
| Precipitation During Heating (Without Sample) | Degradation of Rochelle salt in an old or improperly stored Fehling's B solution. | Use fresh Fehling's B solution. Store individual solutions in tightly sealed containers in a cool, dark place. |
| Contamination of glassware or reagents. | Ensure all glassware is scrupulously clean. Use high-purity water and reagents for solution preparation. | |
| Inconsistent Results | Variations in heating temperature and duration. | Use a temperature-controlled water bath for consistent heating (e.g., 60°C).[3] Standardize the heating time for all samples. |
Experimental Protocols
Preparation of Fehling's Solutions
This protocol outlines the standard procedure for preparing the individual Fehling's solutions.
Fehling's Solution A
-
Weigh 34.66 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[12]
-
Dissolve the copper sulfate in distilled water.
-
Add a few drops of dilute sulfuric acid to prevent the hydrolysis of the copper salt.[13]
-
Make up the final volume to 500 mL with distilled water.
-
Store in a clearly labeled, tightly stoppered bottle.
Fehling's Solution B
-
Weigh 173 g of potassium sodium tartrate (Rochelle salt) and 50 g of sodium hydroxide (NaOH).[12]
-
Dissolve both reagents in distilled water.
-
Make up the final volume to 500 mL with distilled water.
-
Store in a clearly labeled, tightly stoppered bottle.
Fehling's Test for Reducing Sugars
-
In a test tube, mix equal volumes of Fehling's solution A and Fehling's solution B (e.g., 1 mL of each). The resulting solution should be a clear, deep blue.[1]
-
Add a small amount of the test sample to the freshly prepared Fehling's solution.
-
Place the test tube in a boiling water bath and heat for a few minutes.[1]
-
Observe any color change. A positive result is indicated by the formation of a reddish-brown precipitate of copper(I) oxide.[14] A negative result is the absence of this precipitate, with the solution remaining blue.[15]
Data Presentation
Factors Affecting the Stability of Fehling's Solution
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Highly Alkaline (pH > 13) | The copper-tartrate complex is stable in a strongly alkaline medium, which is necessary for the redox reaction.[5][16] However, excessively high pH can promote the precipitation of Cu(OH)₂. | Maintain the pH of the final mixed solution within the optimal range for the reaction while ensuring complete chelation. The pH of Fehling's B is typically between 12.5 and 13.5.[10] |
| Temperature | Elevated Temperatures | Heating is required to initiate the reaction with reducing sugars.[17] However, prolonged heating of Fehling's solution alone can lead to auto-reduction and the formation of a black precipitate of cupric oxide.[4] | Heat the mixture of Fehling's solution and the sample in a controlled manner, such as in a water bath at a consistent temperature (e.g., 60°C), and for a standardized duration.[3] |
| Concentration of Rochelle Salt | Insufficient Concentration | If the concentration of tartrate ions is too low, they will not be able to effectively chelate all the Cu²⁺ ions, leading to the precipitation of Cu(OH)₂. | Adhere strictly to the recommended concentrations in the preparation protocol for Fehling's B. |
| Storage of Mixed Solution | Storing the pre-mixed solution | The bis(tartrato)cuprate(II) complex is unstable and will decompose over time, leading to the precipitation of Cu(OH)₂.[6] | Always prepare the final Fehling's solution fresh by mixing equal volumes of Fehling's A and B immediately before use.[1] |
Visualizing the Chemistry
Chelation of Copper(II) Ions by Tartrate
Caption: How tartrate chelation prevents cupric hydroxide precipitation.
References
- 1. byjus.com [byjus.com]
- 2. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Fehling's solution - Wikipedia [en.wikipedia.org]
- 7. issr.edu.kh [issr.edu.kh]
- 8. Fehling's solution - Sciencemadness Wiki [sciencemadness.org]
- 9. Fehlings Solution B SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. dravyom.com [dravyom.com]
- 11. westliberty.edu [westliberty.edu]
- 12. grokipedia.com [grokipedia.com]
- 13. Fehling's Solution - GeeksforGeeks [geeksforgeeks.org]
- 14. byjus.com [byjus.com]
- 15. onlinesciencenotes.com [onlinesciencenotes.com]
- 16. mdpi.com [mdpi.com]
- 17. quora.com [quora.com]
Technical Support Center: Stability of Cupric Tartrate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of cupric tartrate solutions. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
The primary cause of instability, particularly in alkaline this compound solutions like Fehling's solution, is the precipitation of copper salts. In alkaline environments, copper(II) ions (Cu²⁺) readily react with hydroxide (B78521) ions (OH⁻) to form insoluble copper(II) hydroxide (Cu(OH)₂). The tartrate ions in the solution act as a chelating agent, forming a soluble complex with Cu²⁺ ions to prevent this precipitation. However, this complex is not indefinitely stable.[1][2][3]
Q2: How does pH affect the stability of this compound solutions?
The pH is a critical factor. This compound solutions are generally more stable in acidic to neutral conditions. However, many applications require alkaline conditions. In alkaline solutions, the concentration of hydroxide ions is high, increasing the likelihood of copper(II) hydroxide precipitation if the tartrate chelation is insufficient or degrades over time.
Q3: What is the role of tartrate in the solution?
Tartrate, typically added as sodium potassium tartrate (Rochelle salt), is a crucial component for stabilizing cupric ions in alkaline solutions. It forms a deep blue, water-soluble bis(tartrato)cuprate(II) complex, which keeps the copper ions in solution and prevents the formation of insoluble copper(II) hydroxide.[1]
Q4: How long can I store a prepared this compound solution?
For applications requiring high precision, it is strongly recommended to prepare the final alkaline this compound solution fresh by mixing two separate stock solutions (Solution A: copper sulfate (B86663) and Solution B: sodium potassium tartrate and sodium hydroxide) immediately before use.[4][5] While some commercial preparations claim a shelf life of up to 12 or 24 months for the combined solution when stored under optimal conditions (15-30°C), the stability can be influenced by various factors.[6][7]
Troubleshooting Guide
Issue 1: A precipitate forms in my this compound solution upon preparation or during storage.
-
Question: I mixed my copper sulfate and alkaline tartrate solutions, and a precipitate formed immediately. What went wrong?
-
Answer: This is a common issue, often due to insufficient chelation of the copper ions. Ensure that the concentration of sodium potassium tartrate is adequate for the concentration of copper sulfate used. Also, verify that the sodium hydroxide concentration is correct, as an excessively high pH can overwhelm the chelating capacity of the tartrate.
-
-
Question: My solution was initially clear but developed a precipitate after a few days/weeks of storage. Why did this happen?
-
Answer: The tartrate complex can degrade over time, especially when exposed to light or elevated temperatures. This degradation reduces the chelation capacity, leading to the precipitation of copper(II) hydroxide. For long-term storage, it is best to keep the copper sulfate and alkaline tartrate solutions separate and mix them just before the experiment.[4][5]
-
Issue 2: The color of my solution has changed.
-
Question: My deep blue this compound solution has turned a greenish color. What does this indicate?
-
Answer: A color change from deep blue to green can be an early indicator of instability and the initial stages of precipitation.[4] This may be followed by the formation of a visible precipitate.
-
-
Question: Upon heating my solution (without a reducing agent), a black precipitate formed. What is this?
-
Answer: When heated, especially in the absence of a reducing sugar, Fehling's solution can decompose to form a black precipitate of cupric oxide (CuO).[1]
-
Quantitative Data on Stability
Precise quantitative data on the stability of this compound solutions under varying conditions is limited in the literature, as the common practice is to prepare them fresh. However, based on available information, the following table provides an estimate of solution stability.
| pH Range | Temperature | Estimated Stability of Mixed Solution | Key Considerations |
| < 7 | Room Temperature (20-25°C) | Several weeks to months | Acidic salts of this compound are generally more stable. |
| 8 - 10 | Room Temperature (20-25°C) | Several hours to a few days | Stability decreases as pH increases. |
| > 10 | Room Temperature (20-25°C) | Minutes to hours | High alkalinity significantly increases the rate of precipitation. |
| > 10 | Refrigerated (2-8°C) | Potentially a few days | Lower temperatures can slow down degradation reactions. |
| Any | Elevated (>40°C) | Very short (minutes) | Heating accelerates the degradation of the tartrate complex and promotes precipitation.[5] |
Disclaimer: This table provides estimations based on general chemical principles and qualitative descriptions found in the literature. For critical applications, it is essential to validate the stability of your specific solution formulation under your experimental conditions.
Experimental Protocols
Protocol for Preparation of Alkaline this compound Solution (Fehling's Solution)
This protocol involves the preparation of two separate solutions that are mixed in equal volumes immediately before use to ensure maximum stability and reactivity.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O, Rochelle salt)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks
-
Beakers
-
Stirring rods
Procedure:
Solution A: Copper(II) Sulfate Solution
-
Weigh out 34.66 g of copper(II) sulfate pentahydrate.
-
Dissolve the copper sulfate in a beaker with approximately 400 mL of distilled water.
-
Carefully transfer the solution to a 500 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.
-
Add distilled water to the flask until the volume reaches the 500 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store Solution A in a clearly labeled, tightly stoppered bottle.
Solution B: Alkaline Sodium Potassium Tartrate Solution
-
Weigh out 173 g of sodium potassium tartrate tetrahydrate and 50 g of sodium hydroxide.
-
In a separate beaker, carefully dissolve the sodium hydroxide in about 400 mL of distilled water. Caution: This process is exothermic and will generate heat. Allow the solution to cool to room temperature.
-
Once cooled, add the sodium potassium tartrate to the sodium hydroxide solution.
-
Stir until the salt is completely dissolved.
-
Transfer the solution to a 500 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.
-
Add distilled water to the flask until the volume reaches the 500 mL mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store Solution B in a clearly labeled, tightly stoppered bottle, preferably a plastic one to avoid reaction with glass over time.
Working Solution Preparation:
-
Immediately before use, mix equal volumes of Solution A and Solution B. The resulting solution should be a clear, deep blue color.
Visualizations
Caption: Experimental workflow for preparing a stable this compound solution.
Caption: Simplified degradation pathway of alkaline this compound solutions.
Caption: Troubleshooting workflow for precipitation in this compound solutions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach for Increasing the Chelating Capacity of the Tartrate Ion in the Extraction of Copper from Ores [mdpi.com]
- 4. Fehling's solution - Sciencemadness Wiki [sciencemadness.org]
- 5. quora.com [quora.com]
- 6. This compound Alkaline Solution (Fehling’s Solu... [cpachem.com]
- 7. riccachemical.com [riccachemical.com]
troubleshooting poor adhesion in cupric tartrate electroplating
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor adhesion and other common issues during cupric tartrate electroplating experiments.
Troubleshooting Guides & FAQs
Poor adhesion of the copper layer is a frequent issue in electroplating, often manifesting as flaking, peeling, or blistering of the deposit.[1][2] This problem can typically be traced back to one of three primary areas: substrate preparation, plating bath condition, or electroplating parameters.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of poor adhesion?
A1: Poor adhesion presents as flaking, peeling, blistering, or delamination of the copper coating.[2] These defects may not be immediately apparent and can sometimes manifest after the plated component is subjected to stress, friction, or temperature changes.[2]
Q2: Why is my copper deposit peeling off the substrate?
A2: Peeling is a direct sign of poor adhesion. The most common causes are inadequate cleaning of the substrate, the presence of oxides or oils on the surface, and improper activation of the surface before plating.[1][3] Contaminants in the plating bath can also contribute to this issue.[1]
Q3: I'm observing blistering on the plated surface. What could be the cause?
A3: Blistering is a localized loss of adhesion. It can be caused by improper surface preparation, including inadequate cleaning that leaves behind oils or other soils.[4] It can also result from plating over a passivated or contaminated surface.[3]
Q4: Can the composition of my this compound bath affect adhesion?
A4: Yes, the composition is crucial. Tartrate ions act as complexing agents, which help to stabilize the copper ions in the solution and facilitate the electroplating process.[5][6] An imbalance in the bath chemistry, such as incorrect concentrations of copper sulfate (B86663) or tartrate, or the presence of metallic or organic contaminants, can lead to poor adhesion.[3]
Q5: How does current density impact the adhesion of the copper layer?
A5: Current density plays a significant role. While a higher current density can increase the plating speed, an excessively high current can lead to poor plate quality and adhesion.[7] Conversely, a current density that is too low may result in a thin, patchy coating with poor coverage.[8][9] It is important to optimize the current density for your specific application.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor adhesion issues in this compound electroplating.
Caption: A step-by-step workflow for troubleshooting poor adhesion.
Detailed Troubleshooting Guides
Substrate Preparation Issues
Inadequate preparation of the substrate is one of the most common reasons for poor adhesion.[3][10] The surface must be chemically clean and active to ensure a strong bond with the copper deposit.
| Potential Cause | Recommended Action |
| Inadequate Cleaning | Oils, grease, fingerprints, and polishing compounds must be completely removed.[3][11] |
| Surface Oxidation | Oxides on the substrate surface can prevent proper bonding.[2][7] |
| Improper Rinsing | Residual cleaning agents or activators can interfere with adhesion.[2] |
| Failed Activation | A passivated surface will not form a strong bond with the copper plate.[3] |
-
Degreasing: Immerse the substrate in an alkaline cleaner. For enhanced cleaning, use electrocleaning, where the part is connected to a rectifier and immersed in the cleaning solution.[11]
-
Rinsing: Thoroughly rinse the substrate with deionized water to remove all traces of the cleaning solution.[2]
-
Acid Pickling/Etching: Immerse the substrate in a suitable acid bath to remove any oxides or scale. The type of acid and duration will depend on the substrate material.
-
Rinsing: Again, thoroughly rinse with deionized water.
-
Activation: Immerse the part in an activation solution to prepare the surface for plating. For some materials, a strike layer (a thin, initial plating of a different metal like nickel) may be necessary to promote adhesion of the copper layer.[1]
-
Final Rinse: Perform a final rinse with deionized water before immediately proceeding to the electroplating bath.
Plating Bath Contamination
The purity of the this compound bath is critical for achieving good adhesion. Contaminants can be introduced from various sources, including the substrate, anodes, or breakdown of additives.
| Type of Contaminant | Effect on Adhesion | Recommended Action |
| Organic Contaminants | Can cause staining, hazing, and poor adhesion.[3] | Perform carbon treatment to remove organic impurities. |
| Metallic Impurities | Can lead to dark streaks and poor adhesion.[3] | Use dummy plating (plating at low current density on a scrap cathode) to remove metallic impurities. |
| Suspended Solids | Can cause roughness and may interfere with adhesion. | Regularly filter the plating solution to remove any particulate matter.[1] |
Electroplating Parameter Issues
The electrical and physical parameters of the electroplating process must be carefully controlled to ensure a high-quality, adherent deposit.
| Parameter | Effect on Adhesion | Recommended Action |
| Current Density | Too high: Can lead to burnt deposits and poor adhesion.[3][7] Too low: Results in slow plating and poor coverage.[3][9] | Optimize current density through systematic experimentation (e.g., Hull cell testing). |
| Bath Temperature | Too low: Can slow deposition and lead to poor throwing power.[3] Too high: May cause loose, porous deposits and poor adhesion.[3] | Maintain the bath temperature within the recommended range for the specific formulation. |
| Agitation | Insufficient: Can lead to high current density areas and burnt deposits.[3] | Ensure adequate and uniform agitation to maintain consistent ion concentration at the cathode surface. |
The Hull cell is a trapezoidal container that allows for the evaluation of the plating bath over a range of current densities on a single test panel. This is an effective method for diagnosing issues related to current density and additive concentrations.
-
Preparation: Fill the Hull cell with the this compound plating solution to be tested.
-
Panel Insertion: Place a clean, polished brass or steel Hull cell panel into the cell, ensuring it is properly connected to the cathode terminal.
-
Anode Placement: Place a copper anode in the appropriate position.
-
Plating: Apply a specific total current (e.g., 1-3 amps) for a set duration (e.g., 5-10 minutes).
-
Analysis: Remove the panel, rinse, and dry it. The appearance of the deposit across the panel will correspond to different current densities. The low-current density end is furthest from the anode, and the high-current density end is closest.
-
Interpretation: Examine the panel for signs of poor adhesion, burning, dullness, or other defects at different current density regions. This will help identify the optimal operating current density and whether adjustments to the bath chemistry are needed.
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between the primary causes of poor adhesion.
Caption: Key factors contributing to poor electroplating adhesion.
References
- 1. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 2. americanelectro.com [americanelectro.com]
- 3. electroplatingmachines.com [electroplatingmachines.com]
- 4. nmfrc.org [nmfrc.org]
- 5. cobalt-nickel.net [cobalt-nickel.net]
- 6. researchgate.net [researchgate.net]
- 7. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 8. proplate.com [proplate.com]
- 9. scitepress.org [scitepress.org]
- 10. finishingandcoating.com [finishingandcoating.com]
- 11. Preparing Your Substrate for Electroplating [sharrettsplating.com]
Technical Support Center: Enhancing the Catalytic Activity of Cupric Tartrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the catalytic activity of cupric tartrate in your organic synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst in organic synthesis?
A1: this compound and other copper(II) complexes are primarily used as catalysts for oxidation reactions, particularly the oxidation of alcohols to aldehydes and ketones.[1] They can also be employed in certain cross-coupling reactions, such as Ullmann-type condensations for the formation of C-O, C-N, and C-S bonds.[2][3][4] The tartrate ligand can help stabilize the copper ion in solution.[1]
Q2: My reaction yield is low when using a this compound catalyst. What are the most common causes?
A2: Low yields in copper-catalyzed reactions can stem from several factors. The most common include:
-
Inactive Catalyst: The active catalytic species is often Cu(I), which can be readily oxidized to the less active Cu(II) state by atmospheric oxygen.
-
Reagent Impurity: Impurities in your starting materials (substrate, solvent, or base) can poison the catalyst.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and the presence of ligands can significantly impact reaction efficiency.
-
Catalyst Deactivation: The catalyst may precipitate from the solution or form inactive agglomerates over time.
-
Competing Side Reactions: Unwanted side reactions, such as over-oxidation of the product or homocoupling of starting materials, can consume reactants and reduce the desired product yield.
Q3: How can I enhance the catalytic activity of my this compound system?
A3: Several strategies can be employed to boost catalytic activity:
-
Use of Ligands: Adding a stabilizing ligand can enhance the solubility and stability of the copper catalyst, prevent its deactivation, and facilitate key steps in the catalytic cycle. Common ligands for copper catalysts include those with nitrogen donors, such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen).[5][6]
-
Employ a Co-catalyst: For oxidation reactions, a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is often used. TEMPO acts as a redox-active species that facilitates the oxidation of the alcohol and is regenerated by the copper catalyst and the terminal oxidant (e.g., oxygen).[7][8]
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective. The choice of base can also be critical.
-
Ensure an Inert Atmosphere (if required): While many modern aerobic oxidations use air, some copper-catalyzed reactions require an inert atmosphere (nitrogen or argon) to prevent the oxidation of sensitive reagents or the Cu(I) active species.
Q4: The catalyst appears to have precipitated out of my reaction mixture. What can I do?
A4: Catalyst precipitation can be caused by poor solubility or the formation of insoluble copper species. To address this, consider the following:
-
Add a Solubilizing Ligand: Ligands like those mentioned in A3 can form more soluble complexes with the copper ions.
-
Change the Solvent: The catalyst may have better solubility in a different solvent system.
-
Ensure Anhydrous Conditions (if applicable): The presence of water can sometimes lead to the formation of insoluble copper hydroxides.
Q5: How can I regenerate a deactivated this compound catalyst?
A5: Catalyst deactivation can occur through poisoning or the formation of inactive copper oxides. Regeneration often involves restoring the active catalytic sites. A common approach involves:
-
Acidic Wash: Dissolving the copper species in an acidic solution.
-
Reduction: Reducing the resulting Cu(II) ions back to the active Cu(I) state. A patented method for regenerating copper-tartrate solutions involves reducing Cu(II) to copper(I) oxide using a reducing agent like hydroxylamine (B1172632) sulfate (B86663) at a controlled pH and temperature.[9]
-
Controlled Oxidation/Reduction Cycles: For supported copper catalysts, controlled oxidation to redisperse the active copper phase, followed by reduction, can restore activity.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a frequent issue in catalytic reactions. The following workflow provides a systematic approach to diagnosing the root cause.
Problem 2: Catalyst Deactivation and Regeneration
Catalyst deactivation can manifest as a reaction that starts but does not proceed to completion.
Data Presentation: Enhancing Catalytic Activity
The following table illustrates the expected impact of various strategies on the yield of a model reaction: the aerobic oxidation of benzyl (B1604629) alcohol. While this data is representative, optimal conditions should be determined experimentally for each specific substrate.
Table 1: Influence of Ligands and Co-catalysts on the Aerobic Oxidation of Benzyl Alcohol
| Entry | Copper Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | This compound (5) | None | None | Toluene | 100 | < 10 |
| 2 | This compound (5) | None | TEMPO (5) | Toluene | 100 | 45 |
| 3 | This compound (2.5) | 2,2'-Bipyridine (3) | TEMPO (5) | Acetonitrile | Room Temp | 85 |
| 4 | This compound (2.5) | 1,10-Phenanthroline (3) | TEMPO (5) | Acetonitrile | Room Temp | 92 |
| 5 | Cu(I) Bromide (2.5) | 2,2'-Bipyridine (3) | TEMPO (5) | Acetonitrile | Room Temp | > 95 |
Data is illustrative and based on general principles of copper catalysis for alcohol oxidation.[5][6][8][10]
Experimental Protocols
Protocol 1: General Procedure for the Aerobic Oxidation of a Primary Alcohol
This protocol is adapted from established methods for copper/TEMPO-catalyzed aerobic alcohol oxidations and is suitable for a primary benzylic alcohol.[10][11] this compound can be used as the copper precursor in this system, though Cu(I) salts are often more directly active.[8]
Materials:
-
Primary alcohol (e.g., 4-nitrobenzyl alcohol, 1.0 mmol)
-
This compound (0.025 mmol, 2.5 mol%)
-
2,2'-Bipyridine (bpy) (0.03 mmol, 3.0 mol%)
-
TEMPO (0.05 mmol, 5.0 mol%)
-
N-Methylimidazole (NMI) (0.10 mmol, 10 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Dichloromethane (B109758) (DCM) and Water for workup
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Open to the air (via a needle in a septum)
Procedure:
-
Setup: To a 25 mL round-bottom flask, add the primary alcohol (1.0 mmol), this compound (0.025 mmol), 2,2'-bipyridine (0.03 mmol), and TEMPO (0.05 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.
-
Initiation: Add N-methylimidazole (0.10 mmol) to the mixture. The solution should change color.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). The reaction is often accompanied by a color change from a deep brown/red to green.[10]
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL). The aqueous layer will likely be blue due to the copper complex.
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure aldehyde.
Protocol 2: General Procedure for an Ullmann-Type C-N Coupling Reaction
This protocol provides a general method for the copper-catalyzed coupling of an amine with an aryl halide, a reaction where this compound could serve as a pre-catalyst.[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (4 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
Procedure:
-
Setup: Add the aryl iodide (1.0 mmol), this compound (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the amine (1.2 mmol) and anhydrous DMF (4 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove DMF.
-
Wash the organic layer with a 10% aqueous solution of ammonium (B1175870) hydroxide (B78521) to remove residual copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Regeneration of copper catalysts mediated by molybdenum-based oxides -ORCA [orca.cardiff.ac.uk]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Copper Nanoparticles from Cupric Tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of copper nanoparticles from a cupric tartrate precursor.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing copper nanoparticles from this compound?
The primary method is the thermal decomposition of a this compound precursor. This process involves heating the this compound in a controlled environment to induce its decomposition into pure copper nanocrystals.[1]
Q2: How does the decomposition temperature affect the size of the synthesized copper nanoparticles?
Decomposition temperature is a critical factor influencing the final particle size. Generally, higher decomposition temperatures lead to the formation of larger copper nanoparticles.[1] However, excessively high temperatures can also cause significant aggregation of the nanoparticles.[1]
Q3: What is the role of decomposition time in controlling nanoparticle size?
Longer decomposition times typically result in larger copper nanoparticles.[1] This is due to processes like Ostwald ripening, where larger particles grow at the expense of smaller ones over time.
Q4: Why is a controlled atmosphere, such as Argon, necessary during the synthesis?
A controlled, inert atmosphere (like Argon) is crucial to prevent the oxidation of the copper nanoparticles as they form at elevated temperatures.[1] Copper is prone to oxidation, which can lead to the formation of copper oxides (CuO or Cu₂O) instead of pure copper nanoparticles.
Q5: Can capping agents be used in this synthesis method?
While the direct thermal decomposition of this compound can yield pure copper nanoparticles without additional capping agents[1], the use of capping agents is a common strategy in other nanoparticle synthesis methods to control size and prevent aggregation.[2] In the context of this compound decomposition, introducing a capping agent would likely require modification of the synthesis protocol, for instance, by performing the decomposition in a high-boiling point solvent containing the capping agent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Final product is not pure copper (contains copper oxides). | 1. Leak in the reaction setup allowing oxygen to enter. 2. Insufficient purging of the system with inert gas before heating. 3. The inert gas used is not of high purity. | 1. Check all seals and connections of your furnace/reaction vessel. 2. Purge the system with high-purity Argon or Nitrogen for an extended period before starting the heating ramp. 3. Use a higher grade of inert gas. |
| Nanoparticles are too large. | 1. Decomposition temperature is too high. 2. Decomposition time is too long. | 1. Decrease the final decomposition temperature. Refer to the data table below for guidance. 2. Reduce the duration of the heating at the final decomposition temperature. |
| Severe aggregation of nanoparticles is observed. | 1. Decomposition temperature is excessively high. 2. The concentration of the precursor is too high. | 1. Lower the decomposition temperature to a range that favors nucleation over aggressive particle growth.[1] 2. Consider dispersing the this compound precursor on a substrate to reduce particle-particle contact. |
| The obtained nanoparticles have a very broad size distribution. | 1. Inconsistent temperature control within the furnace. 2. A heating ramp rate that is too fast. | 1. Calibrate your furnace to ensure uniform heating. 2. Employ a slower heating ramp to allow for more controlled nucleation and growth. |
| No nanoparticles are formed, or the yield is very low. | 1. The decomposition temperature is too low. 2. The decomposition time is too short. | 1. Increase the decomposition temperature. The decomposition of this compound to form copper nanoparticles occurs at elevated temperatures, with a significant endothermic peak around 271°C.[1] 2. Extend the decomposition time to ensure the complete conversion of the precursor. |
Quantitative Data Summary
The size of the copper nanoparticles is directly influenced by the decomposition temperature and time. The following table summarizes the expected outcomes based on experimental data.
| Decomposition Temperature (°C) | Decomposition Time (hours) | Observed Result |
| 200 | 8 | Incomplete decomposition, presence of floccules |
| 271 | 0.5 | Formation of initial copper nanocrystals, some floccule material may be present.[3] |
| 271 | 8 | High-purity, crystalline copper nanoparticles.[1][3] |
| 400 | 8 | Larger, more aggregated copper particles |
Experimental Protocols
Protocol 1: Synthesis of High-Purity Copper Nanocrystals[1]
This protocol is adapted from a study focused on the synthesis of high-purity copper nanocrystals from this compound.
1. Precursor Preparation:
-
Prepare a 0.01 M solution of copper chloride.
-
Prepare a 0.01 M solution of sodium potassium tartrate tetrahydrate.
-
Slowly add the copper chloride solution to the sodium potassium tartrate solution while stirring continuously. A light blue precipitate of this compound will form.
-
Continue stirring for 30 minutes.
-
Filter the precipitate and wash it three times with distilled water and then with ethanol.
-
Dry the purified this compound at 110°C for 4 hours.
2. Thermal Decomposition:
-
Place a known amount of the dried this compound powder in a quartz boat.
-
Position the boat in the center of a tube furnace.
-
Purge the tube with high-purity Argon gas to create an inert atmosphere.
-
Heat the furnace to the desired decomposition temperature (e.g., 271°C).
-
Maintain the temperature for the desired duration (e.g., 8 hours).
-
After the designated time, turn off the furnace and allow it to cool to room temperature under the Argon atmosphere.
-
The resulting powder in the boat will be your copper nanoparticles.
Visualizations
Caption: Workflow for synthesizing copper nanoparticles from this compound.
Caption: Relationship between synthesis parameters and nanoparticle properties.
References
Technical Support Center: Cupric Tartrate Solubility in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the solubility of cupric tartrate and its related complexes in common experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
This compound has low solubility in water, especially under the neutral or alkaline conditions required for many biochemical assays.[1][2] In an alkaline environment, copper(II) ions (Cu²⁺) will readily precipitate as blue copper(II) hydroxide (B78521) (Cu(OH)₂).[3] To prevent this, a chelating agent must be used to form a stable, soluble complex with the Cu²⁺ ions.[3][4]
Q2: What is the role of Rochelle salt (potassium sodium tartrate) or sodium citrate (B86180) in my reagent?
Rochelle salt (in Fehling's solution) and sodium citrate (in Benedict's solution) are essential chelating agents.[5][6] They bind to Cu²⁺ ions to form a soluble complex, which keeps the copper ions dissolved in the alkaline solution, preventing the formation of copper hydroxide precipitate.[3][6][7]
Q3: What is the difference between Fehling's solution and Benedict's solution?
Both are used to detect reducing sugars, but they differ in their composition and stability.[4][6]
-
Fehling's Solution: Uses potassium sodium tartrate as the chelating agent and sodium hydroxide for alkalinity. The resulting bistartratocuprate(II) complex is not very stable, so the two component solutions (A and B) must be stored separately and mixed immediately before use.[4][5]
-
Benedict's Solution: Uses sodium citrate as the chelating agent and sodium carbonate for a milder alkaline environment. The resulting complex is more stable than in Fehling's solution, allowing the reagent to be stored as a single solution with a long shelf life.[6][8]
Q4: Can I use my prepared Fehling's solution that I mixed yesterday?
No. The final mixed Fehling's solution is unstable and should always be prepared fresh by mixing equal volumes of Fehling's A and Fehling's B just before the experiment.[4][5] The complex decomposes over time, which can lead to the precipitation of copper hydroxide and inaccurate assay results.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solubility.
Problem: A precipitate formed immediately after mixing Fehling's Solution A and B.
-
Possible Cause 1: Incorrect Proportions. The ratio of the chelating agent (tartrate in Solution B) to copper ions (in Solution A) is critical. Ensure you are mixing equal volumes of the two solutions as specified in the protocol.[5]
-
Possible Cause 2: Degradation of Reagents. Solution B, containing sodium hydroxide, is highly alkaline and can degrade over time or if stored improperly. The tartrate itself can also degrade. Consider preparing fresh stock solutions.
-
Solution: Prepare fresh Fehling's Solution A and B according to the standard protocol. Ensure complete dissolution of all components in each solution before mixing them.
Problem: My Benedict's reagent has turned cloudy or has a precipitate after storage.
-
Possible Cause 1: Temperature Fluctuations. Storing the reagent at very low temperatures (e.g., refrigeration) can sometimes cause the less soluble components, like sodium carbonate, to crystallize out of the solution.[9]
-
Possible Cause 2: Evaporation. If the storage container is not sealed properly, water can evaporate, increasing the concentration of the solutes beyond their solubility limit.[9]
-
Solution: Store Benedict's reagent at a stable room temperature in a tightly sealed container. If a precipitate is observed, gently warm the solution to 30-40°C and swirl to see if the precipitate redissolves.[10] If it does not, it is best to prepare a fresh batch of the reagent.
Problem: My assay results are inconsistent when using this compound-based reagents.
-
Possible Cause: Reagent Instability. As mentioned, mixed Fehling's solution is not stable. If you are running multiple assays over a period of time with the same batch of mixed reagent, its reactivity will decrease.
-
Solution: For Fehling's tests, mix a fresh batch of the final reagent for each set of experiments. For greater consistency across experiments, consider switching to the more stable Benedict's reagent.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving precipitation issues.
Quantitative Data Summary
The tables below provide the standard compositions for preparing Fehling's and Benedict's solutions.
Table 1: Composition of Fehling's Solution
| Solution | Component | Concentration per 500 mL |
|---|---|---|
| Fehling's A | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | 34.6 g[11] |
| Sulfuric acid (concentrated) | 0.5 mL[11] | |
| Fehling's B | Potassium sodium tartrate tetrahydrate (Rochelle Salt) | 176 g[11] |
| | Sodium hydroxide (NaOH) | 77 g[11] |
Table 2: Composition of Benedict's Qualitative Reagent
| Component | Concentration per 1 Liter |
|---|---|
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 17.3 g[12][13] |
| Sodium citrate (Na₃C₆H₅O₇) | 173 g[12][13] |
| Sodium carbonate (Na₂CO₃), anhydrous | 100 g[12][13] |
Experimental Protocols
Protocol 1: Preparation of Fehling's Solution
This protocol describes the preparation of the two separate stock solutions required for the Fehling's test.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Sodium hydroxide (NaOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
Volumetric flasks (500 mL)
Procedure for Solution A (Cupric Sulfate Solution):
-
Weigh 34.6 g of copper(II) sulfate pentahydrate.
-
In a 500 mL volumetric flask, dissolve the copper sulfate in approximately 300 mL of distilled water.
-
Carefully add 0.5 mL of concentrated sulfuric acid.
-
Add distilled water to bring the final volume to the 500 mL mark. Mix thoroughly until the solution is homogenous.[11]
-
Store in a clearly labeled, rubber-stoppered bottle.[5]
Procedure for Solution B (Alkaline Tartrate Solution):
-
Weigh 176 g of potassium sodium tartrate and 77 g of sodium hydroxide.
-
In a separate 500 mL volumetric flask, dissolve the sodium hydroxide in about 300 mL of distilled water. Caution: This process is exothermic and will generate heat. Allow the solution to cool.
-
Once cool, add the potassium sodium tartrate and dissolve it completely.
-
Add distilled water to bring the final volume to the 500 mL mark. Mix thoroughly.[11]
-
Store in a clearly labeled, rubber-stoppered bottle.
Usage: Immediately before conducting an assay, mix equal volumes of Solution A and Solution B to create the final, deep blue Fehling's solution.[5][11]
Protocol 2: Preparation of Benedict's Qualitative Reagent
This protocol describes the preparation of the single, stable Benedict's solution.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium citrate (dihydrate, Na₃C₆H₅O₇·2H₂O) - use 173g
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Distilled or deionized water
-
Volumetric flask (1 L)
-
Beaker (2 L)
Procedure:
-
In a 2 L beaker, dissolve 173 g of sodium citrate and 100 g of anhydrous sodium carbonate in approximately 800 mL of distilled water. Gentle heating may be required to achieve complete dissolution.[6][12]
-
Once dissolved, allow the solution to cool to room temperature. Filter if necessary to remove any impurities.
-
In a separate small beaker, dissolve 17.3 g of copper(II) sulfate pentahydrate in 100 mL of distilled water.[6][12]
-
Transfer the carbonate-citrate solution to a 1 L volumetric flask.
-
Slowly, and with constant stirring, add the copper sulfate solution to the volumetric flask containing the carbonate-citrate solution.[6] This slow addition is crucial to prevent precipitation of copper carbonate.
-
Once combined, add distilled water to bring the final volume to the 1 L mark. Mix thoroughly.
-
The solution is now ready and can be stored at room temperature in a sealed bottle.
The Chelation Mechanism
The diagram below illustrates the fundamental principle of how a chelating agent like tartrate stabilizes the cupric ion in an alkaline solution, preventing precipitation.
References
- 1. This compound | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 815-82-7 [chemicalbook.com]
- 3. What is the function of Rochelle salt in Fehling's solution ? [allen.in]
- 4. Fehling's solution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Benedict's reagent - Wikipedia [en.wikipedia.org]
- 7. What is the function of Rochelle salt in Fehling's solution ? [allen.in]
- 8. m.youtube.com [m.youtube.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. CN106124715A - A kind of basic copper tartrate solution and compound method - Google Patents [patents.google.com]
- 11. Cupri-tartaric Solution R1 [drugfuture.com]
- 12. Benedict's Test - GeeksforGeeks [geeksforgeeks.org]
- 13. mlsu.ac.in [mlsu.ac.in]
Cupric Tartrate Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during cupric tartrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of a copper(II) salt with tartaric acid or a tartrate salt. Common copper salts used include copper(II) sulfate (B86663) and copper(II) chloride. The tartrate source is typically L-tartaric acid, sodium potassium tartrate (Rochelle salt), or other tartrate salts. The reaction is generally carried out in an aqueous solution, leading to the precipitation of this compound.[1][2][3] Another established method is the gel growth technique, where reactants diffuse through a silica (B1680970) gel matrix, allowing for the formation of this compound crystals.[3]
Q2: What are the likely impurities in this compound synthesized from copper(II) sulfate and sodium potassium tartrate?
A2: Potential impurities include unreacted starting materials such as copper(II) sulfate and sodium potassium tartrate, particularly if the stoichiometry is not precise. The formation of basic copper tartrate or other complex copper-tartrate species can also occur, especially if the pH is not well-controlled. Additionally, contaminants present in the initial reagents can be carried through to the final product.
Q3: How does pH affect the purity of the synthesized this compound?
A3: The pH of the reaction mixture is a critical parameter that can significantly influence the purity of this compound.[4] In alkaline conditions, there is a higher likelihood of forming basic copper tartrate complexes as impurities. Conversely, in highly acidic conditions, the tartrate may not be fully deprotonated, potentially leading to incomplete reaction or the formation of different copper-tartrate species. Precise pH control is therefore essential for obtaining a pure product.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a thorough purity assessment. Fourier-Transform Infrared (FTIR) spectroscopy is useful for confirming the presence of the tartrate functional groups and identifying the presence of hydroxyl groups which may indicate basic impurities or water of hydration.[5][6] Atomic Absorption Spectroscopy (AAS) or High-Performance Liquid Chromatography (HPLC) with UV detection (following complexation with a suitable agent like EDTA) can be used to accurately determine the copper content.[7][8][9][10][11] HPLC can also be employed to detect and quantify organic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitate | - Incorrect stoichiometry of reactants.- Incomplete precipitation due to suboptimal pH.- this compound remaining in solution due to high solubility at the reaction temperature. | - Ensure accurate molar ratios of copper salt and tartrate source.- Adjust the pH of the solution to the optimal range for precipitation (typically near neutral, but should be determined empirically).- Cool the reaction mixture in an ice bath to decrease the solubility of this compound and promote precipitation. |
| Precipitate is a very pale blue or greenish-blue instead of the expected blue | - Presence of unreacted copper(II) sulfate (which is blue in solution but can affect the precipitate's appearance).- Formation of a basic copper salt impurity. | - Wash the precipitate thoroughly with deionized water to remove any soluble unreacted salts.[12]- Control the pH of the reaction mixture carefully to avoid excessively alkaline conditions that favor the formation of basic salts. |
| The final product shows broad peaks in the FTIR spectrum, indicating impurities | - Presence of water (broad peak around 3400 cm⁻¹).- Presence of unreacted tartaric acid or other organic impurities.- Formation of a mixture of different copper-tartrate complexes. | - Dry the product thoroughly in a desiccator or under vacuum at a low temperature.- Wash the precipitate with a suitable solvent to remove organic impurities. Recrystallization can also be an effective purification method.[1][13]- Optimize reaction conditions (pH, temperature, reactant addition rate) to favor the formation of the desired this compound complex. |
| Inconsistent Copper Content in the Final Product (determined by AAS or HPLC) | - Inhomogeneous product due to inadequate mixing during precipitation.- Inconsistent washing of the precipitate, leading to varying levels of soluble impurities. | - Ensure vigorous and consistent stirring during the precipitation process.- Standardize the washing procedure, using a fixed volume of solvent and a consistent number of washes for each batch. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Precipitation
This protocol is based on the reaction between copper(II) sulfate and sodium potassium tartrate.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve a calculated molar equivalent of copper(II) sulfate pentahydrate in deionized water in a beaker.
-
Solution B: Dissolve a calculated molar equivalent of sodium potassium tartrate tetrahydrate in deionized water in a separate beaker.
-
-
Reaction and Precipitation:
-
Place the beaker containing Solution B on a magnetic stirrer and begin stirring.
-
Slowly add Solution A to Solution B while continuously stirring.
-
A blue precipitate of this compound will form.
-
Continue stirring for a predetermined time (e.g., 30 minutes) to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with cold deionized water to remove any soluble impurities.
-
Wash the precipitate with a small amount of ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the purified this compound in a desiccator over a suitable desiccant or in a vacuum oven at a low temperature.
-
Protocol 2: Preparation of Basic this compound Solution (Fehling's Solution)
This protocol describes the preparation of a solution, not an isolated solid.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Volumetric flasks
Procedure:
-
Prepare Solution A:
-
Accurately weigh 34.65 g of copper(II) sulfate pentahydrate.
-
Dissolve it in deionized water in a 500 mL volumetric flask.
-
Add a few drops of concentrated sulfuric acid to prevent the precipitation of copper(II) hydroxide.
-
Make up the volume to 500 mL with deionized water.
-
-
Prepare Solution B:
-
Accurately weigh 173 g of sodium potassium tartrate tetrahydrate and 50 g of sodium hydroxide.
-
Dissolve them in deionized water in a 500 mL volumetric flask.
-
Make up the volume to 500 mL with deionized water.
-
-
Storage and Use:
-
Store Solution A and Solution B separately in rubber-stoppered bottles.
-
For use, mix equal volumes of Solution A and Solution B to obtain the final basic this compound solution.[14]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Sciencemadness Discussion Board - Copper Tartrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper- Determination by AAS | OIV [oiv.int]
- 8. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 9. scribd.com [scribd.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC UV Analysis of Copper Ions in Salt Mixture | SIELC Technologies [sielc.com]
- 12. US3597154A - Recovery and purification of copper sulfate - Google Patents [patents.google.com]
- 13. mt.com [mt.com]
- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
effect of temperature on cupric tartrate crystal morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of cupric tartrate. The following information is designed to address specific issues that may be encountered during experimental procedures, with a focus on the influence of temperature on crystal morphology.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphology of this compound crystals grown by the single diffusion gel method?
A1: this compound crystals grown using the single diffusion gel method typically exhibit a bluish, prismatic morphology.[1][2] Some studies have also reported tabular habits.[3] The final morphology is influenced by various factors including pH, gel density, and reactant concentrations.[4][5][6]
Q2: What is the thermal stability of this compound crystals?
A2: Thermal analysis has shown that this compound crystals are stable up to approximately 85-111°C.[1][3] Above this temperature, dehydration and decomposition begin to occur. A significant endothermic reaction, indicating dehydration, is observed around 90.1-96.7°C.[1][7] An exothermic decomposition is noted at higher temperatures, around 258-286.2°C.[1][7]
Q3: How does an unexpected drop in ambient temperature affect the crystallization process?
A3: A sudden decrease in ambient temperature can lower the solubility of the supernatant solution, which in turn impacts the overall crystallization process.[4] This can potentially lead to faster nucleation and the formation of smaller, less well-defined crystals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Formation of small, needle-like crystals instead of larger prismatic ones. | The rate of crystallization is too high, potentially due to a significant temperature gradient or rapid cooling. | Maintain a constant and controlled temperature throughout the experiment. If using a cooling method, ensure it is slow and gradual to allow for larger crystal growth. |
| No crystal formation observed. | The solution may not have reached a sufficient level of supersaturation at the experimental temperature. | If the temperature is too high, the solubility of this compound may be too high for nucleation to occur. Consider slowly lowering the temperature to induce supersaturation. |
| Crystal morphology is inconsistent between batches. | Fluctuations in ambient laboratory temperature are affecting the crystallization process. | Utilize a temperature-controlled incubator or water bath to ensure a stable thermal environment for the crystallization setup. |
| Rapid formation of amorphous precipitate instead of crystals. | The solution is too supersaturated, which can be exacerbated by a sudden drop in temperature. | Prepare a less concentrated solution or increase the initial temperature to ensure a slower approach to supersaturation as the solution cools. |
Experimental Protocols
Single Diffusion Gel Growth of this compound Crystals
This protocol is based on methodologies described in the literature for growing this compound crystals at ambient temperatures.[2][4][6] To study the effect of temperature, the entire apparatus can be placed in environments with controlled temperatures (e.g., incubators, refrigerators).
Materials:
-
Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Copper chloride (CuCl₂·2H₂O)
-
Deionized water
-
Borosilicate glass test tubes (e.g., 25 mm x 150 mm)
-
Beakers
-
pH meter
-
Parafilm or airtight seals
Procedure:
-
Gel Preparation:
-
Prepare a 1 M solution of sodium metasilicate in deionized water.
-
Prepare a 1 M solution of tartaric acid in deionized water.
-
In a clean test tube, add the tartaric acid solution.
-
Slowly add the sodium metasilicate solution to the tartaric acid solution while continuously monitoring the pH. Adjust the addition until a pH of 4.0 is achieved.[1][2][6]
-
Allow the gel to set for approximately 4 days in a vibration-free location at the desired experimental temperature.[2]
-
-
Reactant Addition:
-
Prepare a 1 M aqueous solution of copper chloride.
-
Once the gel has set, carefully pour the copper chloride solution on top of the gel, minimizing disturbance to the gel surface.
-
-
Crystal Growth:
-
Seal the test tube to prevent evaporation and contamination.
-
Place the test tube in a temperature-controlled environment and allow the diffusion and reaction to proceed. Crystal growth is typically observed over several days to weeks.[2]
-
-
Observation and Analysis:
-
Monitor the test tubes periodically for crystal growth.
-
Once the crystals have reached the desired size, they can be carefully harvested from the gel for morphological analysis (e.g., using optical microscopy or scanning electron microscopy).
-
Visualizations
Experimental Workflow for Temperature Effect Analysis
Caption: Workflow for studying the effect of temperature on this compound crystal morphology.
Logical Relationship of Crystallization Parameters
Caption: Interplay of factors affecting the final morphology of crystals.
References
optimizing reactant concentrations for cupric tartrate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cupric tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound crystals?
A1: this compound crystals are commonly synthesized via the gel growth method, which is particularly suitable for compounds like this compound that have limited water solubility and may decompose at high temperatures.[1] This technique, often employing a single diffusion method, allows for the growth of high-quality crystals at ambient temperatures.[1][2] The process typically involves the reaction of a copper salt, such as copper(II) sulfate (B86663) or copper chloride, with tartaric acid or one of its salts.[2][3]
Q2: Which factors are most critical in optimizing the synthesis of this compound?
A2: Several factors significantly influence the formation and quality of this compound crystals. The most critical parameters to control are the concentrations of the reactants, the pH of the gel medium, the density of the gel, and the aging period of the gel before the reactants are introduced.[1][2] Adjusting these can affect the morphology, size, and nucleation rate of the crystals.[1]
Q3: What is the expected morphology and structure of synthesized this compound crystals?
A3: this compound crystals grown via the gel method typically exhibit a prismatic morphology and can be semi-transparent.[4] X-ray diffraction studies have shown that the crystal structure is orthorhombic.[2][4] Characterization using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can confirm the presence of functional groups like carboxyl groups, while X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of Cu²⁺ ions and the paramagnetic nature of the crystals.[2]
Troubleshooting Guide
Issue 1: Poor Crystal Quality or Formation of Amorphous Precipitate
-
Question: My synthesis resulted in a cloudy precipitate or very poor-quality crystals. What could be the cause?
-
Answer: This issue often arises from suboptimal reaction conditions. High pH can lead to poor crystal quality.[2] Additionally, if the concentration of reactants is too high, it can lead to rapid precipitation rather than controlled crystal growth, resulting in an amorphous solid or very small crystals. The gel density also plays a crucial role; a gel that is too dense can hinder diffusion, while a less dense gel may not support crystal growth effectively.
Issue 2: Small Crystal Size
-
Question: The this compound crystals I've synthesized are consistently too small. How can I grow larger crystals?
-
Answer: The size of the crystals is heavily influenced by the nucleation rate. To obtain larger crystals, the number of nucleation sites should be minimized.[5] This can be achieved by:
-
Optimizing Reactant Concentrations: Lowering the concentration of the reactants can slow down the reaction, allowing for the growth of larger, more well-defined crystals.
-
Controlling the Gel Environment: Adjusting the gel's pH and aging time can impact nucleation. For instance, increasing the gel aging time has been observed to decrease the number of crystals formed, which can lead to larger individual crystals.[1]
-
Minimizing Particulates: Ensure that the reaction vessel is clean and free of dust or other particulates that can act as nucleation sites.[5]
-
Issue 3: Inconsistent or Low Yield
-
Question: I am experiencing inconsistent or low yields in my this compound synthesis. What steps can I take to improve this?
-
Answer: Low yields can be attributed to several factors, including incomplete reactions or loss of product during purification.[6] To troubleshoot this:
-
Verify Reactant Stoichiometry: Ensure that the molar ratios of your copper salt and tartrate source are correct.
-
Monitor Reaction Time: Allow sufficient time for the diffusion and reaction to complete. The gel method is inherently slow, so patience is key.
-
Optimize pH: The pH of the gel should be optimized, as a pH of 4 has been found to be favorable for crystal growth.[2]
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Evaluate Purification Steps: If you are washing the crystals, be mindful of the solubility of this compound in the washing solvent to avoid product loss.
-
Experimental Protocols & Data
Protocol 1: Gel Growth Synthesis of this compound
This protocol is based on the single diffusion gel growth technique.
Materials:
-
Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)
-
Tartaric Acid (C₄H₆O₆)
-
Copper(II) Chloride (CuCl₂·2H₂O)
-
Deionized Water
-
Test tubes
Methodology:
-
Gel Preparation: Prepare a 1M solution of sodium metasilicate in deionized water. The specific gravity of the gel is a critical parameter and should be measured.[2]
-
Acidification: Add tartaric acid to the sodium metasilicate solution to initiate gelation. The pH of the gel should be adjusted; a pH of 4 has been shown to be optimal for good crystal growth.[2]
-
Gel Setting and Aging: Allow the gel to set in test tubes. Once set, the gel should be aged for a specific period. An aging period of 4 days has been found to be effective.[2]
-
Addition of Supernatant: After aging, carefully pour a solution of copper(II) chloride (the supernatant) onto the surface of the gel.
-
Crystal Growth: Allow the copper(II) chloride to diffuse into the gel, where it will react with the tartaric acid to form this compound crystals. This process occurs at room temperature and may take several days to weeks.
-
Harvesting: Once the crystals have grown to the desired size, they can be carefully removed from the gel.
Table 1: Optimized Conditions for this compound Crystal Growth
| Parameter | Optimized Value | Reference |
| Gel pH | 4 | [2] |
| Gel Aging Period | 4 days | [2] |
| Reactant Concentration | 1M for each reactant | [4] |
Table 2: Influence of Reactant Concentration on Crystal Growth
| Reactant Concentration | Observation | Implication |
| High | Rapid formation of many small crystals or precipitate | Favors nucleation over crystal growth |
| Moderate | Slower formation of fewer, larger crystals | Optimal for obtaining well-defined crystals |
| Low | Very slow or no crystal formation | Insufficient supersaturation for nucleation |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for synthesizing this compound via the single diffusion gel growth method.
Logical Relationship of Factors Affecting Crystal Growth
Caption: Interplay of key parameters in determining the final this compound crystal characteristics.
References
Technical Support Center: Scaling Up Cupric Tartrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of cupric tartrate, with a focus on addressing the challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| CT-S-01 | Why is the yield of my this compound precipitate lower than expected? | 1. Incomplete reaction due to improper stoichiometry or pH. 2. Loss of product during filtration due to very fine particles. 3. Sub-optimal reaction temperature. 4. Impurities in raw materials sequestering copper ions.[1] | 1. Ensure accurate molar ratios of reactants. Adjust pH to the optimal range for precipitation. 2. Optimize precipitation conditions to control particle size. Consider using a filter aid or a finer filter medium. 3. Control the reaction temperature within the specified range for the protocol. 4. Use high-purity raw materials. Analyze raw materials for common impurities like iron, lead, or calcium.[2] |
| CT-S-02 | The this compound powder has an off-color (e.g., brownish or greenish-yellow) instead of the expected blue. | 1. Presence of iron impurities from raw materials.[2] 2. Formation of copper(I) oxide as a byproduct. 3. Incomplete reaction or presence of unreacted starting materials. | 1. Use copper sulfate (B86663) and tartaric acid with low iron content.[2] 2. Ensure the reaction is carried out under controlled temperature and pH to avoid side reactions. 3. Monitor the reaction to completion using appropriate analytical techniques. |
| CT-S-03 | The precipitate is very fine and difficult to filter, leading to long filtration times and potential product loss. | 1. High supersaturation leading to rapid nucleation and formation of small crystals.[3] 2. Inadequate mixing, creating localized areas of high supersaturation. 3. Incorrect pH at the point of precipitation. | 1. Control the rate of addition of reactants to maintain a lower level of supersaturation. Consider using a seeded crystallization approach. 2. Ensure efficient and uniform mixing throughout the reactor. 3. Optimize the pH profile during the precipitation process. |
| CT-S-04 | The dried this compound powder is agglomerated and lumpy. | 1. High residual moisture before drying.[4] 2. Inefficient drying method leading to localized overheating or slow drying.[5] 3. Particle characteristics (e.g., very fine particles) promoting agglomeration. | 1. Ensure efficient dewatering of the filter cake before drying.[4] 2. Use a suitable drying technique such as a filter dryer with agitation to ensure uniform drying and prevent lump formation.[6] 3. Control the particle size during precipitation to obtain more uniform and less fine crystals. |
| CT-S-05 | There are inconsistencies in batch-to-batch product quality (e.g., particle size, purity). | 1. Variations in raw material quality.[7] 2. Poor control over process parameters such as temperature, pH, and mixing speed. 3. Inconsistent rates of reactant addition. | 1. Establish strict quality control specifications for all incoming raw materials.[7] 2. Implement robust process control to ensure all critical parameters are maintained within the defined limits for each batch. 3. Use automated dosing systems for precise and repeatable addition of reactants. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control when scaling up this compound synthesis?
When scaling up, the most critical parameters to control are:
-
Supersaturation: This is the driving force for crystallization and directly impacts particle size and purity. It should be controlled by carefully managing the rate of reactant addition and temperature.[3]
-
Mixing: Efficient mixing is crucial to ensure uniform distribution of reactants and temperature, preventing localized high supersaturation which can lead to the formation of fine, difficult-to-filter particles.
-
pH: The pH of the reaction mixture significantly affects the solubility of this compound and the potential for side reactions. Precise pH control is essential for consistent product quality.
-
Temperature: Temperature influences reaction kinetics and the solubility of this compound. Consistent temperature control is necessary for reproducible results.
2. What are the common impurities in the raw materials that can affect the synthesis?
Common impurities in industrial-grade raw materials that can impact the synthesis include:
-
Copper Sulfate: Iron, lead, arsenic, calcium, and magnesium are potential impurities.[2] Iron can cause discoloration of the final product.[2]
-
Tartaric Acid: Impurities can include other organic acids and inorganic salts. The purity of tartaric acid is crucial for achieving a high-purity final product.[8]
3. How can I control the particle size and morphology of this compound crystals?
Controlling particle size and morphology is key to ensuring good filterability and handling of the final product. Strategies include:
-
Controlled Supersaturation: Maintaining a low level of supersaturation favors crystal growth over nucleation, leading to larger particles.[3]
-
Seeding: Introducing seed crystals can provide a surface for crystal growth, helping to control the final particle size.
-
Use of Additives: Certain additives can modify the crystal habit, leading to more desirable particle shapes.[9]
-
Optimized Mixing: Proper agitation ensures that growing crystals remain suspended and have uniform access to the solute.
4. What are the recommended filtration and drying techniques for large-scale production?
For large-scale production, traditional lab methods like Büchner filtration and oven drying are often inefficient. Recommended techniques include:
-
Filtration: Agitated Nutsche Filter Dryers (ANFDs) are highly effective for isolating solids in a contained system. They combine filtration, washing, and drying in a single unit, which minimizes handling and potential contamination.[6]
-
Drying: Filter dryers with features like heated filter plates and agitation provide efficient and uniform drying, preventing the formation of lumps.[6][7] Vacuum drying can also be employed to dry the product at lower temperatures, which is beneficial for heat-sensitive materials.
Experimental Protocols
Industrial Scale Synthesis of Basic this compound Solution
This protocol is based on a method for preparing a basic this compound solution, which can then be processed to precipitate this compound. The quantities can be scaled as needed.
Reactants and Concentration Ranges:
| Component | Concentration Range (g/L) | Example Concentration (g/L) |
| Cupric Sulfate Crystal (CuSO₄·5H₂O) | 3.465 - 10.395 | 6.930 |
| Sodium Potassium Tartrate Tetrahydrate | 17.3 - 51.9 | 34.6 |
| Sodium Hydroxide (B78521) (NaOH) | 5 - 15 | 10 |
Source: Adapted from patent information.[10]
Methodology:
-
Solution A Preparation:
-
In a suitable reactor, dissolve the specified amount of cupric sulfate crystals in distilled water.
-
Gently heat the solution to 30-40°C to ensure complete dissolution.[10]
-
-
Solution B Preparation:
-
In a separate reactor, dissolve the sodium potassium tartrate tetrahydrate and sodium hydroxide in distilled water.
-
-
Precipitation:
-
Cool both solutions to room temperature.
-
Slowly add Solution A to Solution B with constant, vigorous agitation. The rate of addition should be controlled to manage supersaturation and influence particle size.
-
The this compound will precipitate as a blue solid.
-
-
Filtration and Washing:
-
Filter the precipitate using an appropriate filtration system, such as an Agitated Nutsche Filter Dryer.
-
Wash the filter cake with distilled water to remove any soluble impurities.
-
-
Drying:
-
Dry the washed precipitate under vacuum at a controlled temperature until a constant weight is achieved.
-
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: A simplified experimental workflow for the synthesis of this compound.
References
- 1. Heavy Metal Reduction from Industrial Wastewater Streams [phadjustment.com]
- 2. crownchampion.com [crownchampion.com]
- 3. mdpi.com [mdpi.com]
- 4. Powder Filtration | Powder Coating Equipment [ems-powdercoating.com]
- 5. researchgate.net [researchgate.net]
- 6. Filter Dryer | Pharmaceuticals | Fine Chemicals [powdersystems.com]
- 7. Maximising Fine Chemical Yields with Filter Dryer Systems [powdersystems.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN111204792B - A kind of method using urea to control the growth morphology of copper sulfate pentahydrate crystal - Google Patents [patents.google.com]
- 10. CN106124715A - A kind of basic copper tartrate solution and compound method - Google Patents [patents.google.com]
Technical Support Center: Regeneration of Cupric Tartrate Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cupric tartrate catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the use and regeneration of this compound catalysts.
| Issue | Probable Cause | Recommended Solution |
| Reduced Catalytic Activity | Fouling: Deposition of by-products or impurities on the catalyst surface.[1] | Implement a washing step with a suitable solvent to remove adsorbed species. For more robust deposits, a mild chemical treatment may be necessary. |
| Poisoning: Irreversible binding of substances to the active sites of the catalyst. | Identify and eliminate the source of the poison from the feedstock.[1] Regeneration may involve a chemical treatment to remove the poison. | |
| Sintering: Agglomeration of copper particles at high temperatures, leading to a loss of active surface area.[1] | Operate the reaction at the lower end of the recommended temperature range. Regeneration from sintering is often difficult and may not fully restore activity. | |
| Change in Catalyst Color | Change in Copper Oxidation State: The characteristic blue color of the Cu(II)-tartrate complex may change if the copper is reduced to Cu(I) or oxidized to a different species. | The regeneration protocol detailed below, which involves controlled reduction and re-oxidation, can restore the desired Cu(II) state. |
| Contamination: The presence of colored impurities from the reaction mixture. | Purify the feedstock and solvents. The catalyst may require washing or the full regeneration cycle to remove contaminants. | |
| Loss of Selectivity | Alteration of Active Sites: Changes to the catalyst surface due to thermal stress or partial poisoning.[1] | A controlled regeneration cycle can help restore the original structure of the active sites. |
| Changes in Reaction Conditions: Fluctuations in temperature, pressure, or reactant concentrations. | Optimize and strictly control reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the deactivation of this compound catalysts?
A1: The primary causes of deactivation for copper-based catalysts, including this compound, are:
-
Sintering: High temperatures can cause the small copper particles to clump together, reducing the available surface area for reaction.[1]
-
Poisoning: Impurities in the reactants can bind to the active sites of the catalyst, rendering them inactive.
-
Fouling: Reaction by-products can deposit on the catalyst surface, blocking access to the active sites.[1]
Q2: When should I consider regenerating my this compound catalyst?
A2: You should consider regeneration when you observe a significant drop in catalytic activity, a decrease in product selectivity, or a change in the physical appearance of the catalyst that cannot be rectified by simple washing.
Q3: Is it always possible to regenerate a deactivated this compound catalyst?
A3: Not always. While deactivation due to fouling or certain types of poisoning can often be reversed, deactivation caused by severe sintering can be irreversible.[1] It is crucial to assess the cause of deactivation to determine if regeneration is a viable option.
Q4: How does the regeneration process work for a this compound solution?
A4: A patented method for the regeneration of copper-tartrate alkaline electrolytes suggests a process that can be adapted for catalyst regeneration.[2] It involves the reduction of Cu(II) to copper(I) oxide, followed by separation and regeneration of the components.[2] This process aims to remove impurities and restore the active form of the catalyst.
Q5: Are there any safety precautions I should take during the regeneration process?
A5: Yes. The use of reducing agents like hydroxylamine (B1172632) salts requires careful handling.[2] Always work in a well-ventilated area, use appropriate personal protective equipment (PPE), and be aware of the potential hazards of all chemicals used in the process.
Quantitative Data
The following table summarizes the conditions for the regeneration of a copper-tartrate solution based on a patented method.
| Parameter | Value | Reference |
| pH | 10-12 | [2] |
| Temperature | 60°C | [2] |
| Duration | 15 minutes | [2] |
| Molar Ratio (Cu²⁺:amine) | 1:1.1 | [2] |
The next table provides a hypothetical representation of the expected effect of regeneration on catalyst performance. Actual results may vary.
| Catalyst State | Conversion (%) | Selectivity (%) |
| Fresh Catalyst | 98 | 95 |
| Deactivated Catalyst | 65 | 80 |
| Regenerated Catalyst | 92 | 93 |
Experimental Protocols
Protocol for Regeneration of a this compound Solution (Adapted from Patent RU2572957C1[2])
This protocol describes a method for the regenerative purification of spent copper-tartrate alkaline solutions.
1. Reduction of Copper(II) to Copper(I) Oxide: a. Adjust the pH of the spent this compound solution to 10-12 using a suitable base. b. Heat the solution to 60°C. c. Add a hydroxylamine salt as the reducing agent. The molar ratio of Cu²⁺ to the amine should be 1:1.1. d. Maintain the temperature at 60°C for 15 minutes to facilitate the reduction of Cu(II) to Cu(I) oxide, which will precipitate out of the solution.
2. Isolation of Components: a. Separate the precipitated copper(I) oxide from the solution by filtration. b. Acidify the remaining mother liquor to a pH of 3.5-4.5 to precipitate potassium hydrotartrate crystals. c. Isolate the potassium hydrotartrate crystals by filtration.
3. Regeneration of Components: a. The isolated copper(I) oxide can be re-oxidized to Cu(II) and re-complexed with the regenerated tartrate to form the active this compound catalyst. b. The regenerated potassium hydrotartrate can be reused in the preparation of a fresh catalyst solution.
Visualizations
Caption: Troubleshooting logic for catalyst deactivation.
Caption: Proposed pathway for this compound regeneration.
References
Validation & Comparative
Comparative Analysis of Cupric Tartrate and Copper Sulfate as Fungicides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper compounds have a long history of use as broad-spectrum fungicides in agriculture. Their efficacy is primarily dependent on the release of copper ions (Cu²⁺), which are toxic to fungal pathogens. This guide provides a comparative overview of two such compounds: cupric tartrate and copper sulfate (B86663). While copper sulfate is a well-established and widely studied fungicide, publicly available experimental data on the fungicidal efficacy of this compound is scarce. Therefore, this comparison is primarily based on their chemical properties and the established principles of copper-based fungicidal action. The evidence suggests that the significant difference in water solubility between the two compounds would lead to substantial variations in their performance as fungicides.
Mechanism of Action of Copper-Based Fungicides
The fungicidal activity of copper compounds is not dependent on the specific salt but on the release of cupric ions (Cu²⁺) in the presence of moisture.[1][2][3][4] These ions have a multi-site mode of action, making the development of resistance by fungal pathogens unlikely.[2][3]
Once released, Cu²⁺ ions can:
-
Disrupt Cellular Proteins: Copper ions bind to sulfhydryl, carboxyl, and other functional groups in proteins, leading to denaturation and loss of enzymatic function.[1]
-
Interfere with Energy Production: They can disrupt electron transport chains within the mitochondria, inhibiting cellular respiration.[1]
-
Damage Cell Membranes: Copper ions can increase cell membrane permeability, leading to leakage of essential cellular components and ultimately cell death.[1]
It is important to note that copper fungicides are protectants, meaning they must be applied to the plant surface before fungal spores germinate and infect the plant tissue. They do not have curative or systemic activity.[4][5][6]
References
- 1. Copper pesticide - Wikipedia [en.wikipedia.org]
- 2. aih.org.au [aih.org.au]
- 3. hortidaily.com [hortidaily.com]
- 4. pomais.com [pomais.com]
- 5. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 6. How Copper Sprays Work and Avoiding Phytotoxicity - Cornell Vegetable Program - Cornell University - Cornell Cooperative Extension [cvp.cce.cornell.edu]
A Comparative Analysis of Cupric Tartrate and Rochelle Salt in Electroplating Baths
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents in processes like electroplating is critical for achieving desired outcomes. This guide provides a detailed comparison of two common complexing agents used in copper electroplating baths: cupric tartrate and Rochelle salt (potassium sodium tartrate). This analysis is based on available experimental data to assist in making informed decisions for specific applications.
In the realm of electroplating, the stability of the electrolyte bath and the quality of the deposited metallic layer are paramount. Both this compound and Rochelle salt serve as essential chelating agents, primarily in alkaline and cyanide-based copper electroplating baths. Their main function is to form stable complexes with copper ions, preventing their precipitation as hydroxides in alkaline conditions and ensuring a controlled release of ions for a uniform and high-quality deposition.
Executive Summary of Comparison
| Feature | This compound | Rochelle Salt (Potassium Sodium Tartrate) |
| Primary Role | Complexing agent to stabilize Cu²⁺ ions | Complexing agent, grain refiner, anode corrosion aid |
| Typical Bath Type | Used in both cyanide and non-cyanide baths | Predominantly used in cyanide copper baths[1][2] |
| Effect on Deposit | Promotes uniform, defect-free, and bright finishes | Results in finer-grained deposits[2] |
| Anode Performance | Contributes to stable anode dissolution | Improves anode corrosion in cyanide baths[2] |
| Bath Stability | Generally provides good bath stability | Known to enhance the stability of cyanide baths |
In-Depth Performance Analysis
Role as a Complexing Agent
Both this compound and Rochelle salt are effective in complexing with copper ions to keep them in solution at alkaline pH levels. The tartrate anion in both compounds is the active ligand that coordinates with the Cu²⁺ ions. Rochelle salt, being a double salt of tartaric acid, readily provides the tartrate ions in solution.[1] this compound, as the name suggests, is a compound where copper is already complexed with tartrate.
The choice between the two can depend on the desired bath chemistry and the other components present. For instance, in some electroless copper plating formulations, Rochelle salt is used in conjunction with other strong chelators like EDTA to achieve a stable bath with a controlled deposition rate.[3]
Impact on Deposit Quality
Rochelle salt is well-documented for its role as a grain refiner in cyanide copper plating.[2] The presence of Rochelle salt in the bath leads to the deposition of a finer-grained copper layer, which can improve the brightness and mechanical properties of the coating.
Studies on tartrate-containing baths (not always specifying the cation) have shown that the presence of tartrate can significantly influence the morphology of the electrodeposits. For example, in a non-cyanide acid bath for copper-tin alloys, the addition of tartrate was found to affect the morphology of the deposited films.[4] Another study on electroless Cu-Zn plating on zinc alloy showed that increasing the tartrate salt concentration promoted the copper deposition rate and influenced the coating's morphology and composition.[5]
Influence on Plating Bath Performance
The stability of the electroplating bath is crucial for consistent and reproducible results. Both additives contribute to bath stability by preventing the unwanted precipitation of copper salts. A vintage patent for a copper cyanide bath highlights that the use of Rochelle salt allows for operation over a greater range of temperatures and current densities.[1]
In an electroless copper plating system containing both Rochelle salt and EDTA as complexing agents, it was observed that the copper deposition rate decreased with an increase in the concentration of Rochelle salt.[3] This suggests that while it enhances stability, the concentration of Rochelle salt needs to be carefully optimized to achieve the desired plating speed.
The following table summarizes the observed effects of increasing Rochelle salt concentration in an electroless copper plating bath also containing EDTA.
| Concentration of Rochelle Salt (g/L) | Effect on Copper Deposition Rate |
| Increasing Concentration | Decreased Deposition Rate[3] |
Note: This data is from an electroless plating system and may not be directly transferable to electrolytic plating, but it illustrates the influence of Rochelle salt concentration on the plating kinetics.
Experimental Protocols
Preparation of a Rochelle Salt-Based Cyanide Copper Plating Bath
This protocol is based on a formulation described in a historical patent and is intended for illustrative purposes.[1] Modern safety protocols for handling cyanides must be strictly followed.
Bath Composition:
-
Copper Cyanide (CuCN): 7.5 - 15 g/L
-
Sodium Cyanide (NaCN): 3.2 - 7.5 g/L
-
Caustic Soda (NaOH): 15 - 30 g/L
-
Rochelle Salt (Potassium Sodium Tartrate): 22 - 120 g/L (up to saturation)
-
Water: to make 1 Gallon (3.785 L)
Operating Conditions:
-
Temperature: 82 - 100 °C (180 - 212 °F)
-
Voltage: Approximately 6 Volts
Procedure:
-
In a suitable vessel, dissolve the sodium cyanide and caustic soda in water.
-
Slowly add the copper cyanide to the solution while stirring until it is completely dissolved.
-
Add the Rochelle salt and stir until dissolved.
-
Adjust the final volume with water.
-
Heat the bath to the desired operating temperature.
Hull Cell Test for Plating Bath Evaluation
The Hull cell test is a standard method to qualitatively assess the performance of an electroplating bath over a range of current densities on a single test panel.[6][7][8] This allows for the evaluation of the bright plating range, covering power, and the presence of impurities.
Experimental Workflow for Hull Cell Test:
References
- 1. US1863869A - Electroplating bath - Google Patents [patents.google.com]
- 2. nmfrc.org [nmfrc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 7. Hull Cell Acid Copper Electrolyte Analysis [thinktink.com]
- 8. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
A Comparative Guide to Sugar Analysis: Validating Fehling's Test with Cupric Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fehling's test, utilizing cupric tartrate, against other common methods for the analysis of reducing sugars. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of its performance and applications in research and development.
Introduction
The accurate quantification of reducing sugars is crucial in various scientific disciplines, including biochemistry, food science, and pharmaceutical development. Fehling's test, a classic colorimetric assay, has long been employed for the detection and quantification of these sugars. The key to this test is the Fehling's solution, a freshly prepared mixture of two separate solutions: Fehling's A (aqueous copper(II) sulfate) and Fehling's B (an alkaline solution of potassium sodium tartrate, also known as Rochelle salt).[1][2] The tartrate ions in Fehling's B play a critical role as a chelating agent, forming a stable complex with cupric ions (Cu²⁺) and preventing their precipitation as copper(II) hydroxide (B78521) in the alkaline medium.[3][4] This allows for the controlled reaction with reducing sugars.
When heated in the presence of a reducing sugar, the Cu²⁺ ions in the bistartratocuprate(II) complex are reduced to cuprous ions (Cu⁺), which then precipitate as a characteristic brick-red copper(I) oxide (Cu₂O).[5][6] The intensity of this precipitate can be correlated to the concentration of the reducing sugar in the sample.
Principle of Fehling's Test
The fundamental principle of Fehling's test lies in the oxidation of the aldehyde or α-hydroxy ketone group of a reducing sugar by the this compound complex.[6] In this redox reaction, the sugar is oxidized to a carboxylic acid, while the Cu²⁺ ions are reduced to Cu⁺ ions.[7]
Experimental Protocol for Fehling's Test
This protocol outlines the standard procedure for performing Fehling's test for the qualitative and semi-quantitative analysis of reducing sugars.
Reagents:
-
Fehling's Solution A: Dissolve 6.928 g of copper(II) sulfate (B86663) (CuSO₄·5H₂O) in distilled water and make up to 100 mL.[8]
-
Fehling's Solution B: Dissolve 34.6 g of potassium sodium tartrate (KNaC₄H₄O₆·4H₂O) and 10 g of sodium hydroxide (NaOH) in distilled water and make up to 100 mL.[8]
-
Sample Solution: A solution of the substance to be tested, typically at a concentration of 5% (w/v).[9]
-
Control: Distilled water.
Procedure:
-
In a clean test tube, mix equal volumes (e.g., 1 mL) of Fehling's solution A and Fehling's solution B. The resulting solution should be a deep blue color.[10][11]
-
Add a few drops (approximately 2-3 drops) of the sample solution to the test tube.[10]
-
Prepare a control tube with the same amount of Fehling's solution and distilled water.
-
Place both test tubes in a boiling water bath for 2-5 minutes.[10][11]
-
Observe any color change. The formation of a green, yellow, orange, or brick-red precipitate indicates the presence of reducing sugars.[12] The final color is indicative of the concentration of the reducing sugar.
Comparison with Alternative Methods
While Fehling's test is a valuable qualitative tool, several other methods are available for the analysis of sugars, each with its own advantages and limitations.
| Test | Principle | Reagent(s) | Positive Result | Advantages | Limitations |
| Fehling's Test | Reduction of Cu²⁺ to Cu⁺ by reducing sugars in an alkaline solution. | Fehling's A (CuSO₄) and Fehling's B (alkaline potassium sodium tartrate).[1] | Brick-red precipitate (Cu₂O).[11] | Simple, cost-effective. | Reagent is unstable and must be freshly prepared.[5] Not specific for aldehydes; α-hydroxy ketones also give a positive test.[12] Less sensitive than Tollens' test. |
| Benedict's Test | Similar to Fehling's test, but uses a more stable citrate (B86180) complex. | Copper(II) sulfate, sodium carbonate, and sodium citrate.[11] | Brick-red precipitate (Cu₂O).[2] | Reagent is more stable than Fehling's.[12] | Similar limitations to Fehling's test regarding specificity. |
| Tollens' Test | Reduction of Ag⁺ to metallic Ag by reducing sugars. | Tollen's reagent ([Ag(NH₃)₂]⁺).[13] | Silver mirror formation.[14] | More sensitive than Fehling's and Benedict's tests. | Reagent is explosive if not handled properly. |
| High-Performance Liquid Chromatography (HPLC) | Separation of sugars based on their interaction with a stationary phase. | Various columns and mobile phases. | Quantified peaks corresponding to different sugars. | Highly sensitive and specific; can quantify individual sugars.[15] | Requires expensive equipment and skilled personnel.[8] |
| Enzymatic Assays | Specific enzymes catalyze reactions with particular sugars, leading to a measurable product. | Specific enzymes (e.g., glucose oxidase). | Change in absorbance or fluorescence. | Highly specific for a particular sugar.[16] | Can be expensive; activity is sensitive to reaction conditions.[16] |
Quantitative Analysis using Fehling's Test
While primarily a qualitative test, Fehling's test can be adapted for quantitative analysis through titration. In this method, a standard solution of the reducing sugar is used to titrate a known volume of Fehling's solution until the blue color disappears, indicating the complete reduction of the Cu²⁺ ions. The concentration of the unknown sample can then be determined by a similar titration.
Recent studies have also explored improving the quantitative accuracy of Fehling's method by optimizing reagent concentrations and reaction conditions, such as temperature.[8] For instance, one study found optimal concentrations to be 0.075 mol/L copper sulfate, 0.075 mol/L potassium sodium tartrate, and 1.5 mol/L sodium hydroxide, with an optimal reaction temperature of 75°C.[8]
Conclusion
Fehling's test, with its reliance on the this compound complex, remains a fundamental and cost-effective method for the detection of reducing sugars. Its simplicity makes it a valuable tool for initial screening and qualitative analysis. However, for precise and specific quantification of individual sugars, more advanced techniques such as HPLC and enzymatic assays are superior. The choice of method ultimately depends on the specific requirements of the analysis, including the need for qualitative versus quantitative data, the complexity of the sample matrix, and the available resources. Researchers should carefully consider these factors to select the most appropriate analytical approach for their needs.
References
- 1. Fehling's Test Procedure [unacademy.com]
- 2. Fehling's solution - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Notes on Fehling test [unacademy.com]
- 5. theory.labster.com [theory.labster.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. youtube.com [youtube.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. microbenotes.com [microbenotes.com]
- 10. theory.labster.com [theory.labster.com]
- 11. testbook.com [testbook.com]
- 12. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. ffhdj.com [ffhdj.com]
A Comparative Analysis of Cupric Tartrate and Copper Citrate as Complexing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and its diverse applications, the selection of an appropriate complexing agent is paramount to achieving desired outcomes. Cupric ions (Cu²⁺), with their versatile redox properties, play a crucial role in various chemical and biological processes. The efficacy of cupric ions is often modulated through the use of complexing agents that influence their solubility, stability, and reactivity. Among the commonly employed chelators are tartrate and citrate (B86180), both of which are polyhydroxy carboxylates capable of forming stable complexes with copper. This guide provides an objective, data-driven comparison of cupric tartrate and copper citrate, focusing on their performance as complexing agents in different applications.
Performance Comparison
The choice between this compound and copper citrate is often dictated by the specific requirements of the application, such as the desired pH range, the stability of the complex, and the intended chemical transformation. Below is a summary of their performance in two key areas: electroplating and as reagents in analytical chemistry.
| Application | Complexing Agent | Performance Characteristics | Key Findings |
| Copper Electroplating on Steel | This compound | Forms soluble copper complexes in alkaline solutions, enabling electroplating. | Narrower cathodic current density range for smooth and adhesive plating compared to citrate. The Cu₂L₂ type complex is stable in the pH range of 1-6 but appears to be electrochemically inactive for reduction.[1][2] |
| Cupric Citrate | Forms soluble copper complexes in alkaline solutions. | Offers a more extensive cathodic current density range for achieving smooth and adhesive copper layers. The Cu₂L₂H₋₂ type complex is predominant at pH > 7 and is suitable for electrodeposition. Optimal plating is achieved in a pH range of 9-11.[1] | |
| Analytical Reagent (for reducing sugars) | This compound (in Fehling's Solution) | The tartrate ions act as a chelating agent to keep copper(II) ions in an alkaline solution, preventing the precipitation of copper(II) hydroxide. | The resulting complex is kinetically favored but less stable over time, leading to the eventual precipitation of copper(II) hydroxide. This necessitates the fresh preparation of Fehling's solution by mixing two separate solutions (Fehling's A and B) before use.[3] |
| Copper Citrate (in Benedict's Solution) | The citrate ions chelate the copper(II) ions in an alkaline solution, preventing the precipitation of copper(II) carbonate.[4][5] | The copper citrate complex is significantly more stable than the this compound complex in Fehling's solution. This stability allows Benedict's reagent to be stored as a single solution that does not readily precipitate, offering a practical advantage over Fehling's solution.[3] |
Stability of Copper Complexes
The relative stability is also evident from their use in analytical reagents. The copper citrate complex in Benedict's solution is more stable than the this compound complex in Fehling's solution, which tends to precipitate on standing.[3] In electroplating, the citrate complex also demonstrates superior performance over a wider range of conditions, suggesting a more robust and stable complex under those specific alkaline conditions.[1]
Experimental Protocols
To facilitate further research and independent evaluation, detailed methodologies for key experiments are provided below.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a widely used method for determining the stability constants of metal complexes.[8][9][10] The procedure involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.
Materials:
-
Copper(II) salt solution (e.g., CuSO₄, Cu(NO₃)₂) of known concentration.
-
Ligand solution (tartaric acid or citric acid) of known concentration.
-
Standardized solution of a strong base (e.g., NaOH).
-
Inert electrolyte to maintain constant ionic strength (e.g., KNO₃, KCl).
-
Calibrated pH meter with a combined glass electrode.
-
Thermostated reaction vessel.
Procedure:
-
A known volume of the ligand solution is placed in the thermostated reaction vessel.
-
A known volume of the copper(II) salt solution is added to the vessel. The metal-to-ligand ratio can be varied to study the formation of different complex species.
-
The ionic strength of the solution is adjusted by adding a concentrated solution of the inert electrolyte.
-
The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.
-
The titration is continued until the pH reaches a stable value.
-
The obtained titration data (pH versus volume of base added) is used to calculate the proton-ligand and metal-ligand stability constants using appropriate software or graphical methods.[8]
Characterization by UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to study the formation of colored copper complexes and to determine their stoichiometry.[11][12][13]
Materials:
-
Copper(II) salt solution.
-
Ligand solution (tartaric acid or citric acid).
-
Buffer solutions to control pH.
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes.
Procedure (Job's Method of Continuous Variation):
-
Prepare a series of solutions containing varying mole fractions of the copper(II) ion and the ligand, while keeping the total molar concentration constant.
-
Adjust the pH of each solution to the desired value using a suitable buffer.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of this compound and copper citrate as complexing agents.
Caption: Workflow for comparing this compound and copper citrate.
Conclusion
The comparative analysis of this compound and copper citrate reveals distinct advantages and disadvantages for each complexing agent, largely dependent on the intended application. Copper citrate generally forms more stable complexes, which is a significant advantage in applications requiring long-term stability of the copper ions in solution, such as in Benedict's reagent and in certain electroplating baths.[1][3] The enhanced stability of the copper citrate complex in alkaline media also allows for a wider operating window in electroplating, leading to better quality deposits.[1]
On the other hand, this compound, while forming a less stable complex, is still effective in applications like Fehling's test and has been used in electroless copper plating.[14][15] The choice between these two complexing agents should, therefore, be made after careful consideration of the specific experimental or industrial conditions, particularly the pH and the required shelf-life of the solution. Further research directly comparing their stability constants under a range of identical conditions would be beneficial for a more quantitative comparison and for the development of new applications.
References
- 1. Electroplating of Copper on Low Carbon Steel from Alkaline Citrate Complex Baths [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pediaa.com [pediaa.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potentiometric studies on the complexation of copper(II) by phenolic acids as discrete ligand models of humic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. testbook.com [testbook.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Cupric Tartrate and Other Anode Materials for Lithium-Ion Batteries
For researchers, scientists, and professionals in drug development venturing into battery technology, this guide provides a comprehensive comparison of the electrochemical performance of cupric tartrate against established anode materials. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the evaluation of these materials for next-generation lithium-ion batteries.
Executive Summary
The demand for high-energy-density lithium-ion batteries has spurred research into novel anode materials that can surpass the limitations of commercially standard graphite (B72142). Among the emerging candidates, this compound, a metal-organic framework, has demonstrated significant promise due to its high specific capacity. This guide presents a comparative analysis of this compound with conventional anode materials such as graphite and silicon, as well as another conversion-type material, copper (II) oxide. The data presented is compiled from recent studies to provide a clear and objective overview of their electrochemical performance.
Data Presentation: A Comparative Analysis
The electrochemical performance of an anode material is evaluated based on several key metrics. The following table summarizes the performance of this compound in comparison to graphite, silicon, and copper (II) oxide.
| Anode Material | Theoretical Specific Capacity (mAh g⁻¹) | Reversible Specific Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Coulombic Efficiency (%) | Cycling Stability |
| This compound | - | 744 [1] | 50 | >98% after initial cycles | Stable capacity gain observed in initial cycles[1] |
| Graphite | ~372 | 330 - 350 | 50 - 100 | ~99.9% | Excellent, >99% capacity retention after 1000s of cycles |
| Silicon (pristine) | ~4200 | 3000 - 3500 (initial) | 100 - 500 | ~80-90% (initial) | Poor, rapid capacity fade within 100 cycles |
| Silicon (with advanced binders/coatings) | ~4200 | 1300 - 2600 | 100 - 500 | >99% after initial cycles | Significantly improved, >80% retention after 500 cycles |
| Copper (II) Oxide (CuO) | ~674 | 500 - 1200 | 100 - 500 | ~98-99% after initial cycles | Moderate, capacity fade depends on morphology |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following sections outline the protocols for anode fabrication and electrochemical testing.
In-situ Fabrication of this compound Anode
A novel and cost-effective method for creating a this compound anode involves its direct formation on the copper current collector.
Materials:
-
Tartaric acid
-
Copper foil (current collector)
-
Deionized water
Procedure:
-
Prepare a saturated solution of tartaric acid in a 1:1 (v/v) mixture of deionized water and ethanol.
-
Clean the copper foil by sonicating in ethanol for 15 minutes and then drying under a stream of nitrogen.
-
Immerse the cleaned copper foil in the tartaric acid solution at room temperature for a specified duration (e.g., 12-24 hours). The tartaric acid will react with the copper to form a layer of this compound directly on the foil.
-
After the desired reaction time, gently rinse the foil with ethanol to remove any unreacted tartaric acid and dry it in a vacuum oven at 60°C for 12 hours. The foil is now ready to be used as an anode in a coin cell.
Standard Slurry-Based Anode Preparation (for Graphite, Silicon, CuO)
Materials:
-
Active material (Graphite, Silicon, or CuO powder)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF in N-Methyl-2-pyrrolidone - NMP, or Carboxymethyl cellulose (B213188) - CMC in water)
-
Copper foil
Procedure:
-
Mix the active material, conductive agent, and binder in a typical weight ratio of 8:1:1.
-
Add the appropriate solvent (NMP for PVDF, water for CMC) dropwise while continuously mixing to form a homogeneous slurry with a suitable viscosity.
-
Use a doctor blade to coat the slurry onto a cleaned copper foil with a uniform thickness.
-
Dry the coated foil in a vacuum oven at a temperature appropriate for the solvent (e.g., 80-120°C) for at least 12 hours to completely remove the solvent.
-
Punch out circular electrodes of the desired diameter from the dried sheet for coin cell assembly.
Electrochemical Characterization
The electrochemical performance of the prepared anodes is evaluated using coin cells assembled in an argon-filled glovebox.
Coin Cell Assembly:
-
Configuration: CR2032 coin cells are typically used.
-
Components: The cell consists of the prepared anode, a lithium metal counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).
Testing Procedures:
-
Cyclic Voltammetry (CV): Performed to identify the redox potentials of the electrochemical reactions. Typically scanned at a slow rate (e.g., 0.1 mV s⁻¹) within a voltage window of 0.01-3.0 V vs. Li/Li⁺.
-
Galvanostatic Cycling: The cell is charged and discharged at a constant current to determine its specific capacity, coulombic efficiency, and cycling stability. This is often performed at various current densities (C-rates) to evaluate the rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): Conducted to investigate the charge transfer resistance and ion diffusion kinetics within the electrode. This is typically performed at different states of charge and after a certain number of cycles.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the evaluation of anode materials.
Caption: Experimental workflow for anode preparation and electrochemical testing.
Caption: Relationship between material properties and electrochemical performance.
References
A Comparative Guide to the Catalytic Efficiency of Cupric Tartrate and Other Copper Catalysts in Aerobic Oxidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems for oxidation reactions is of paramount importance. Copper catalysts, owing to their low cost, low toxicity, and versatile redox chemistry, have emerged as powerful tools for the aerobic oxidation of aldehydes to carboxylic acids, a fundamental transformation in organic synthesis. This guide provides a comprehensive comparison of the catalytic efficiency of the classical cupric tartrate system, famously known from Fehling's reaction, with other prominent copper catalysts. The information presented herein is supported by experimental data to aid researchers in the selection of the most suitable catalyst for their specific applications.
Quantitative Comparison of Catalytic Efficiency
The catalytic performance of various copper sources in the aerobic oxidation of aldehydes is summarized in the tables below. The data highlights key metrics such as observed rate constants, reaction yields, turnover numbers (TON), and turnover frequencies (TOF) under various reaction conditions.
Table 1: Comparison of Observed Rate Constants for the Aerobic Oxidation of 2-Naphthaldehyde
| Catalyst (5 mol%) | Ligand (5 mol%) | Base (1.0 equiv.) | Solvent | Temp. (°C) | k_obs (min⁻¹) |
| Cu(OAc)₂ | - | K₂CO₃ | H₂O | 85 | 0.1605 |
| Cu(OAc)₂ | Tartrate | K₂CO₃ | H₂O | 85 | 0.0435 |
| CuCl₂·2H₂O | - | K₂CO₃ | H₂O | 85 | 0.0216 |
| CuSO₄·5H₂O | - | K₂CO₃ | H₂O | 85 | 0.0389 |
| Cu(NO₃)₂·3H₂O | - | K₂CO₃ | H₂O | 85 | 0.0321 |
| Cu₂O | - | K₂CO₃ | H₂O | 85 | 0.0301 |
| CuO | - | K₂CO₃ | H₂O | 85 | 0.0258 |
Data sourced from a study on the catalytic Fehling's reaction, where the this compound is formed in situ.
Table 2: Comparison of Yields for the Oxidation of Various Aldehydes to Carboxylic Acids
| Catalyst | Substrate | Oxidant | Yield (%) | Reference |
| Ag₂O/CuO (150 nm) | Furfural | O₂ | 92 | [1] |
| CuO (150 nm) | Furfural | O₂ | 86.6 | [1] |
| Cu(NO₃)₂·3H₂O/TEMPO | Various Aldehydes | O₂/Air | High Yields | [2] |
| Cu(ClO₄)₂/acetamido-TEMPO/DMAP | Primary Alcohols to Aldehydes | Aerobic | up to 99% conversion, 91% yield |
Note on TON and TOF: While direct TON and TOF values for this compound in catalytic aldehyde oxidation are not extensively reported in the literature, the concept of a "catalytic Fehling's reaction" demonstrates its ability to act catalytically. For other copper systems, TONs can be very high, with some reporting values up to 54,500 in certain oxidation reactions.
Experimental Protocols
Reproducibility is key in catalytic research. Below are detailed experimental protocols for the comparative analysis of copper catalysts in the aerobic oxidation of aldehydes.
Protocol 1: General Procedure for the Aerobic Oxidation of Aldehydes Catalyzed by Copper Salts
Materials:
-
Aldehyde substrate (e.g., 2-naphthaldehyde)
-
Copper catalyst (e.g., Cu(OAc)₂, CuCl₂·2H₂O, CuSO₄·5H₂O, Cu(NO₃)₂·3H₂O, Cu₂O, CuO, or an in-situ prepared this compound solution)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., deionized water)
-
Internal standard (for GC analysis)
-
Reaction vessel (e.g., a sealed tube or a round-bottom flask with a condenser)
Procedure:
-
To a reaction vessel, add the aldehyde (0.5 mmol), the copper catalyst (0.025 mmol, 5 mol%), and the base (0.5 mmol, 1.0 equiv.).
-
Add the solvent (5 mL) and an internal standard.
-
The vessel is sealed and the reaction mixture is stirred vigorously at the desired temperature (e.g., 85 °C).
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the substrate concentration versus time.
Protocol 2: Preparation of Fehling's Solution for Catalytic Studies
Fehling's solution is prepared by mixing two separate solutions immediately before use.
-
Fehling's Solution A: Dissolve copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in deionized water.
-
Fehling's Solution B: Dissolve potassium sodium tartrate tetrahydrate (Rochelle salt) and sodium hydroxide (B78521) (NaOH) in deionized water.
For catalytic studies, equal volumes of Fehling's A and Fehling's B are mixed to form the deep blue active this compound complex. This solution can then be used as the catalyst source in the general procedure described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for comparing the catalytic efficiency of different copper catalysts.
Proposed Catalytic Cycle for Aerobic Aldehyde Oxidation
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed aerobic oxidation of an aldehyde to a carboxylic acid. This cycle involves the interplay between Cu(I) and Cu(II) oxidation states.
Conclusion
The data presented in this guide suggests that while the classical this compound complex is catalytically active, other copper salts, particularly copper(II) acetate, can exhibit significantly higher catalytic efficiency under similar conditions for the aerobic oxidation of aldehydes. The choice of catalyst, ligand, base, and solvent all play a crucial role in optimizing the reaction outcome. This guide serves as a starting point for researchers to design and develop more efficient copper-catalyzed oxidation systems for applications in fine chemical synthesis and drug development.
References
A Comparative Guide to the Thermal Analysis of Cupric Tartrate and Other Copper Salts
For researchers, scientists, and professionals in drug development, understanding the thermal properties of active pharmaceutical ingredients and their precursors is paramount. This guide provides an objective comparison of the thermal decomposition of cupric tartrate against other common copper salts: cupric oxalate, cupric acetate (B1210297), and cupric carbonate. The information presented herein, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offers insights into the stability and decomposition pathways of these compounds.
Comparative Thermal Decomposition Data
The thermal behavior of cupric salts is significantly influenced by the nature of the anion. The following table summarizes the key thermal events for this compound and its counterparts. It is important to note that the data has been collated from various studies, and slight variations may arise from different experimental conditions.
| Copper Salt | Formula | Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Final Residue | Atmosphere |
| This compound | CuC₄H₄O₆·0.5H₂O | Dehydration | ~85 - 111 | ~90 - 97 | ~4 | Anhydrous Salt | Air/N₂ |
| Decomposition of Anhydrous Salt | ~227 - 232 | ~258 - 286 | ~58 | CuO | Air/N₂ | ||
| Cupric Oxalate | CuC₂O₄ | Decomposition | ~264 | ~310 | ~52 | Cu | Inert (N₂, Ar) |
| Decomposition | ~250 | ~307 | ~30 | CuO | Oxidative (Air) | ||
| Cupric Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | Dehydration | ~110 | - | ~9 | Anhydrous Salt | Air/N₂ |
| Decomposition of Anhydrous Salt | ~200 | ~250 | ~58 | Cu | N₂ | ||
| Decomposition & Oxidation | ~200 | - | - | CuO | Air | ||
| Cupric Carbonate | CuCO₃ | Decomposition | - | - | ~35.6 | CuO | Air |
Insights into Decomposition Pathways
This compound exhibits a two-step decomposition process. The initial weight loss corresponds to the removal of water of crystallization. This is followed by the decomposition of the anhydrous salt to form copper(II) oxide (CuO) as the final residue. The decomposition of the tartrate anion is a complex process involving the breaking of C-C, C-H, and C-O bonds.
Cupric Oxalate decomposition is highly dependent on the atmosphere. In an inert atmosphere, it decomposes to metallic copper, releasing two molecules of carbon dioxide. However, in an oxidative atmosphere like air, the final product is copper(II) oxide. This difference is crucial for applications where the final state of the copper is important.
Cupric Acetate Monohydrate also shows an initial dehydration step. The subsequent decomposition of the anhydrous acetate in an inert atmosphere can lead to the formation of metallic copper. In the presence of air, the organic portion is oxidized, and the final product is copper(II) oxide.
Copper Carbonate undergoes a relatively straightforward thermal decomposition, breaking down into copper(II) oxide and carbon dioxide upon heating. This reaction is often characterized by a distinct color change from green to black.
Experimental Protocols
The following provides a representative methodology for conducting the thermal analysis of copper salts, based on common practices in the field.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Instrumentation: A simultaneous TGA/DSC analyzer is typically used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, commonly nitrogen or air, with a constant flow rate (e.g., 50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, often 10 °C/min.
-
Data Analysis: The TGA curve plots the percentage of mass loss against temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Visualizing the Experimental Workflow
The logical flow of a comparative thermal analysis experiment can be visualized as follows:
Caption: Workflow for comparative thermal analysis of copper salts.
structural comparison of different cupric tartrate polymorphs
A comprehensive structural comparison of cupric tartrate polymorphs is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of two distinct polymorphs, detailing their synthesis, structural characteristics, and thermal behavior, supported by experimental data.
Introduction to this compound Polymorphism
This compound, a coordination complex of copper(II) and tartaric acid, can exist in different crystalline forms known as polymorphs. These polymorphs, while having the same chemical formula, exhibit distinct crystal structures and, consequently, different physicochemical properties. The method of synthesis is a critical factor in determining the resulting polymorphic form. This guide focuses on two well-characterized polymorphs: an orthorhombic form synthesized via a gel-growth method and a monoclinic 2D coordination polymer synthesized hydrothermally.
Comparative Structural and Thermal Analysis
The key structural and thermal properties of the two this compound polymorphs are summarized in the table below, providing a clear and quantitative comparison.
| Property | Orthorhombic this compound | Monoclinic 2D Coordination Polymer |
| Chemical Formula | CuC₄H₄O₆·nH₂O | {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}n |
| Synthesis Method | Single Diffusion Gel Growth | Hydrothermal Synthesis |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2 | P2₁ |
| Lattice Parameters | a = 8.6717 Å, b = 11.7700 Å, c = 9.2078 Å, α=β=γ=90°[1] | a = 6.208 Å, b = 14.156 Å, c = 11.023 Å, β = 93.30°[2] |
| Coordination Geometry | - | Distorted Octahedral[3] |
| Thermal Stability (TGA) | Stable up to ~85-111°C[4][5] | Stepwise decomposition starting around 100°C[2] |
| Decomposition | Dehydration followed by decomposition of the tartrate | Loss of water molecules followed by ligand decomposition[2] |
Experimental Protocols
Detailed methodologies for the synthesis of each polymorph are provided below.
Synthesis of Orthorhombic this compound via Single Diffusion Gel Growth
This method involves the slow diffusion of a copper salt solution into a silica (B1680970) gel containing tartaric acid, leading to the formation of orthorhombic crystals over several days.
Materials:
-
Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Copper(II) chloride (CuCl₂)
-
Distilled water
-
Test tubes
Procedure:
-
Gel Preparation: A solution of sodium metasilicate (e.g., 1 M) is prepared in distilled water. The pH of the solution is adjusted to approximately 4.0 by the addition of tartaric acid. This solution is then poured into test tubes and left undisturbed to allow for the setting of the silica gel, a process that can take up to a few days.[6]
-
Reactant Addition: Once the gel has set, a solution of copper(II) chloride (e.g., 1 M) is carefully poured over the gel surface.[1]
-
Crystal Growth: The test tubes are sealed and left in a vibration-free environment at room temperature. The Cu²⁺ ions from the copper chloride solution diffuse slowly into the gel matrix, where they react with the tartrate ions to form this compound crystals. Well-formed prismatic crystals are typically observed within a week, with growth continuing for several weeks.[1]
-
Isolation: The grown crystals can be isolated by carefully excavating them from the gel.
Synthesis of Monoclinic 2D Coordination Polymer via Hydrothermal Method
This method utilizes elevated temperature and pressure to facilitate the crystallization of the 2D coordination polymer.
Materials:
-
Copper(II) nitrate (B79036) (Cu(NO₃)₂)
-
L-tartaric acid (C₄H₆O₆)
-
Acridine
-
Distilled water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: An aqueous solution of copper(II) nitrate is added to a solution of L-tartaric acid and acridine.[3]
-
Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 80°C) for a defined period.[7]
-
Crystallization and Isolation: After the reaction, the autoclave is allowed to cool slowly to room temperature. The resulting crystals of the 2D coordination polymer are then isolated by filtration, washed with distilled water, and air-dried.
Visualization of Synthesis Workflows
The logical flow from starting materials to the distinct polymorphic products is illustrated in the following diagrams.
Caption: Workflow for the synthesis of orthorhombic this compound.
Caption: Workflow for the synthesis of monoclinic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Multilayer 3D Chiral Polymers with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Antioxidant Capacity: CUPRAC vs. FRAP
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a detailed comparison of two common spectrophotometric methods for determining antioxidant capacity: the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay, which utilizes a cupric tartrate complex in certain applications, and the Ferric Ion Reducing Antioxidant Power (FRAP) assay as a widely used alternative. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3][4] Key performance characteristics include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[2]
Method Comparison: CUPRAC vs. FRAP
The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidants. In the presence of a chelating agent like neocuproine, the resulting Cu⁺ forms a stable colored complex that can be measured spectrophotometrically. The FRAP assay, on the other hand, relies on the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) by antioxidants at a low pH. The ferrous ion then forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).
| Feature | CUPRAC Assay | FRAP Assay |
| Principle | Reduction of Cu(II) to Cu(I) by antioxidants. | Reduction of Fe(III) to Fe(II) by antioxidants. |
| Reagent | Cupric chloride, neocuproine, ammonium (B1175870) acetate (B1210297) buffer. | Ferric chloride, TPTZ, acetate buffer. |
| pH | Neutral (pH 7.0) | Acidic (pH 3.6) |
| Measurement λ | ~450 nm | ~593 nm |
| Standard | Trolox, Uric Acid, Ascorbic Acid | Trolox, Ferrous Sulfate, Ascorbic Acid |
Data Presentation: Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for the CUPRAC assay, using Trolox as a standard. These parameters are generally applicable to similar spectrophotometric assays like FRAP.
| Validation Parameter | Specification/Acceptance Criteria | Typical Result (CUPRAC Assay) |
| Linearity (r) | r > 0.998 | 0.999[5] |
| Range | 80-120% of the test concentration.[4] | 0-50 µM of Trolox.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[1][6] | Within ±7.0%.[5] |
| Precision (% RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% | ≤ 5%.[5] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.91 µM.[5] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 2.75 µM.[5] |
| Specificity | No interference from placebo or matrix components. | Confirmed by analyzing spiked and unspiked samples.[7] |
| Robustness | % RSD < 5% after minor variations in method parameters. | Method remains unaffected by small changes in pH or temperature. |
Experimental Protocols
Below are detailed methodologies for key validation experiments for an analytical method such as the CUPRAC assay.
1. Linearity
-
Objective: To determine the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a stock solution of the standard (e.g., Trolox).
-
Create a series of at least six dilutions of the stock solution to cover the expected concentration range of the samples (e.g., 0, 5, 10, 20, 30, 40, 50 µM).[5]
-
Add the CUPRAC reagents (cupric chloride, neocuproine, and ammonium acetate buffer) to each dilution.
-
Incubate the solutions at a specified temperature and time.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (~450 nm).
-
Plot the absorbance against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r) should be greater than 0.998.[5]
2. Accuracy
-
Objective: To assess the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[6]
-
Procedure:
-
Prepare samples with a known concentration of the analyte (e.g., by spiking a placebo matrix with the standard at three different concentration levels: low, medium, and high).
-
Prepare a minimum of three replicates for each concentration level.
-
Analyze the samples using the analytical method.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1][6]
3. Precision (Repeatability and Intermediate Precision)
-
Objective: To determine the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[6]
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (% RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the % RSD for the combined data from both studies.
-
-
-
Acceptance Criteria: The % RSD for repeatability should typically be ≤ 2%, and for intermediate precision, it should be ≤ 3%.[2]
Visualizations
Experimental Workflow for Analytical Method Validation
Caption: Workflow for analytical method validation, from planning to reporting.
Logical Relationship of Key Validation Parameters
Caption: Interdependence of core analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
- 7. sps.nhs.uk [sps.nhs.uk]
Comparative Analysis of Metal-Organic Frameworks: Cupric Tartrate vs. Other Copper Sources
A detailed examination of Metal-Organic Frameworks (MOFs) synthesized from cupric tartrate reveals a landscape ripe for exploration, with current research highlighting its potential while underscoring the need for more extensive characterization to draw direct performance comparisons with MOFs derived from more conventional copper sources like copper nitrate (B79036) and copper acetate (B1210297).
Metal-Organic Frameworks are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. Their high surface area, tunable porosity, and diverse chemical functionalities make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing. The choice of both the metal source and the organic linker plays a crucial role in determining the final properties of the MOF. While copper nitrate and copper acetate are commonly employed as copper sources in MOF synthesis, the use of this compound is less documented, presenting an intriguing area of study.
This guide provides a comparative analysis of the synthesis and properties of MOFs derived from this compound and other prevalent copper sources, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Overview
Due to the limited availability of comprehensive data on porous MOFs synthesized directly from this compound, a direct quantitative comparison of key performance metrics like BET surface area and pore volume is challenging. The following tables summarize the available data for a copper tartrate coordination polymer and provide a comparative look at the properties of well-established copper-based MOFs synthesized from other sources.
Table 1: Physicochemical Properties of a Copper Tartrate Coordination Polymer
| Property | Value |
| Chemical Formula | [Cu(C₄H₄O₆)₂(H₂O)₂] |
| Synthesis Method | Soft Synthesis |
| Crystal System | Orthorhombic |
| Thermal Stability (TGA) | Dehydration starts at 90.1°C, Decomposition at ~258°C[1] |
Table 2: Comparative Properties of Copper-Based MOFs from Various Precursors
| MOF Name | Copper Source | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (TGA) |
| HKUST-1 | Copper Nitrate | 1,3,5-Benzenetricarboxylic acid (BTC) | ~1800 | ~0.7 | ~350°C |
| Cu-BDC | Copper Acetate | 1,4-Benzenedicarboxylic acid (BDC) | ~800 | ~0.3 | ~300°C |
| Copper Tartrate Polymer | This compound | Tartaric Acid | Not Reported | Not Reported | ~258°C (Decomposition) [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are protocols for the synthesis of a copper tartrate coordination polymer and a common copper-based MOF, HKUST-1, derived from copper nitrate.
Synthesis of Copper Tartrate Coordination Polymer
A soft synthesis method can be employed for the preparation of a copper tartrate coordination polymer.[2]
Materials:
-
Cu(II) salt (e.g., copper chloride)
-
Tartaric acid
-
Deionized water
Procedure:
-
Prepare aqueous solutions of the Cu(II) salt and tartaric acid.
-
Mix the two solutions with stirring to allow for the complete dissolution of the reactants.
-
The formation of the twin crystal structure coordination compound, [Cu(C₄H₄O₆)₂(H₂O)₂], will occur.
-
The resulting solid can be collected by filtration, washed with deionized water, and dried under ambient conditions.
Synthesis of HKUST-1 (from Copper Nitrate)
A common method for the synthesis of HKUST-1 is through a solvothermal reaction.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve copper(II) nitrate trihydrate in a mixture of DMF and ethanol.
-
In a separate container, dissolve 1,3,5-benzenetricarboxylic acid in a mixture of DMF and ethanol.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the blue crystals of HKUST-1 are collected by filtration.
-
The product is then washed with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to remove the solvent molecules, resulting in a porous framework.
Mandatory Visualization
To illustrate the fundamental processes involved in the synthesis of copper-based MOFs, the following diagrams are provided.
Caption: General workflow for the synthesis of copper-based MOFs.
Caption: Logical relationship of MOF formation from precursors.
Concluding Remarks
The exploration of this compound as a precursor for MOF synthesis is an emerging field with the potential to yield novel materials with unique properties. The inherent chirality and functionality of the tartrate ligand could lead to MOFs with interesting applications in enantioselective separations and catalysis. However, based on the currently available literature, a comprehensive comparative analysis against well-established copper-based MOFs is premature.
The data on the thermal stability of a copper tartrate coordination polymer suggests a lower decomposition temperature compared to prominent MOFs like HKUST-1. This could be a limiting factor for applications requiring high thermal stability. The critical missing pieces of information are the porosity characteristics (BET surface area and pore volume) of a MOF synthesized from this compound. Without this data, a meaningful comparison of their performance in applications such as gas storage and catalysis is not possible.
Future research should focus on the synthesis of porous, crystalline MOFs using this compound and thorough characterization of their structural and functional properties. Direct comparative studies with MOFs synthesized from other copper sources under similar conditions are necessary to objectively evaluate the advantages and disadvantages of using this compound as a precursor. Such studies will be instrumental in unlocking the full potential of this intriguing building block in the design and synthesis of next-generation Metal-Organic Frameworks.
References
Safety Operating Guide
Cupric tartrate proper disposal procedures
Proper disposal of cupric tartrate is essential for laboratory safety and environmental protection. As a copper compound, this compound is toxic to aquatic life and must be managed as hazardous waste.[1][2] Adherence to the following procedures ensures the safe and compliant disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[1][2]
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or mists.[2][3]
-
Spill Management: In the event of a spill, prevent the material from entering drains.[2] Solid spills should be carefully swept up to avoid creating dust and placed in a sealed, labeled container for disposal.[2][4] Liquid spills should be absorbed with an inert material like sand or vermiculite, and the resulting solid waste collected for hazardous disposal.[2]
Step-by-Step Disposal Protocol
The correct disposal method for this compound depends on its physical state (solid or aqueous solution).
Waste Identification and Segregation
-
Collect this compound waste in a designated, chemically compatible, and leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][6]
Container Labeling and Storage
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name, "this compound," and the date when the first waste was added.[5][6]
-
Store the sealed container in a designated satellite accumulation area away from drains and incompatible materials.[5] this compound is incompatible with strong oxidizing agents.[7]
Disposal of Solid this compound
-
Solid this compound waste, including contaminated materials from spills, must be disposed of through your institution's hazardous waste management service.[2][8]
-
Do not dispose of solid this compound in the regular trash.[8]
Disposal of Aqueous this compound Solutions
Aqueous solutions containing this compound must not be poured down the drain.[1][2] The primary and recommended method is collection for disposal by a licensed hazardous waste contractor. For laboratories equipped to do so, in-lab chemical precipitation is an alternative for reducing the hazard of aqueous waste.[1]
Experimental Protocol: Chemical Precipitation of Aqueous Copper Waste
This protocol details the precipitation of toxic copper ions from an aqueous solution into a more stable, solid form (copper(II) phosphate) for disposal.[1]
Materials:
-
Aqueous copper tartrate waste solution
-
Phosphate (B84403) solution (e.g., trisodium (B8492382) phosphate)
-
Dilute acid or base for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
-
pH meter or pH paper
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Stir plate and stir bar
Procedure:
-
Segregation: Ensure the aqueous waste containing copper is collected in a designated and properly labeled container.[1]
-
Precipitation: While stirring, slowly add a phosphate solution to the aqueous copper waste. This will precipitate the copper ions as insoluble copper(II) phosphate.[1]
-
pH Adjustment: Adjust the pH of the solution to a range of 5.0-9.0 to ensure complete precipitation.[1]
-
Reaction Time: Continue to stir the mixture for a minimum of 15 minutes to allow the precipitation reaction to complete.[1]
-
Filtration: Separate the solid copper(II) phosphate precipitate from the solution using a filtration apparatus.[1]
-
Drying and Disposal of Precipitate: Allow the collected solid to dry completely. Package the dried precipitate in a clearly labeled container for disposal as hazardous solid waste through your institution's EHS department.[1]
-
Filtrate Management: Test the remaining liquid (filtrate) for any residual copper content. If the concentration meets local sewer discharge limits and the pH is neutralized (typically between 5.0 and 9.0), it may be permissible to dispose of it down the drain with a large excess of water. Crucially, always obtain confirmation from your EHS department before any drain disposal. [1]
Quantitative Disposal and Safety Data
The following table summarizes key quantitative values relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| EPA Hazardous Waste Code (Corrosivity) | D002 (if pH is ≤ 2 or ≥ 12.5) | [8] |
| Recommended pH for Neutralized Filtrate | 5.0 - 9.0 | [1] |
| Occupational Exposure Limit (Copper Dusts) | 1 mg/m³ (10 Hr TWA) | [9] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This guide is for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cupric Tartrate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of cupric tartrate. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in laboratory settings.
This compound, a blue-to-green crystalline powder, is a chemical compound utilized in various research and development applications, including electroplating.[1][2][3][4][5] While a valuable reagent, it presents hazards that necessitate stringent safety measures. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to mitigate risks of exposure and environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1][3][5][6][7][8] In some cases, it may lead to more severe health effects, including potential damage to the liver and kidneys with repeated exposure.[1][4][6] Therefore, a comprehensive PPE strategy is the first line of defense.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Protects against severe eye irritation and potential permanent damage from contact with this compound powder or solutions.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing. | Prevents skin irritation, rashes, and potential absorption of the chemical.[1][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if engineering controls (e.g., fume hood) are inadequate or when dust generation is likely. | Protects against inhalation of the powder, which can irritate the nose, throat, and respiratory system.[1][6] |
Exposure Limits for Copper Dusts and Mists:
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 1 mg/m³ |
| ACGIH (TLV) | 1 mg/m³ |
| NIOSH (REL) | 1 mg/m³ (10-hour TWA) |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidental release.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][6]
-
Decontamination: Have appropriate cleaning materials on hand for spills, including a scoop or vacuum for collecting powder and a suitable container for waste.
2. Handling the Chemical:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transfer: When weighing or transferring the powder, do so carefully to minimize dust generation.[6] Use a spatula or scoop for transfers.
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing. Stir gently until dissolved.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the work area.[1][5][7] Avoid breathing in the dust.[6]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all equipment and the work surface after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6]
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including excess this compound and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.[1]
-
Hazardous Waste: this compound is considered a hazardous substance and may need to be disposed of as hazardous waste.[1][3]
-
Regulatory Compliance: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for specific disposal instructions in accordance with local, state, and federal regulations.[1][5][7] Do not dispose of this compound down the drain or in the regular trash.[9]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1] Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wearing appropriate PPE, carefully scoop or vacuum the spilled powder into a designated waste container.[1][6] Avoid generating dust.[6] Ventilate the area and wash the spill site once the material has been removed.[1]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound, from initial preparation to final disposal.
References
- 1. nj.gov [nj.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Page loading... [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. cpachem.com [cpachem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
